Mandol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H18N6O6S2 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30) |
Clave InChI |
RRJHESVQVSRQEX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Sinónimos |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cefamandole on Bacterial Cell Walls
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its bactericidal efficacy stems from the targeted disruption of bacterial cell wall synthesis, a mechanism central to the action of all β-lactam antibiotics.[3][4][5] This technical guide provides an in-depth exploration of the molecular interactions between cefamandole and its bacterial targets. It consolidates quantitative data on binding affinities and in vitro susceptibility, details the experimental protocols used for their determination, and visually represents the core mechanisms and workflows. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of cefamandole is a direct result of its ability to inhibit the synthesis of the bacterial cell wall.[6][7] The primary structural component of this wall is peptidoglycan, a polymer essential for maintaining cell integrity and resisting osmotic pressure.[6] Cefamandole's mechanism can be delineated into three critical stages:
-
Targeting Penicillin-Binding Proteins (PBPs): Like all β-lactam antibiotics, cefamandole's primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located in the cytoplasmic membrane.[1][8] These enzymes, particularly the transpeptidases, are crucial for the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide chains.[1][4]
-
Inhibition of Transpeptidation: Cefamandole's structure mimics the D-Alanyl-D-Alanine moiety of the natural peptidoglycan substrate. This allows it to fit into the active site of the PBP. A serine residue within the PBP active site attacks the β-lactam ring of cefamandole, forming a stable, covalent acyl-enzyme complex.[4][9] This irreversible binding inactivates the PBP, thereby halting the transpeptidation reaction and preventing the formation of a rigid cell wall.[1][4][6]
-
Induction of Cell Lysis: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.[1][6] The weakened wall can no longer withstand the high internal osmotic pressure, leading to cell swelling and eventual lysis.[1] This process is often mediated by the cell's own autolytic enzymes (autolysins).[3] It is theorized that cefamandole may also interfere with an autolysin inhibitor, further promoting cell death.[3]
Quantitative Data Presentation
The efficacy of cefamandole is determined by its affinity for specific PBPs and its overall activity against different bacterial species, quantified by IC50 and Minimum Inhibitory Concentration (MIC) values, respectively.
Table 1: Binding Affinity of Cefamandole to Penicillin-Binding Proteins (PBPs)
The 50% inhibitory concentration (IC50) measures the drug concentration required to inhibit 50% of labeled penicillin binding to a specific PBP, with lower values indicating higher affinity.[4][9]
| Bacterial Species | PBP Target | Finding | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP 2a | Cefamandole has a ≥40 times greater affinity for PBP 2a than methicillin. | [10][11] |
| Escherichia coli | PBP 3 | High affinity is reported, contributing to its efficacy against this species. | [4] |
Note: Comprehensive IC50 values for cefamandole across a wide range of PBPs are not extensively documented in publicly available literature. The data highlights key findings demonstrating significant target affinity.
Table 2: In Vitro Susceptibility of Various Bacterial Species to Cefamandole (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12] Values are often presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
| Bacterial Species | Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-Positive | ~0.4 | 0.39 (95% inhibited) | [13][14] |
| Streptococcus pneumoniae | Gram-Positive | ≤0.1 | ≤0.1 | [14] |
| Escherichia coli | Gram-Negative | ~1.6 | 6.25 | [13][14] |
| Klebsiella pneumoniae | Gram-Negative | ~1.6 | 6.25 | [13][14] |
| Proteus mirabilis | Gram-Negative | ~1.6 | 6.25 | [13][14] |
| Haemophilus influenzae | Gram-Negative | Very Susceptible | - | [2][15] |
| Enterobacter spp. | Gram-Negative | - | >6.25 | [13] |
| Pseudomonas aeruginosa | Gram-Negative | Resistant | Resistant | [2][14] |
Note: MIC values can vary based on the specific strains tested, inoculum size, and the methodology used.[2][16]
Experimental Protocols
The following protocols outline standard methodologies for assessing the key aspects of cefamandole's mechanism of action.
Protocol 1: Determination of PBP Binding Affinity (Competitive Assay)
This method quantifies the affinity of cefamandole for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL).[4][9]
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase. b. Harvest cells via centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris, pH 8).[17] c. Lyse the cells using a French press or sonication to release membrane components.[17][18] d. Perform differential centrifugation (a low-speed spin to remove intact cells, followed by a high-speed ultracentrifugation) to pellet the membrane fraction.[17][18] e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration. Store at -70°C.[17]
2. Competitive Binding Assay: a. In microcentrifuge tubes, add a fixed amount of the prepared membrane fraction. b. Add varying concentrations of cefamandole (and controls with no inhibitor) to the tubes. c. Incubate for a defined period (e.g., 30 minutes at 37°C) to allow cefamandole to bind to the PBPs.[18][19] d. Add a fixed, sub-saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to all tubes.[9][18] e. Incubate for an additional period (e.g., 15 minutes at 37°C, protected from light) to allow the fluorescent probe to bind to any PBPs not occupied by cefamandole.[19]
3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18] c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[20] d. Quantify the fluorescence intensity of each PBP band. The signal will be inversely proportional to the concentration of cefamandole. e. Plot the fluorescence signal against the cefamandole concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.[19]
Protocol 2: Determination of Minimum Inhibitory Concentration (Broth Microdilution)
This is a standardized method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.[1][18]
1. Preparation of Cefamandole Dilutions: a. Prepare a stock solution of cefamandole in an appropriate solvent. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the cefamandole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. c. Include a growth control well (broth with no antibiotic) and a sterility control well (broth only).[18]
2. Inoculum Preparation: a. From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Further dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control). b. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.[1][18]
4. Interpretation: a. After incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of cefamandole at which there is no visible growth.[12]
Protocol 3: Analysis of Peptidoglycan Cross-linking by HPLC
This protocol allows for the direct assessment of cefamandole's effect on peptidoglycan structure.[21]
1. Peptidoglycan (Sacculi) Isolation: a. Grow bacteria with and without sub-inhibitory concentrations of cefamandole. b. Harvest cells and resuspend in cold water. Add the suspension dropwise to boiling SDS solution to lyse cells and inactivate autolysins. c. Boil the sample, then cool and collect the insoluble peptidoglycan (sacculi) by ultracentrifugation. d. Wash the sacculi repeatedly with water to remove SDS.
2. Enzymatic Digestion: a. Resuspend the purified sacculi in a digestion buffer. b. Add a cell wall hydrolase, such as mutanolysin or lysozyme, to digest the glycan strands into their constituent muropeptides (disaccharide-peptide units).[22] c. Incubate at 37°C overnight.
3. Muropeptide Reduction and Separation: a. Stop the digestion by boiling. Centrifuge to remove insoluble material. b. Reduce the muramic acid residues in the soluble muropeptide fraction by adding sodium borohydride. c. Stop the reduction by adjusting the pH to ~4 with phosphoric acid.[22] d. Separate the muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]
4. Analysis: a. Monitor the column effluent with a UV detector. The resulting chromatogram will show peaks corresponding to different muropeptides (monomers, dimers, trimers, etc.). b. Identify peaks by comparing with known standards or by collecting fractions for mass spectrometry analysis. c. Quantify the area under each peak. The degree of cross-linking is calculated from the relative abundance of cross-linked muropeptides (dimers and oligomers) compared to total muropeptides. A decrease in the cross-linking index in cefamandole-treated samples indicates inhibition of transpeptidase activity.
Protocol 4: Autolysin Activity Assay (Triton X-100 Induced Lysis)
This assay measures the activity of cell wall autolysins, which are implicated in the final lytic step of β-lactam action.[23]
1. Cell Preparation: a. Grow the bacterial strain to the mid-logarithmic phase (e.g., A600 of ~1.0). b. Harvest the cells by centrifugation and wash twice with ice-cold buffer (e.g., PBS) to remove media components.[23]
2. Lysis Induction: a. Resuspend the washed cell pellet in a buffer containing a lytic agent, such as 0.02% Triton X-100, which triggers autolysis.[23] b. Immediately measure the initial optical density at 600 nm (A600) of the cell suspension.
3. Monitoring Lysis: a. Incubate the suspension at 37°C with shaking. b. Take A600 readings at regular time intervals (e.g., every 15-30 minutes) for several hours.[23]
4. Data Analysis: a. Calculate the percentage of initial A600 remaining at each time point. b. Plot the percentage of A600 versus time. A faster rate of decrease in optical density indicates higher autolytic activity. This assay can be used to compare wild-type strains with mutants or to assess the effect of antibiotics on autolytic processes.
Signaling and Synthesis Pathways
Conclusion
Cefamandole exerts its potent bactericidal effect through a well-defined mechanism: the covalent inactivation of penicillin-binding proteins.[4] This action blocks the critical transpeptidation step in peptidoglycan biosynthesis, leading to a compromised cell wall and subsequent bacteriolysis.[1][3] The affinity for specific PBPs, particularly its high affinity for PBP 2a in MRSA and PBP 3 in E. coli, is a key determinant of its spectrum of activity.[4][10][11] The methodologies detailed herein—from competitive binding assays to MIC determination and peptidoglycan analysis—provide a robust framework for the continued investigation of cefamandole and the development of novel cephalosporins. A thorough understanding of this mechanism is indispensable for overcoming emerging resistance and advancing antimicrobial therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is Cefamandole Nafate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 9. benchchem.com [benchchem.com]
- 10. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. idexx.dk [idexx.dk]
- 13. In vitro studies of cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cefamandole, a Cephalosporin Antibiotic with an Unusually Wide Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS analysis of peptidoglycan crosslinking activity. [bio-protocol.org]
- 23. journals.asm.org [journals.asm.org]
Cefamandole's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a notable spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of Cefamandole's efficacy against gram-positive bacteria, focusing on its mechanism of action, in vitro activity, the experimental protocols used for its evaluation, and the mechanisms of resistance that can limit its clinical utility. This document is intended to be a comprehensive resource for professionals engaged in microbiological research and the development of novel antimicrobial agents.
Mechanism of Action
Like other β-lactam antibiotics, Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of Cefamandole are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall.
Cefamandole's action involves the acylation of the active site of these PBPs. This binding is covalent and inactivates the enzymes, thereby preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. Cefamandole has demonstrated a significant affinity for various PBPs in susceptible gram-positive organisms.
dot
Figure 1: Mechanism of Cefamandole Action.
In Vitro Antibacterial Spectrum
Cefamandole demonstrates significant in vitro activity against a range of clinically relevant gram-positive bacteria. Its spectrum includes many species of Staphylococcus and Streptococcus. However, it is notably inactive against enterococci.
Quantitative Data
The following tables summarize the in vitro activity of Cefamandole against key gram-positive pathogens, expressed as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Cefamandole against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.4 | 0.8 |
| Methicillin-Resistant S. aureus (MRSA) | 8 | >64 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vitro Activity of Cefamandole against Streptococcus Species
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | ≤0.1 - 2.0 | 0.1 |
| Streptococcus pyogenes (Group A) | ≤0.03 - 0.25 | 0.1 |
Experimental Protocols
The determination of Cefamandole's in vitro activity is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Cefamandole Stock Solution:
-
A stock solution of Cefamandole is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.
2. Preparation of Microdilution Plates:
-
Serial two-fold dilutions of the Cefamandole stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
3. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
The prepared microtiter plates are inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
dot
Figure 2: Broth Microdilution Workflow.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Cefamandole-Containing Agar Plates:
-
A stock solution of Cefamandole is prepared as described for the broth microdilution method.
-
Appropriate volumes of the stock solution are added to molten Mueller-Hinton agar to create a series of plates with varying concentrations of the antibiotic.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared and standardized to a 0.5 McFarland standard as in the broth microdilution method.
3. Inoculation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of each Cefamandole-containing agar plate and a growth control plate (without antibiotic).
4. Incubation:
-
The plates are incubated at 35°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of Cefamandole that inhibits the visible growth of the bacteria on the agar surface.
Mechanisms of Resistance
The clinical efficacy of Cefamandole can be compromised by the development of bacterial resistance. The primary mechanisms of resistance in gram-positive bacteria include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive.
-
Alteration of Target Sites: Modifications in the structure of PBPs can reduce the binding affinity of Cefamandole. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP (PBP2a) with low affinity for most β-lactam antibiotics.
-
Reduced Permeability: Although less common in gram-positive bacteria compared to gram-negatives, alterations in the cell envelope can restrict the access of Cefamandole to its PBP targets.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport Cefamandole out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.
dot
Figure 3: Mechanisms of Resistance to Cefamandole.
Conclusion
Cefamandole remains a significant cephalosporin with a valuable spectrum of activity against many clinically important gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus and various Streptococcus species. A thorough understanding of its mechanism of action, in vitro activity, and the prevalent resistance mechanisms is crucial for its appropriate use in clinical settings and for guiding future research and development of new antimicrobial agents. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its antibacterial efficacy.
Cefamandole's Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro activity of Cefamandole, a second-generation cephalosporin (B10832234), against clinically relevant gram-negative bacteria. The document outlines its mechanism of action, summarizes key susceptibility data, details standardized experimental protocols for its evaluation, and illustrates pathways of bacterial resistance.
Mechanism of Action
Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, Cefamandole blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1] Cefamandole's enhanced activity against certain gram-negative bacteria, when compared to first-generation cephalosporins, is attributed to its increased stability against some β-lactamases and its ability to penetrate the outer membrane of these organisms.[1]
In-Vitro Spectrum of Activity
Cefamandole demonstrates a significant spectrum of activity against many species of the Enterobacteriaceae family and Haemophilus influenzae. It is notably more potent than first-generation cephalosporins against these organisms. However, it lacks clinically useful activity against Pseudomonas aeruginosa. A notable characteristic of Cefamandole is the observed inoculum effect, where a higher initial bacterial concentration can lead to a significant increase in the Minimum Inhibitory Concentration (MIC), particularly with species like Enterobacter.[2][3]
Data Presentation: Cefamandole MIC Values for Gram-Negative Bacteria
The following table summarizes the in-vitro susceptibility of various gram-negative bacteria to Cefamandole, compiled from multiple studies. MIC values can vary based on the specific strains tested and the methodologies used.
| Gram-Negative Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible at x µg/mL |
| Escherichia coli | - | - | - | - | 70% at 1.6 |
| Klebsiella pneumoniae | - | - | - | - | 86% at 1.6 |
| Proteus mirabilis | - | - | - | - | 88% at 1.6 |
| Enterobacter spp. | 10 | 1 - 8 (Agar Dilution) | - | - | - |
| Indole-positive Proteus | - | <25 | - | - | Majority of strains |
| Haemophilus influenzae (Ampicillin-susceptible) | - | 0.5 - 2.0 | - | 0.2 | - |
| Haemophilus influenzae (β-lactamase producing) | - | 0.5 - 2.0 | - | 5.0 | - |
Experimental Protocols
The determination of Cefamandole's in-vitro activity is typically performed using standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution for MIC determination and disk diffusion for susceptibility screening.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Cefamandole analytical standard powder
-
Appropriate solvent for stock solution preparation (e.g., sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of Cefamandole (e.g., 1,280 µg/mL) in a suitable solvent.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Susceptibility Testing (Kirby-Bauer)
This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Cefamandole disks (30 µg)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial isolates for testing
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess liquid by rotating it against the side of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disk: Aseptically apply a Cefamandole (30 µg) disk to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (Susceptible, Intermediate, Resistant) based on the zone diameter interpretive criteria provided by CLSI.
Mechanisms of Resistance in Gram-Negative Bacteria
Bacterial resistance to Cefamandole, and other β-lactam antibiotics, is a significant clinical concern. The primary mechanisms of resistance in gram-negative bacteria include:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Some gram-negative bacteria can be induced to produce these enzymes upon exposure to the drug.
-
Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefamandole to its target, rendering the antibiotic less effective.
-
Reduced Permeability: The outer membrane of gram-negative bacteria acts as a selective barrier. A decrease in the expression or alteration of outer membrane proteins (porins), which form channels for antibiotic entry, can limit the amount of Cefamandole reaching the periplasmic space and its PBP targets.
-
Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. Overexpression of these pumps can maintain the intracellular concentration of Cefamandole below a therapeutic level.
Caption: Mechanisms of Cefamandole resistance in gram-negative bacteria.
References
In Vitro Susceptibility of Escherichia coli to Cefamandole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Cefamandole, a second-generation cephalosporin. The document synthesizes quantitative data from various studies, details relevant experimental protocols, and illustrates key pathways and workflows.
Executive Summary
Cefamandole has historically demonstrated notable in vitro activity against Escherichia coli. However, the emergence of resistance, primarily mediated by β-lactamase production, necessitates continuous surveillance and a thorough understanding of its susceptibility profile. This guide presents Minimum Inhibitory Concentration (MIC) and disk diffusion data, along with the interpretive criteria set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Detailed experimental protocols for common susceptibility testing methods are also provided to ensure methodological rigor in research and development settings.
Quantitative Susceptibility Data
The following tables summarize the in vitro activity of Cefamandole against E. coli based on data from various studies.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Cefamandole MIC Distribution against E. coli Isolates
| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bodey and Weaver (1976)[1] | 540 (Gram-positive and -negative isolates) | Not Specified | Not Specified | >90% inhibited at 6.25 |
| Meyers and Hirschman (1978)[2] | Not Specified | Not Specified | Not Specified | Most strains inhibited at low concentrations |
| Greenberg et al. (1985)[3] | 27 (Cephalothin-non-susceptible) | Not Specified | Not Specified | 88% susceptible at ≤8 |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.
Disk Diffusion Data
The disk diffusion method (Kirby-Bauer) measures the diameter of the zone of growth inhibition around an antibiotic disk.
Table 2: Cefamandole (30 µg) Disk Diffusion Zone Diameters for E. coli
| Study/Reference | Number of Isolates | Zone Diameter Range (mm) |
| Greenberg et al. (1985)[3] | 27 (Cephalothin-non-susceptible) | 67% susceptible at ≥18 |
| Barry et al.[4] | 1838 (Clinical isolates) | Interpretive standards established |
Interpretive Criteria for Susceptibility Testing
The interpretation of MIC and zone diameter results is based on breakpoints established by regulatory bodies like CLSI and EUCAST.
CLSI Breakpoints
The CLSI M100, 34th Edition provides the following breakpoints for Cefamandole against Enterobacterales.
Table 3: CLSI Breakpoints for Cefamandole against Enterobacterales
| Method | Disk Content | Susceptible | Intermediate | Resistant |
| Disk Diffusion | 30 µg | ≥ 18 mm | 15 - 17 mm | ≤ 14 mm |
| MIC | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |
Source: CLSI M100, 34th Ed., 2024[5][6]
EUCAST Breakpoints
As of the 2024 EUCAST breakpoint tables, specific breakpoints for Cefamandole against Enterobacterales are not listed. Researchers should refer to the latest EUCAST guidelines for any updates.[7][8][9]
Experimental Protocols
Accurate and reproducible susceptibility testing is paramount. The following are detailed protocols for the most common methods.
Broth Microdilution for MIC Determination
This method is considered a gold standard for quantitative susceptibility testing.
-
Preparation of Cefamandole Dilutions:
-
Prepare a stock solution of Cefamandole in an appropriate solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
-
Kirby-Bauer Disk Diffusion
This is a qualitative or semi-quantitative method widely used for susceptibility testing.[10][11][12][13]
-
Inoculum Preparation:
-
Prepare a standardized E. coli inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply a 30 µg Cefamandole disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the result as Susceptible, Intermediate, or Resistant based on established breakpoints (see Table 3).
-
Mechanism of Action and Resistance
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
-
Binding to Penicillin-Binding Proteins (PBPs): Cefamandole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: This binding prevents the final transpeptidation step of peptidoglycan synthesis.
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall and ultimately cell lysis.
Mechanisms of Resistance in E. coli
The primary mechanism of resistance to Cefamandole in E. coli is the production of β-lactamase enzymes.
-
β-Lactamase Production: These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive. The production of these enzymes can be encoded by genes on plasmids or the chromosome.
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Cefamandole, leading to decreased efficacy.
-
Reduced Permeability: Changes in the outer membrane porins of E. coli can restrict the entry of Cefamandole into the bacterial cell.
-
Efflux Pumps: Active efflux pumps can transport Cefamandole out of the bacterial cell, preventing it from reaching its target PBPs.
References
- 1. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clsi.org [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 5. darvashco.com [darvashco.com]
- 6. pid-el.com [pid-el.com]
- 7. scribd.com [scribd.com]
- 8. megumed.de [megumed.de]
- 9. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. cms.gov [cms.gov]
- 12. asm.org [asm.org]
- 13. keyscientific.com [keyscientific.com]
Cefamandole Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, in various animal models. The data presented is crucial for preclinical assessment and translation to clinical drug development.
Pharmacokinetic Parameters of Cefamandole
The following tables summarize the key pharmacokinetic parameters of cefamandole in different animal models following intravenous (IV) and intramuscular (IM) administration. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Table 1: Pharmacokinetics of Cefamandole in Rabbits
| Administration Route | Dose (mg/kg) | Half-life (t½) (min) | Apparent Volume of Distribution (Vd) | Elimination Constant (kel) (min⁻¹) | Pharmacokinetic Model |
| Intramuscular | 5 | 34-37 | 0.31-0.71 ml/g[1] | - | One-compartment[1] |
| Intramuscular | 20 | 34-37 | 0.31-0.71 ml/g[1] | - | One-compartment[1] |
| Intravenous | 5 | 26.1[1] | 0.27 ml/g (central), 0.36 ml/g (stationary), 0.46 ml/g (kinetic)[1] | 0.0446[1] | Two-compartment[1] |
| Intravenous | 30 | Increased t½α and t½β in renal impairment[2] | Vc and Vp decreased in renal impairment[2] | α, β, K12, K21, K13 decreased in renal impairment[2] | - |
Table 2: Pharmacokinetics of Cefamandole in Dogs
| Administration Route | Dose (mg/kg) | Half-life (t½) (min) | Apparent Volume of Distribution (Vd) (L/kg) | Body Clearance (mL/kg/min) | Bioavailability (%) | Peak Serum Concentration (Cmax) (µg/mL) |
| Intravenous | 20 | 81.4 ± 9.7[3][4] | 0.190[3][4] | 1.76[3][4] | - | - |
| Intramuscular | 20 | 145.4 ± 12.3[3] | - | - | 85.1 ± 13.5[3][4] | 35.9 ± 5.4[3][4] |
| Intramuscular | 15 | - | - | - | - | - |
Note: In dogs with ascites, ascitic fluid concentrations of cefamandole were lower than cefazolin (B47455) and cephaloridine, which was attributed to protein binding.[5]
Table 3: Pharmacokinetics of Cefamandole in Rats
| Administration Route | Dose (mg/kg) | Plasma Half-life (t½) (h) | Area Under the Curve (AUC) (µg·h/mL) | Peak Plasma Concentration (Cmax) (µg/mL) |
| Subcutaneous | 100 | 0.4[6] | 42[6] | 49[6] |
Note: Cefamandole is largely eliminated unchanged via renal excretion in both rats and dogs.[7][8]
Experimental Protocols
The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings.
Animal Models and Drug Administration
-
Rabbits: Studies on rabbits involved single intramuscular doses of 5 or 20 mg/kg and a single intravenous dose of 5 mg/kg.[1] In another study, renal impairment was experimentally induced using uranyl nitrate (B79036) before intravenous administration of a single 30 mg/kg dose.[2][9]
-
Dogs: Pharmacokinetic studies in dogs utilized a single 20 mg/kg dose administered intravenously and intramuscularly.[3] Another study in mongrel dogs with surgically created ascites involved intramuscular administration of 15 mg/kg every 4 hours for eight doses.[5]
-
Rats: Wistar rats were administered cefamandole intramuscularly over 5 days at various high doses (1000-5000 mg/kg/day) to assess nephrotoxicity.[10] A comparative study used a subcutaneous dose of 100 mg/kg.[6]
Sample Collection and Analysis
-
Biological Samples: Blood (serum/plasma), urine, and in some specialized studies, cerebrospinal fluid, ascitic fluid, and various tissues were collected for analysis.[1][2][5][6][11]
-
Analytical Methods: High-performance liquid chromatography (HPLC) is a primary method for quantifying cefamandole in biological fluids.[12][13] Sample preparation for HPLC typically involves protein precipitation with acetonitrile, followed by extraction.[12][13] Microbiological assays have also been used to determine cefamandole concentrations.[14]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing cefamandole pharmacokinetics in animal models.
References
- 1. [Pharmacokinetics of cefamandole in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cefamandole in rabbits with experimentally induced renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and pharmacokinetics of cefoperazone and cefamandole in dogs following single dose intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascitic fluid cephalosporin concentrations: influence of protein binding and serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative tissue distribution of ceforanide, cefazolin, and cefamandole in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of [14C]Cefamandole, a Parenteral Cephalosporin Antibiotic, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of [14C]cefamandole, a parenteral cephalosporin antibiotic, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHARMACOKINETICS OF CEFAMANDOLE IN RABBITS WITH EXPERIMENTALLY INDUCED RENAL IMPAIRMENT [jstage.jst.go.jp]
- 10. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of cefamandole and ampicillin in experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid-chromatographic assay of cefamandole in serum, urine, and dialysis fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Cefamandole: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, which is influenced by pH and temperature. Oxidation and photodegradation also contribute to its instability. This technical guide provides a comprehensive overview of the stability of cefamandole and its degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding these stability characteristics is crucial for the formulation development, manufacturing, and proper storage of cefamandole-containing drug products to ensure their safety and efficacy.
Factors Influencing Cefamandole Stability
The stability of cefamandole in both solid and aqueous states is influenced by a variety of environmental factors.
-
pH: Cefamandole is most stable in a specific pH range, with both acidic and alkaline conditions catalyzing the hydrolysis of the β-lactam ring, leading to rapid degradation.[1] The degradation in aqueous solutions is subject to both specific and general acid-base catalysis.
-
Temperature: Increased temperatures significantly accelerate the degradation rate of cefamandole.[1] For optimal stability, solutions should be stored at controlled room or refrigerated temperatures.
-
Light: Exposure to light can promote the degradation of cefamandole, and therefore, solutions should be protected from light.[1]
-
Concentration: The initial concentration of cefamandole in a solution can also affect its stability.[1]
-
Aqueous Solution Composition: The type of solvent and the presence of other additives or buffers can impact the stability of cefamandole.[1]
Quantitative Stability Data
The degradation of cefamandole nafate, the prodrug form, follows first-order kinetics in both solid and aqueous states. The rate of degradation is highly dependent on temperature, pH, and relative humidity (in the solid state).
Table 1: Stability of Cefamandole Solutions
| Temperature | Vehicle | Stability Period | Reference |
| 24°C | 0.9% NaCl or 5% Dextrose | ~5 days | [2] |
| 5°C | 0.9% NaCl or 5% Dextrose | ~44 days | [2] |
| -20°C | Intravenous Dilutions | 26 weeks | |
| -10°C | Intravenous Dilutions with 5% Dextrose | Transient haze observed |
Table 2: First-Order Rate Constants (k) for Cefamandole Nafate Degradation in the Solid State
| Condition | Temperature (K) | Rate Constant (k) | Reference |
| Dry Air (0% RH) | 373 | Calculated from study | [3] |
| Dry Air (0% RH) | 383 | Calculated from study | [3] |
| Dry Air (0% RH) | 388 | Calculated from study | [3] |
| Dry Air (0% RH) | 393 | Calculated from study | [3] |
| 76.4% RH | 323 | Calculated from study | [3] |
| 76.4% RH | 333 | Calculated from study | [3] |
| 76.4% RH | 343 | Calculated from study | [3] |
| 76.4% RH | 353 | Calculated from study | [3] |
Cefamandole Degradation Pathways
The primary degradation pathway for cefamandole is the hydrolysis of the four-membered β-lactam ring, rendering the antibiotic inactive. Other potential pathways include oxidation and photodegradation.
Hydrolysis
The β-lactam ring is susceptible to nucleophilic attack, which can be catalyzed by acid or base. This leads to the formation of an inactive penicilloic acid-like derivative.
Oxidation
While less common than hydrolysis, oxidation can occur, particularly at the sulfur atom within the dihydrothiazine ring, leading to the formation of sulfoxides.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of cephalosporins. The specific photoproducts of cefamandole are not well-characterized in the literature, but potential reactions include isomerization and cleavage of the side chains.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying intact cefamandole from its degradation products.
Objective: To provide a detailed protocol for a stability-indicating reversed-phase HPLC method for the analysis of cefamandole.
Materials and Reagents:
-
Cefamandole reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 6.5 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of cefamandole reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation (for Forced Degradation Studies):
-
Acid Hydrolysis: Dissolve cefamandole in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before dilution with mobile phase.
-
Base Hydrolysis: Dissolve cefamandole in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before dilution with mobile phase.
-
Oxidative Degradation: Dissolve cefamandole in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store solid cefamandole at an elevated temperature (e.g., 80°C) for a specified time, then dissolve in the mobile phase.
-
Photodegradation: Expose a solution of cefamandole to UV light (e.g., 254 nm) for a specified time.
-
For all stressed samples, dilute with the mobile phase to a final concentration within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the cefamandole peak based on its retention time compared to the standard.
-
Quantify the amount of cefamandole remaining and the percentage of degradation products formed.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Characterization of Degradation Products
For the structural elucidation of degradation products, hyphenated techniques are employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry, which is essential for the unambiguous identification of degradation products.
Conclusion
The stability of cefamandole is a critical attribute that influences its therapeutic efficacy and safety. The primary degradation pathway is the pH- and temperature-dependent hydrolysis of the β-lactam ring. A thorough understanding of these degradation pathways and the factors that influence them is essential for the development of stable pharmaceutical formulations. The use of validated stability-indicating analytical methods, such as HPLC, is imperative for monitoring the quality and shelf-life of cefamandole products. Further research into the specific structures of oxidative and photodegradation products would provide a more complete stability profile for this important antibiotic.
References
Navigating Cefamandole Resistance in Enterobacter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms governing Cefamandole resistance in Enterobacter, a critical challenge in clinical settings. The emergence of resistance to this second-generation cephalosporin (B10832234) is multifaceted, primarily driven by the sophisticated regulation of AmpC β-lactamase, and further compounded by alterations in membrane permeability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for research and development endeavors.
The Central Role of AmpC β-Lactamase
The primary mechanism of Cefamandole resistance in Enterobacter species, particularly Enterobacter cloacae, is the enzymatic degradation of the antibiotic by the chromosomal AmpC β-lactamase.[1][2] The expression of the ampC gene is tightly regulated, and its overexpression is the principal driver of resistance. This overexpression can occur through two main pathways: induction and derepression.
AmpC Induction: A Transient Response
In their native state, Enterobacter species typically exhibit low-level, basal expression of ampC. However, in the presence of certain β-lactam antibiotics, including Cefamandole and Cefoxitin (B1668866), ampC expression can be significantly induced.[1] This induction is a temporary and reversible physiological response. The process is intricately linked to the recycling of the bacterial cell wall component, peptidoglycan.
The induction pathway is regulated by a cascade of genes including ampG, ampD, and the transcriptional regulator ampR.[3][4] AmpR, a LysR-type transcriptional regulator, is located upstream of ampC and can act as both a repressor and an activator of ampC transcription.[4] In the absence of an inducer, AmpR represses ampC expression. During cell wall turnover, peptidoglycan fragments are transported into the cytoplasm by the permease AmpG.[3] The amidase AmpD cleaves these fragments. When a β-lactam antibiotic like Cefamandole inhibits penicillin-binding proteins (PBPs), the pool of peptidoglycan fragments increases. This overwhelms the activity of AmpD, leading to an accumulation of muropeptides that act as inducer molecules. These inducers bind to AmpR, converting it into a transcriptional activator and leading to a significant increase in AmpC production.
AmpC Derepression: A Stable Resistance Mechanism
While induction is a transient state, Enterobacter can develop stable, high-level resistance to Cefamandole through mutations in the regulatory genes, primarily ampD.[5][6] This phenomenon is known as derepression. Mutations that inactivate AmpD lead to a constant accumulation of inducer muropeptides, which permanently lock AmpR in its activator conformation, resulting in constitutive hyperproduction of AmpC.[5] Mutations in ampR itself can also lead to a derepressed phenotype.[5]
The frequency of mutation to a derepressed state is notably high in Enterobacter, estimated to be around 10-6 to 10-7.[7][8] This high mutation rate contributes to the rapid emergence of Cefamandole resistance during therapy.[9]
The Role of Altered Membrane Permeability
While AmpC hyperproduction is the dominant resistance mechanism, changes in the bacterial outer membrane, specifically through porin loss and efflux pump activity, can contribute to Cefamandole resistance.
Porin Loss
The outer membrane of Gram-negative bacteria contains porins, which are protein channels that allow the influx of hydrophilic molecules, including many β-lactam antibiotics.[10] In Enterobacter, the major non-specific porins are OmpF and OmpC.[11][12] The loss or downregulation of these porins can decrease the permeability of the outer membrane to Cefamandole, thereby reducing the concentration of the antibiotic that reaches its PBP targets in the periplasm.[10][11] While often associated with resistance to carbapenems, porin loss can act synergistically with AmpC production to enhance resistance to cephalosporins.[12]
Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[13][14][15] The AcrAB-TolC efflux system is a major pump in Enterobacter that contributes to multidrug resistance.[13][14][15] Overexpression of this pump can reduce the intracellular concentration of Cefamandole, contributing to resistance.[16] The activity of efflux pumps can work in concert with AmpC production and porin loss to create a high-level resistance phenotype.
Quantitative Data on Cefamandole Resistance
The following tables summarize key quantitative data related to Cefamandole resistance in Enterobacter.
Table 1: Cefamandole Minimum Inhibitory Concentrations (MICs) for Enterobacter spp.
| Strain Type | Inoculum Size | MIC Range (µg/mL) | Reference(s) |
| Wild-Type (Agar Dilution) | 104 organisms/spot | 1 - 8 | [7][8] |
| Wild-Type (Broth Dilution) | ~7 x 105 organisms/mL | ≥64 in 7/10 strains | [7][8] |
| Resistant Mutants | Not Specified | ≥32 | [7][8] |
| AmpC Derepressed Mutants | Not Specified | Can be significantly higher than wild-type | [17] |
Table 2: Frequency of Cefamandole Resistant Mutants in Enterobacter spp.
| Selection Method | Frequency of Resistant Variants | Reference(s) |
| Direct Selection | ~10-6 to 10-7 | [7][8] |
| Spontaneous Mutation (ampC derepression) | Mean mutation rate of 3 x 10-8 for E. cloacae complex | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Cefamandole resistance. Below are protocols for key experiments.
β-Lactamase Activity Assay (Nitrocefin Assay)
This assay provides a quantitative measure of β-lactamase activity.
Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, measured spectrophotometrically at 486 nm, is proportional to the enzyme's activity.
Materials:
-
Nitrocefin solution (e.g., 100 µM in phosphate (B84403) buffer, pH 7.0)
-
Bacterial cell lysate or purified enzyme
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Preparation of Cell Lysate:
-
Grow bacterial cultures to mid-log phase in a suitable broth medium.
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in phosphate buffer.
-
Lyse the cells by sonication or using a chemical lysis reagent.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Assay:
-
In a microplate well or cuvette, add a defined volume of the cell lysate or purified enzyme.
-
Add phosphate buffer to a final volume.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately measure the change in absorbance at 486 nm over time at a constant temperature.
-
-
Calculation of Activity:
-
Calculate the rate of hydrolysis using the molar extinction coefficient of hydrolyzed nitrocefin (e.g., 20,500 M-1cm-1).
-
Express the enzyme activity in units, where one unit hydrolyzes 1 µmol of nitrocefin per minute.
-
Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This method is used to visualize and compare the OMP profiles of different bacterial strains.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Differences in the presence or intensity of protein bands corresponding to OmpF and OmpC can indicate porin loss.
Materials:
-
Bacterial cultures
-
Lysis buffer with sarcosyl
-
Ultracentrifuge
-
SDS-PAGE gels, running buffer, and loading buffer
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
OMP Extraction:
-
Grow bacterial cultures and harvest the cells.
-
Lyse the cells (e.g., by sonication).
-
Separate the total membrane fraction by ultracentrifugation.
-
Selectively solubilize the inner membrane proteins with a detergent like sodium lauryl sarcosinate (sarcosyl), leaving the OMPs in the insoluble fraction.
-
Collect the OMPs by another round of ultracentrifugation.
-
-
SDS-PAGE:
-
Resuspend the OMP pellet in sample loading buffer and heat to denature the proteins.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Compare the OMP profiles of the test strains to a wild-type control, looking for the absence or reduction of bands at the expected molecular weights for OmpF and OmpC.
-
ampC Gene Expression Analysis by RT-qPCR
This technique quantifies the amount of ampC mRNA, providing a direct measure of gene expression.
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) first converts mRNA into complementary DNA (cDNA) and then amplifies a specific target sequence in the cDNA. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.
Materials:
-
Bacterial cultures (with and without inducer)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the ampC gene and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Grow bacterial cultures to the desired growth phase, with and without the addition of an inducer like Cefamandole at a sub-inhibitory concentration.
-
Extract total RNA using a commercial kit, ensuring the removal of contaminating DNA by treatment with DNase I.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, ampC-specific primers, a housekeeping gene primer set, and the qPCR master mix.
-
Run the reaction in a real-time PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the ampC gene and the housekeeping gene.
-
Calculate the relative expression of ampC using a method such as the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the induced/resistant strain to a non-induced/susceptible control.
-
References
- 1. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ampG is essential for high-level expression of AmpC beta-lactamase in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common mechanism of ampC beta-lactamase induction in enterobacteria: regulation of the cloned Enterobacter cloacae P99 beta-lactamase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Enterobacter to cefamandole: evidence for a high mutation rate to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The contribution of porins to enterobacterial drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The AcrAB-TolC efflux pump contributes to multidrug resistance in the nosocomial pathogen Enterobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prevalence of Derepressed AmpC Mutants and Extended-Spectrum β-Lactamase Producers among Clinical Isolates of Citrobacter freundii, Enterobacter spp., and Serratia marcescens in Korea: Dissemination of CTX-M-3, TEM-52, and SHV-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Cefamandole's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] This process is mediated through the covalent binding of cefamandole to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1] Understanding the specific binding affinities of cefamandole for various PBPs across different bacterial species is crucial for elucidating its spectrum of activity, predicting potential resistance mechanisms, and guiding the development of novel antimicrobial agents. This technical guide provides an in-depth overview of cefamandole's binding affinity to PBPs, detailed experimental protocols for its measurement, and a visualization of the underlying molecular interactions and experimental workflows.
Mechanism of Action: Covalent Inhibition of PBPs
Like other β-lactam antibiotics, the fundamental mechanism of action for cefamandole involves the acylation of the active site serine residue within the transpeptidase domain of PBPs.[1] This covalent modification inactivates the enzyme, thereby preventing the crucial final step of bacterial cell wall biosynthesis: the cross-linking of peptidoglycan chains.[1][2][3] The resulting compromise in cell wall integrity leads to osmotic instability, cell lysis, and ultimately, bacterial death.[1][2][3] The efficacy of cefamandole against a particular bacterium is, therefore, heavily dependent on its ability to access and bind to the organism's essential PBPs.[1]
References
The Dawn of a New Cephalosporin: Initial Clinical Efficacy Studies of Cefamandole
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cefamandole (B1668816), a second-generation cephalosporin (B10832234), emerged as a significant advancement in antibiotic therapy, offering a broader spectrum of activity against Gram-negative bacteria compared to its predecessors. This technical guide synthesizes the findings from initial clinical investigations into its efficacy, providing a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the quantitative outcomes, experimental protocols, and logical frameworks of these pioneering studies.
I. Clinical Efficacy in Various Infections
Initial clinical trials of cefamandole demonstrated its effectiveness in treating a range of bacterial infections, from respiratory and urinary tract infections to more severe conditions like bacteremia. The quantitative data from these studies are summarized below, offering a comparative look at its performance across different therapeutic areas.
Respiratory Tract Infections
Cefamandole was extensively evaluated for the treatment of lower respiratory tract infections, including pneumonia and acute bronchitis. Several studies compared its efficacy to other beta-lactam antibiotics.
Table 1: Efficacy of Cefamandole in Lower Respiratory Tract Infections
| Study / Comparison | Patient Population | Diagnosis | Cefamandole Clinical Success Rate | Comparator Clinical Success Rate | Key Findings & Citations |
| Cefamandole vs. Ceftizoxime | 63 adult patients (mean age 61 years) | Pneumonia or acute bronchitis | 94% | 93% (Ceftizoxime) | Cefamandole was found to be as effective and safe as ceftizoxime. Gram-negative bacilli were responsible for 74% of bacteriologically confirmed infections.[1] |
| Cefamandole vs. Cefoperazone | 113 patients | Acute bacterial lower respiratory tract infections | 97% (33/34 evaluable patients) | 92% (Cefoperazone) | No significant difference in clinical response or adverse effects was observed between the two groups. Most infections were caused by Streptococcus pneumoniae or Haemophilus influenzae.[2] |
| Cefamandole vs. Cefazolin (B47455) (Double-blind) | 232 patients (120 Cefamandole, 122 Cefazolin) | Respiratory tract infections | 69.2% | 62.2% (Cefazolin) | In patients with acute bacterial pneumonia or lung abscess, the clinical cure rate for cefamandole was 76.7% versus 67.7% for cefazolin, though this difference was not statistically significant.[3] |
| Dose-finding study | 121 patients | Severe purulent respiratory infections | 86% (with 4g daily) | Poor results with 3g daily | A daily dose of 4g of cefamandole yielded excellent clinical success, while a 3g daily dose was less effective.[4] |
| Cefamandole vs. Ampicillin (B1664943) | 27 adult patients | Pneumonia or purulent tracheobronchitis due to Haemophilus spp. | 92.9% (13/14 patients cured) | 92.3% (Ampicillin) | Cefamandole was as effective and safe as ampicillin for treating bronchopulmonary infections caused by Haemophilus spp.[5] |
Bacteremia and Sepsis
The efficacy of cefamandole in treating bacteremia was also a key area of investigation, with mixed results depending on the causative pathogen.
Table 2: Efficacy of Cefamandole in Bacteremia
| Study | Patient Population | Pathogen | Cefamandole Efficacy | Key Findings & Citations |
| Salmonella Bacteremia Evaluation | 19 patients | Salmonella | 36.8% therapeutic failure rate | Despite in vitro susceptibility, a high rate of therapeutic failure was observed in patients with Salmonella bacteremia treated with cefamandole.[6][7] |
Urinary Tract Infections (UTI)
Cefamandole's utility in treating complicated urinary tract infections was explored, often in comparison to first-generation cephalosporins.
Table 3: Efficacy of Cefamandole in Urinary Tract Infections
| Study / Comparison | Patient Population | Diagnosis | Cefamandole Efficacy | Key Findings & Citations |
| Pharmacokinetics and Therapeutic Evaluation | 31 patients | Complicated UTIs | Found to be very active against most causative bacteria. | The study concluded that a dose of 3g three times daily appeared superior to 1g three times daily for complicated UTIs.[8] |
| Cefamandole vs. Cefazolin | 65 elderly male patients | Complicated UTIs | No significant difference in cure rate compared to cefazolin. | Both antibiotics were effective in eradicating the infections.[9] |
| General Clinical Use | 14 patients | UTIs | Infection eliminated in 50% of patients. | Part of a broader study that also included respiratory infections.[10] |
Surgical Prophylaxis
A significant application of cefamandole was in surgical prophylaxis to prevent postoperative infections, particularly in orthopedic and cardiac surgery.
Table 4: Efficacy of Cefamandole in Surgical Prophylaxis
| Study / Comparison | Surgical Procedure | Cefamandole Group | Control/Comparator Group | Outcome & Citations |
| Cefamandole (5 doses vs. 1 dose) | Orthopedic surgery with internal fixation | 335 patients (5 doses) | 382 patients (1 dose) | The five-dose regimen was significantly more effective in preventing wound infections than a single preoperative dose.[11] |
| Cefamandole vs. Placebo (Double-blind) | Orthopedic surgery with internal fixation | 134 patients | 150 patients (Placebo) | Cefamandole significantly reduced the incidence of superficial wound infections compared to placebo.[12] |
| Cefamandole vs. Cefazolin vs. Cefuroxime (Double-blind) | Cardiac surgery (median sternotomy) | 549 patients | 547 (Cefazolin), 545 (Cefuroxime) | No significant difference in the prevention of operative site infections among the three cephalosporins.[13] |
Pediatric Infections
Cefamandole was also studied in pediatric populations for a variety of infections.
Table 5: Efficacy of Cefamandole in Pediatric Infections
| Study | Patient Population | Infections Treated | Cefamandole Efficacy | Key Findings & Citations |
| General Pediatric Study | Infants and children | Periorbital cellulitis, ethmoiditis, bacteremia, cellulitis, pneumonia, lymphadenitis | Effective in treating a variety of infections caused by common pediatric pathogens. | The study highlighted its efficacy against S. aureus, S. pyogenes, S. pneumoniae, and H. influenzae.[14] |
| Japanese Pediatric Study | 29 children | Various infections | 93.1% clinical effectiveness; 80% bacteriological effectiveness. | Cefamandole was administered at 100 mg/kg/day intravenously.[15] |
| Bone and Joint Infections | 34 children (10 months to 15 years) | Suspected bone, joint, or soft tissue infections | Appeared to be a reasonable alternative for initial treatment. | The study noted the need for administration every 4 hours to maintain sufficient serum levels.[16] |
II. In Vitro Susceptibility
The clinical efficacy of an antibiotic is fundamentally linked to its in vitro activity against pathogenic bacteria. Early studies established the minimum inhibitory concentrations (MICs) of cefamandole against a wide array of clinical isolates.
Table 6: In Vitro Activity of Cefamandole Against Various Bacterial Isolates
| Bacterial Species | MIC required to inhibit a percentage of isolates | Key Findings & Citations |
| Staphylococcus aureus | 0.39 µg/ml inhibited 95% of isolates.[17][18] | Cefamandole demonstrated potent activity against S. aureus. |
| Escherichia coli | 6.25 µg/ml inhibited over 90% of isolates.[17][18] | Showed good activity against this common Gram-negative pathogen. |
| Proteus mirabilis | 6.25 µg/ml inhibited over 90% of isolates.[17][18] | Effective against P. mirabilis. |
| Klebsiella pneumoniae | 6.25 µg/ml inhibited 69% of isolates.[17][18] | Moderate activity against K. pneumoniae. |
| Indole-positive Proteus spp. | 6.3 µg/ml inhibited all strains in one study.[19] 6.25 µg/ml inhibited 31% of isolates in another.[17][18] | Activity against indole-positive Proteus was a notable advantage over first-generation cephalosporins. |
| Enterobacter spp. | 25 µg/ml inhibited 88% of isolates.[19] 6.25 µg/ml inhibited 31% of isolates.[17][18] | Cefamandole showed significantly greater activity against Enterobacter species compared to cefazolin and cephalothin.[19] |
| Haemophilus influenzae | 2 µg/ml inhibited 98% of non-beta-lactamase-producing isolates.[5] | Cefamandole was the most active of the cephalosporins tested against H. influenzae, including ampicillin-resistant isolates.[5] |
| Bacteroides fragilis | 85% of 20 clinical isolates were sensitive.[20] | This activity suggested its utility in treating anaerobic or mixed infections. |
III. Experimental Protocols
A hallmark of robust clinical research is a well-defined experimental protocol. The initial studies on cefamandole, while pioneering, laid the groundwork for modern clinical trial design.
General Methodology for Clinical Efficacy Trials
Most of the early clinical trials on cefamandole were prospective and often randomized and double-blinded, particularly when comparing it to another antibiotic.
-
Patient Selection: Patients with clinical and, where appropriate, radiographic evidence of infection were enrolled. Inclusion criteria typically involved age limits and the presence of specific signs and symptoms of infection. Exclusion criteria often included known allergies to cephalosporins, severe renal impairment (unless specifically studied), and pregnancy.
-
Bacteriological Studies: Pre-treatment cultures (e.g., blood, sputum, urine, wound swabs) were obtained to identify the causative organism(s) and determine their susceptibility to cefamandole and other antibiotics using methods like agar (B569324) dilution or broth microdilution to establish MICs.
-
Drug Administration: Cefamandole was administered parenterally, either intramuscularly or intravenously. Dosages varied depending on the severity and type of infection but typically ranged from 500 mg to 2g every 4 to 8 hours.
-
Assessment of Efficacy: Clinical response was categorized as cure (complete resolution of signs and symptoms), improvement, or failure. Bacteriological response was assessed by follow-up cultures to determine if the initial pathogen was eradicated.
-
Safety Monitoring: Patients were monitored for adverse effects through clinical observation and laboratory tests, including complete blood counts, liver function tests (e.g., SGOT, SGPT), and renal function tests (e.g., BUN, creatinine).
Pharmacokinetic Studies Protocol
Pharmacokinetic studies were crucial to understanding the absorption, distribution, metabolism, and excretion of cefamandole, which informed dosing regimens.
-
Subjects: Healthy adult volunteers or patients with specific conditions (e.g., renal impairment) were enrolled.
-
Drug Administration and Sampling: A single dose of cefamandole was administered either intramuscularly or as an intravenous infusion. Blood samples were collected at predetermined intervals (e.g., 0.5, 1, 2, 4, 6 hours) post-administration. Urine was often collected over a 24-hour period.
-
Assay: Cefamandole concentrations in serum and urine were determined using microbiological assays.
-
Data Analysis: Pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and volume of distribution were calculated.
IV. Visualizing Experimental and Logical Frameworks
To better understand the workflow and relationships in these initial studies, the following diagrams are provided.
Caption: Generalized workflow for initial cefamandole clinical efficacy trials.
Caption: Standard workflow for a pharmacokinetic study of cefamandole.
Caption: Logical relationship between cefamandole's properties and clinical outcome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cefoperazone versus cefamandole in the treatment of acute bacterial lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Double-blind comparison of cefamandole and cefazolin in the therapy of respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefamandole in the treatment of purulent respiratory infections. Studies of 3 and 4 g daily in 121 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and laboratory evaluation of cefamandole in the therapy of Haemophilus spp. Bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefamandole treatment of Salmonella bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefamandole treatment of Salmonella bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefamandole: pharmacokinetics and therapeutic evaluation in urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefamandole and cefazolin in the therapy of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical use of cefamandole: a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perioperative cefamandole prophylaxis against infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic cefamandole in orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Clinical and laboratory investigation of cefamandole therapy of infections in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical studies of cefamandole in children (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology, Safety, and efficacy of cefamandole in childhood infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro studies of cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cefamandole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole Structure-Activity Relationship: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens. Its clinical efficacy is intrinsically linked to its chemical structure, with specific functional groups governing its antibacterial potency, spectrum, stability, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cefamandole, offering valuable insights for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, the bactericidal action of cefamandole results from the inhibition of bacterial cell wall synthesis.[1][2][3] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
The following diagram illustrates the signaling pathway of cefamandole's mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The antibacterial profile of cefamandole is dictated by two primary structural features: the 7-acylamino side chain and the substituent at the 3-position of the dihydrothiazine ring.
The 7-Acylamino Side Chain: A Key Determinant of Antibacterial Spectrum and Potency
The (R)-mandelamido group at the C-7 position of cefamandole is crucial for its antibacterial activity. Modifications to this side chain can significantly impact the drug's spectrum and potency.
-
The α-Hydroxyl Group: The hydroxyl group on the mandelic acid moiety is important for activity against Gram-positive bacteria.
-
The Phenyl Ring: The aromatic nature of the phenyl ring contributes to the overall antibacterial activity. Substitutions on this ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with PBPs and its ability to penetrate the bacterial cell wall.
The 3-Position Substituent: Modulator of Stability and Pharmacokinetics
The 1-methyl-1H-tetrazol-5-ylthiomethyl group at the C-3 position of cefamandole plays a significant role in its stability against β-lactamases and its pharmacokinetic properties.
-
N-methylthiotetrazole (NMTT) Side Chain: This heterocyclic moiety is associated with enhanced stability against certain β-lactamases, which are enzymes produced by some bacteria that can inactivate β-lactam antibiotics. This stability contributes to cefamandole's effectiveness against a broader range of Gram-negative bacteria. However, the NMTT side chain has also been linked to adverse effects, specifically hypoprothrombinemia and a disulfiram-like reaction with alcohol, due to its interference with vitamin K metabolism.[4][5]
The following diagram illustrates the key structural features of cefamandole and their influence on its activity.
Quantitative Analysis of Antibacterial Activity
The in vitro activity of cefamandole is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC (µg/mL) |
| Streptococcus pneumoniae | ≤0.1 |
| Streptococcus spp. | ≤0.1 |
| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.4 |
| Enterococci | ≥25 |
| Haemophilus influenzae | Highly susceptible |
| Escherichia coli | 70% inhibited by 1.6 |
| Klebsiella pneumoniae | 86% inhibited by 1.6 |
| Proteus mirabilis | 88% inhibited by 1.6 |
| Enterobacter spp. | Variable |
| Pseudomonas aeruginosa | Resistant |
Table 1: Minimum Inhibitory Concentrations (MICs) of Cefamandole against Various Bacteria. [6][7]
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of cefamandole to different PBPs varies, which contributes to its spectrum of activity. The 50% inhibitory concentration (IC50) is a measure of this affinity.
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP 1a | 1.5 |
| PBP 1b | >100 |
| PBP 2 | 100 |
| PBP 3 | 0.1 |
| PBP 4 | 1.0 |
| PBP 5 | 2.5 |
| PBP 6 | 2.5 |
Table 2: Cefamandole Binding Affinity to Escherichia coli K-12 PBPs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of cefamandole using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Details:
-
Preparation of Antimicrobial Agent: A stock solution of cefamandole is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated plate is incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of cefamandole at which there is no visible growth of the bacteria.
Conclusion
The structure-activity relationship of cefamandole is a testament to the intricate interplay between chemical structure and biological function. The 7-acylamino side chain is a primary driver of its antibacterial potency and spectrum, while the 3-position substituent fine-tunes its stability and pharmacokinetic properties. A thorough understanding of these SAR principles is paramount for the rational design of new cephalosporin derivatives with improved efficacy, a broader spectrum of activity, and a more favorable safety profile. This knowledge will continue to guide the development of next-generation antibiotics in the ongoing battle against bacterial resistance.
References
- 1. Structure--activity relationships in cephalosporins prepared from penicillins. 1. 7beta-Acylamino derivatives of 3-benzyl- and 3-(3-pyridylmethyl)ceph-3-em-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and beta-lactamase stability on the pKa of the C-7 heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR studies of penicillins and cephalosporins. IV. 7-Acylamino substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of new cephalosporins with aminoimidazoles at C-7. Effect of the pKa of the C-7 aminoimidazole on antibacterial spectrum and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Cefamandole: A Second-Generation Cephalosporin Revolutionizing Antibacterial Therapy
An In-depth Technical Guide on the Historical Development, Mechanism of Action, and Clinical Significance of Cefamandole (B1668816)
Abstract
Cefamandole, a parenteral β-lactam antibiotic, marked a significant milestone in the evolution of cephalosporins.[1] As a second-generation cephalosporin (B10832234), it presented a broader spectrum of activity against Gram-negative bacteria compared to its predecessors, while retaining robust efficacy against Gram-positive organisms.[1][2][3][4] This technical guide delves into the historical development of Cefamandole, its chemical synthesis, and its classification within the cephalosporin generational framework. It provides a detailed analysis of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis.[1][2][5][6] Furthermore, this guide presents a comprehensive overview of its in vitro activity, pharmacokinetic and pharmacodynamic properties, and the pivotal experimental protocols that defined its therapeutic profile.
Introduction: The Evolving Landscape of Cephalosporins
The discovery of cephalosporin C in 1945 from the fungus Cephalosporium acremonium (now Acremonium chrysogenum) opened a new chapter in antibacterial therapy.[7] This led to the development of a vast class of β-lactam antibiotics characterized by a dihydrothiazine ring fused to a β-lactam ring. The subsequent classification of cephalosporins into "generations" was established to provide a framework for clinicians and researchers to understand their evolving spectrum of antimicrobial activity, particularly against Gram-negative bacteria.[1]
First-generation cephalosporins exhibited excellent activity against Gram-positive cocci but had limited efficacy against Gram-negative bacteria. The advent of second-generation cephalosporins, including Cefamandole, addressed this limitation by offering an expanded Gram-negative spectrum while maintaining good Gram-positive coverage.[1][8] Cefamandole was introduced in 1977 and quickly became a widely prescribed parenteral antibiotic in the United States.[9][10]
The Genesis of Cefamandole: A Historical Timeline
-
1948: Giuseppe Brotzu discovers the antibiotic-producing fungus Cephalosporium acremonium.[11]
-
1953: Cephalosporin C, a β-lactamase resistant compound, is isolated.[7]
-
Early 1970s: The semisynthetic cephalosporin, Cefamandole, is synthesized from 7-aminocephalosporanic acid (7-ACA).[4] The clinically used form is the formate (B1220265) ester, Cefamandole nafate, a prodrug administered parenterally.[5][12][13]
-
1977: Cefamandole is introduced into clinical practice.[9]
-
Late 1970s - Early 1980s: Extensive clinical trials are conducted to evaluate the efficacy and safety of Cefamandole in treating a variety of infections.[14][15][16]
Chemical Synthesis and Structure
The synthesis of Cefamandole involves the acylation of the 7-amino-3-(1-methyl-1H-tetrazole-5-yl)-thiomethyl-3-cephem-4-carboxylic acid nucleus.[17][18] A common method involves a five-step process: silication, acylation, hydrolysis, decoloration, and salt-forming reaction to yield Cefamandole nafate.[17]
The chemical structure of Cefamandole, like other cephalosporins, features a β-lactam ring fused to a dihydrothiazine ring. A key structural feature of Cefamandole is the N-methylthiotetrazole (NMTT) side chain.[12] While contributing to its antibacterial activity, this side chain is also associated with potential side effects such as hypoprothrombinemia and a disulfiram-like reaction with alcohol.[12][13]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][5][6] This process is achieved through the following steps:
-
Penetration: Cefamandole penetrates the outer membrane of Gram-negative bacteria to reach its target.[2]
-
PBP Binding: It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][5][6]
-
Inhibition of Transpeptidation: This binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.[2]
-
Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][5][6]
Mechanism of action of Cefamandole.
In Vitro Activity and Antibacterial Spectrum
Cefamandole demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] It is particularly more potent against Gram-negative organisms like Escherichia coli, Haemophilus influenzae, Enterobacter, Klebsiella, and Proteus species compared to first-generation cephalosporins.[3][4][14]
| Organism | Number of Strains | MIC90 (μg/mL) |
| Escherichia coli | - | >1.6 |
| Klebsiella pneumoniae | - | >1.6 |
| Proteus mirabilis | - | >1.6 |
| Enterobacter aerogenes | - | >25 |
| Serratia marcescens | - | >25 |
| Pseudomonas aeruginosa | - | Resistant |
| Haemophilus influenzae (Beta-Lactamase producing) | - | 5.0 |
| Staphylococcus aureus | - | 0.1 - 12.5 |
Note: Data synthesized from multiple sources. MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values can vary based on the bacterial isolates and testing methodologies used.[13][19]
Pharmacokinetics and Pharmacodynamics
Cefamandole is administered parenterally via intramuscular (IM) or intravenous (IV) injection.[14][20][21]
| Pharmacokinetic Parameter | Value |
| Protein Binding | ~70% |
| Peak Serum Concentration (1g IM) | 20 µg/mL at 0.5 hr |
| Peak Serum Concentration (1g IV) | 68 - 147 µg/mL |
| Half-life (IM) | 1 - 1.5 hr |
| Half-life (IV) | 0.45 - 1.2 hr |
| Apparent Volume of Distribution | 12.4 - 17.9 L/1.73 m² |
| Excretion | ~65-85% excreted unchanged in urine |
Data compiled from multiple studies.[14][21][22]
Cefamandole is primarily excreted by the kidneys through both glomerular filtration and active tubular secretion.[20] Probenecid can inhibit its tubular secretion, leading to elevated and prolonged serum levels.[20][21][22] In patients with impaired renal function, the dosage interval should be adjusted as the serum half-life increases.[20][23]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: A standardized bacterial suspension is exposed to serial dilutions of Cefamandole in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[1]
Detailed Methodology: [1]
-
Preparation of Cefamandole Stock Solution: A stock solution of Cefamandole is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Microdilution Plates: Serial twofold dilutions of Cefamandole are prepared in 96-well microtiter plates using CAMHB.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of Cefamandole at which there is no visible growth.
Broth microdilution experimental workflow.
Nitrocefin Assay for β-Lactamase Activity
This assay is used to detect the presence of β-lactamase enzymes, a primary mechanism of resistance to β-lactam antibiotics.
Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.
Detailed Methodology: [24]
-
Bacterial Culture and Lysis: Grow the bacterial strain of interest to a suitable density. Lyse the cells to release periplasmic β-lactamases.
-
Preparation of Cell Lysate: Centrifuge the lysed culture to pellet cell debris and collect the supernatant containing the enzyme.
-
Assay Setup: In a 96-well plate, add the bacterial lysate to the wells. Include positive and negative controls.
-
Initiate Reaction: Add a working solution of Nitrocefin to each well.
-
Interpret Results: A rapid color change from yellow to red indicates the presence of β-lactamase activity.
Mechanisms of Resistance
Bacterial resistance to Cefamandole can emerge through several mechanisms:[2][24]
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefamandole, rendering it inactive.[2][19][24] Class C cephalosporinases (AmpC) are particularly effective at degrading Cefamandole.[24]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of Cefamandole.[2][24]
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope, such as the action of efflux pumps that actively transport the drug out of the cell, or modifications to outer membrane porins that reduce its influx.[2][24]
The emergence of resistance, particularly during therapy, has been observed and underscores the importance of monitoring patients and conducting susceptibility testing.[25][26]
Clinical Applications and Significance
Cefamandole was indicated for the treatment of a variety of infections caused by susceptible bacteria, including:[3][6][8]
-
Respiratory tract infections
-
Genitourinary tract infections
-
Biliary tract infections
-
Bone and joint infections
-
Skin and soft tissue infections
-
Septicemia
Its broader spectrum of activity made it a valuable therapeutic option, especially for infections caused by Gram-negative pathogens that were resistant to first-generation cephalosporins.[14][15]
Conclusion
Cefamandole holds a significant place in the history of antibiotic development as a key second-generation cephalosporin. Its enhanced activity against Gram-negative bacteria expanded the therapeutic armamentarium against a wider range of pathogens. While its use has been largely superseded by newer generations of cephalosporins with even broader spectrums and improved safety profiles, the study of Cefamandole's development, mechanism of action, and the emergence of resistance provides valuable insights for the ongoing discovery and development of novel antimicrobial agents. The principles learned from the journey of Cefamandole continue to inform the strategies employed in the enduring battle against bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. Cefamandole - Humanitas.net [humanitas.net]
- 4. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Cefamandole Nafate used for? [synapse.patsnap.com]
- 7. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Timeline of antibiotics - Wikipedia [en.wikipedia.org]
- 10. Cefamandole and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 12. Cefamandole - Wikipedia [en.wikipedia.org]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Cefamandole: in vitro and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cefamandole and cefazolin in the therapy of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacokinetics and clinical studies of a new cephalosporin: cefamandole nafate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN101108856A - Method for synthesizing antibiotic cefamandole nafate - Google Patents [patents.google.com]
- 18. CH627472A5 - NEW METHOD FOR PRODUCING PURE CEFAMANDOL. - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetics of Cefamandole in Patients with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Pharmacokinetics of cefamandole in patients undergoing hemodialysis and peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Transformation of Cefamandole: A Technical Guide to Prodrug Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, is effective against a broad spectrum of gram-positive and gram-negative bacteria. However, its clinical administration is primarily in the form of its prodrug, cefamandole nafate. This technical guide provides an in-depth exploration of the in vivo hydrolysis of cefamandole nafate to its active form, cefamandole. The conversion is a critical step in the drug's mechanism of action, influencing its pharmacokinetic and pharmacodynamic properties. This document details the underlying biochemistry, presents quantitative data on its transformation, outlines experimental protocols for its study, and provides visual representations of the key processes.
The prodrug strategy for cefamandole is employed to enhance its stability and crystallinity as a pharmaceutical preparation.[1] Once administered, typically parenterally, cefamandole nafate undergoes rapid hydrolysis in the body to release the active cefamandole molecule and formate.[2] This biotransformation is crucial for the antibiotic's therapeutic efficacy, as cefamandole itself is the entity that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3]
The Hydrolysis of Cefamandole Nafate: From Prodrug to Active Antibiotic
Cefamandole nafate is the O-formyl ester of cefamandole.[2] Its activation is a one-step enzymatic process.
Enzymatic Conversion
The in vivo hydrolysis of the ester bond in cefamandole nafate is catalyzed by non-specific esterases present in plasma and various tissues.[4] This rapid conversion ensures that the active cefamandole is readily available to target bacterial infections throughout the body. While the general class of enzymes is known, the specific human plasma esterases, such as butyrylcholinesterase, paraoxonase, or albumin esterase, that are primarily responsible for this hydrolysis have not been definitively identified in the reviewed literature.[2][5]
Quantitative Data on Cefamandole Hydrolysis
The rapid in vivo hydrolysis of cefamandole nafate is reflected in its short half-life. The subsequent active form, cefamandole, also exhibits a relatively short half-life, necessitating specific dosing regimens to maintain therapeutic concentrations.
| Parameter | Species | Value | Reference |
| Cefamandole Nafate Half-life (t½) | Human | 6-9 minutes | [3] |
| Dog | 4-6 minutes | [3] | |
| Cefamandole Half-life (t½) after IV infusion | Human | 0.45 - 1.2 hours | [6] |
| Cefamandole Half-life (t½) after IM injection | Human | 1 - 1.5 hours | [6] |
| Protein Binding of Cefamandole | Human | ~70% | [6] |
| Urinary Excretion of Active Cefamandole | Human | 65-85% | [7] |
| Peak Serum Concentration of Cefamandole (1g IM) | Human | 20 µg/mL at 0.5 hours | [6] |
| Peak Serum Concentration of Cefamandole (1g IV) | Human | 68-147 µg/mL | [6] |
Experimental Protocols
The study of cefamandole nafate hydrolysis primarily involves pharmacokinetic studies in animal models or human subjects, with subsequent analysis of biological samples using high-performance liquid chromatography (HPLC).
In Vivo Pharmacokinetic Study for Determining Hydrolysis Rate
This protocol outlines a representative experimental design for a human clinical trial to determine the in vivo hydrolysis rate of cefamandole nafate.
1. Subject Selection:
-
Enroll healthy adult volunteers with normal renal and hepatic function.
-
Obtain informed consent from all participants.
-
Exclude subjects with a history of allergy to cephalosporins or other beta-lactam antibiotics.
2. Dosing and Administration:
-
Administer a single intravenous (IV) dose of cefamandole nafate.
-
The dose should be appropriate for therapeutic use (e.g., 1 gram).
3. Blood Sampling:
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin) at the following time points:
-
Pre-dose (0 minutes)
-
Post-infusion: 1, 5, 10, 15, 30, 45, 60, 90, and 120 minutes.
-
4. Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and freeze at -80°C until analysis to prevent further ex vivo hydrolysis.
5. Bioanalytical Method:
-
Quantify the concentrations of both cefamandole nafate and cefamandole in the plasma samples using a validated HPLC method (as described below).
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for both cefamandole nafate and cefamandole.
-
Calculate pharmacokinetic parameters, including the elimination rate constant and half-life for both the prodrug and the active drug. The rate of appearance of cefamandole and the disappearance of cefamandole nafate will provide the in vivo hydrolysis rate.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a detailed methodology for the simultaneous quantification of cefamandole and cefamandole nafate in human plasma.
1. Materials and Reagents:
-
Cefamandole and Cefamandole Nafate reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Tetrabutylammonium (B224687) bromide
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (C18)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and a buffer such as 5 mM tetrabutylammonium bromide (e.g., 45:55, v/v).[8] The pH may need to be adjusted with phosphoric acid.
-
Standard Stock Solutions: Accurately weigh and dissolve cefamandole and cefamandole nafate reference standards in the mobile phase to prepare individual stock solutions (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with drug-free plasma to create a calibration curve over the expected concentration range.
4. Sample Preparation:
-
Plasma Samples:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an internal standard.
-
Perform solid-phase extraction (SPE) by passing the plasma through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute cefamandole and cefamandole nafate from the cartridge with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
5. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: As prepared in step 3.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at a wavelength appropriate for both compounds (e.g., 254 nm).
6. Data Analysis:
-
Integrate the peak areas of cefamandole, cefamandole nafate, and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.
-
Determine the concentrations of cefamandole and cefamandole nafate in the unknown samples by interpolating from the calibration curve.
Conclusion
The in vivo hydrolysis of cefamandole nafate to its active form, cefamandole, is a rapid and efficient process mediated by plasma and tissue esterases. This conversion is fundamental to the therapeutic action of the antibiotic. Understanding the kinetics and mechanisms of this hydrolysis is essential for optimizing dosing strategies and ensuring clinical efficacy. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the pharmacokinetics of cefamandole and other ester prodrugs. Further research to identify the specific esterases involved in cefamandole nafate hydrolysis could lead to a more nuanced understanding of inter-individual variability in drug response and potential drug-drug interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. In vitro activity and pharmacokinetics in patients of cefamandole, a new cephalsoporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. Cefamandole: in vitro and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole: A Comprehensive Technical Guide to its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. Administered parenterally as its prodrug, cefamandole nafate, it has been a valuable tool in the clinical management of infections of the respiratory tract, urinary tract, skin and soft tissues, bones and joints, as well as in surgical prophylaxis.[1][2][3][4] This technical guide provides an in-depth overview of Cefamandole's therapeutic uses, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms underlying bacterial resistance. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development.
Mechanism of Action
Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall.[5][8] PBPs are essential enzymes that catalyze the transpeptidation reaction, which forms the cross-links between peptidoglycan chains, providing structural integrity to the cell wall.[3][6] By binding to and inactivating these enzymes, Cefamandole disrupts the final stage of peptidoglycan synthesis.[5][8] This leads to the accumulation of cell wall precursors and ultimately results in cell lysis due to osmotic instability.[6]
Spectrum of Activity and Clinical Applications
Cefamandole demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][5][9] It is particularly effective against many Gram-positive cocci, including Staphylococcus aureus (both penicillinase-producing and non-penicillinase-producing strains) and various streptococci, although most enterococci are resistant.[2][9] Its activity against Gram-negative organisms is more extensive than that of first-generation cephalosporins and includes Escherichia coli, Klebsiella spp., Enterobacter spp., Haemophilus influenzae, and Proteus mirabilis.[3][9][10]
Clinically, Cefamandole has been utilized in the treatment of a range of infections:
-
Lower Respiratory Tract Infections: Including pneumonia and bronchitis caused by susceptible organisms.[5][11][12]
-
Urinary Tract Infections: Effective for both uncomplicated and more serious urinary tract infections.[13][14][15]
-
Skin and Soft Tissue Infections. [5]
-
Bone and Joint Infections. [1]
-
Septicemia. [13]
-
Peritonitis. [13]
-
Surgical Prophylaxis: To reduce the incidence of postoperative infections in various procedures, including orthopedic and open-heart surgery.[16][17][18]
Quantitative Data
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefamandole against several medically significant microorganisms.
| Microorganism | MIC Range (μg/mL) |
| Escherichia coli | 0.12 - 400[1] |
| Haemophilus influenzae | 0.06 - >16[1] |
| Staphylococcus aureus | 0.1 - 12.5[1] |
| Indole-positive Proteus spp. | Inhibited by 6.3[19] |
| Enterobacter spp. | 88% inhibited by 25[19] |
Pharmacokinetic Parameters
The pharmacokinetic profile of Cefamandole is characterized by rapid absorption and distribution following parenteral administration.
| Administration Route | Dose | Mean Peak Serum Concentration (μg/mL) | Time to Peak |
| Intramuscular | 500 mg | 13[2][13] | 30-120 minutes[13] |
| Intramuscular | 1 g | 25[2][13] | 30-120 minutes[13] |
| Intravenous | 1 g | 139 (at 10 minutes)[2][13] | 10 minutes[2][13] |
| Intravenous | 2 g | 240 (at 10 minutes)[2][13] | 10 minutes[2][13] |
| Intravenous | 3 g | 533 (at 10 minutes)[2][13] | 10 minutes[2][13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Cefamandole against bacterial isolates.
1. Preparation of Cefamandole Stock Solution:
-
Accurately weigh a calculated amount of Cefamandole nafate powder, accounting for its potency as provided by the manufacturer.
-
Dissolve the powder in a sterile solvent, such as deionized water, to a concentration of 10 mg/mL.
-
Vortex thoroughly until completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Prepare single-use aliquots and store them at -20°C or lower.
2. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 4-5 colonies and suspend them in a sterile diluent (e.g., saline).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the Cefamandole stock solution in the first column of wells to achieve the desired concentration range.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.
Quantification of Cefamandole in Serum by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the accurate quantification of Cefamandole in serum samples.
1. Sample Preparation:
-
To 0.5 mL of serum, add 1.0 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous solution (e.g., 31/69 by volume) containing phosphoric acid, sodium sulfate, and triethylamine, adjusted to a specific pH (e.g., 6.0).
-
Flow Rate: As optimized for the specific column and system.
-
Detection: UV detection at an appropriate wavelength.
3. Calibration and Quantification:
-
Prepare a series of working standard solutions of Cefamandole in the mobile phase at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared serum samples.
-
Quantify the Cefamandole concentration in the samples by interpolating their peak areas on the calibration curve.
Mechanisms of Resistance
Bacterial resistance to Cefamandole can emerge through several mechanisms, which poses a significant clinical challenge.[6][20]
1. Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of Cefamandole, rendering it inactive.[6][20] Class C cephalosporinases (AmpC) are particularly effective at degrading Cefamandole.[20]
2. Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefamandole.[6] A notable example is the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[20]
3. Reduced Drug Accumulation: Changes in the bacterial cell envelope can limit the amount of Cefamandole reaching its PBP targets. This can occur through:
- Efflux Pumps: These transport proteins actively expel the antibiotic from the bacterial cell.[6]
- Porin Modification: Alterations or loss of outer membrane porins can reduce the influx of the drug into Gram-negative bacteria.[20]
"Cefamandole" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Beta_Lactamase" [label="β-Lactamase\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"PBP_Alteration" [label="PBP Alteration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reduced_Permeability" [label="Reduced Permeability\n(Porin Loss/Efflux Pumps)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Inactive_Cefamandole" [shape=ellipse, label="Inactive\nCefamandole", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Reduced_Binding" [shape=ellipse, label="Reduced Binding\nto PBP", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Reduced_Intracellular_Conc" [shape=ellipse, label="Reduced Intracellular\nConcentration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Resistance" [shape=hexagon, label="Bacterial Resistance", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cefamandole" -> "Beta_Lactamase" [label="Hydrolyzes"];
"Beta_Lactamase" -> "Inactive_Cefamandole";
"Cefamandole" -> "PBP_Alteration" [label="Target for"];
"PBP_Alteration" -> "Reduced_Binding";
"Cefamandole" -> "Reduced_Permeability" [label="Affected by"];
"Reduced_Permeability" -> "Reduced_Intracellular_Conc";
"Inactive_Cefamandole" -> "Resistance";
"Reduced_Binding" -> "Resistance";
"Reduced_Intracellular_Conc" -> "Resistance";
}
Conclusion
Cefamandole remains a significant cephalosporin with well-defined therapeutic applications. Its efficacy is rooted in its ability to disrupt bacterial cell wall synthesis, leading to bactericidal activity against a broad range of pathogens. However, the emergence of resistance underscores the need for continuous surveillance and research into novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a comprehensive overview of Cefamandole's properties to aid in the ongoing effort to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical trial of cefamandole, cefazolin, and cefuroxime for antibiotic prophylaxis in cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. βLactam Resistance Mediated by Changes in Penicillin-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. etflin.com [etflin.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. KEGG PATHWAY: ko01501 [kegg.jp]
- 11. Pharmacological Studies with Cefamandole in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Comparison between agar and broth minimum inhibitory concentrations of cefamandole, Cefoxitin, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. [Double-blind comparison of cefamandole and cefazolin in the therapy of respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. lawandscience.com [lawandscience.com]
- 19. Clinical and laboratory evaluation of cefamandole in the therapy of Haemophilus spp. Bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cefamandole's In Vitro Spectrum of Activity Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antimicrobial activity of cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic. The document summarizes quantitative susceptibility data for a range of clinically significant bacterial isolates, details the experimental protocols used for these determinations, and illustrates the underlying molecular mechanisms of action and resistance.
In Vitro Antimicrobial Activity of Cefamandole
Cefamandole has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy has been evaluated against a variety of clinical isolates, with key quantitative data on its inhibitory and bactericidal concentrations summarized below.
Gram-Positive Aerobic Cocci
Cefamandole is highly active against many Gram-positive cocci, with the notable exception of Streptococcus faecalis (enterococci).[1][2] It has shown potent activity against Staphylococcus aureus, including penicillin G-resistant strains.[1][2] The majority of streptococci and pneumococci are also highly susceptible.[3]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Staphylococcus aureus | 540 | - | - | 95% at 0.39 µg/mL | [4][5] |
| Staphylococcus aureus | - | - | - | Most inhibited by 0.4 µg/mL | [3] |
| Streptococci | - | - | - | Majority inhibited by 0.1 µg/mL | [3] |
| Pneumococci | - | - | - | Majority inhibited by 0.1 µg/mL | [3] |
| Enterococci | - | >25 | >25 | - | [3] |
Gram-Negative Aerobic Bacilli
Cefamandole exhibits significant activity against many members of the Enterobacteriaceae family. It is particularly effective against Escherichia coli, Klebsiella species, and Proteus mirabilis.[1][3] Notably, it is also active against many strains that are resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.[6][7] However, Pseudomonas species are generally resistant to cefamandole.[1][3] An important consideration is the observed inoculum effect, where an increase in the bacterial inoculum size can lead to increased resistance.[1][3]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| Escherichia coli | - | - | - | 70% at 1.6 µg/mL | [3] |
| Escherichia coli | 540 | - | - | >90% at 6.25 µg/mL | [5] |
| Klebsiella pneumoniae | - | - | - | 86% at 1.6 µg/mL | [3] |
| Klebsiella pneumoniae | 540 | - | - | 69% at 6.25 µg/mL | [5] |
| Proteus mirabilis | - | - | - | 88% at 1.6 µg/mL | [3] |
| Proteus mirabilis | 540 | - | - | >90% at 6.25 µg/mL | [5] |
| Indole-positive Proteus spp. | 540 | - | - | 31% at 6.25 µg/mL | [5] |
| Enterobacter spp. | 540 | - | - | 31% at 6.25 µg/mL | [5] |
| Enterobacter spp. | - | - | - | 88% at 25 µg/mL | [8] |
| Haemophilus influenzae | - | - | - | Very susceptible | [1] |
Experimental Protocols for Susceptibility Testing
The in vitro activity of cefamandole is typically determined using standardized antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[9] The most common methods employed are broth microdilution and agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of cefamandole in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under controlled conditions, and the MIC is recorded as the lowest concentration of cefamandole that completely inhibits visible growth of the organism.
Agar Dilution Method
In the agar dilution method, varying concentrations of cefamandole are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of cefamandole that prevents bacterial growth.
Quality Control
Regardless of the method used, adherence to strict quality control procedures is essential for accurate and reproducible results. This includes the use of reference bacterial strains with known susceptibility to cefamandole, ensuring the standardization of inoculum density, and maintaining appropriate incubation conditions.[10]
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the general workflow for determining antimicrobial susceptibility and the molecular mechanisms of cefamandole's action and bacterial resistance.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Cefamandole's Mechanism of Action.
Caption: Bacterial Resistance Mechanisms to Cefamandole.
Molecular Mechanisms
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13] The primary target of cefamandole is a group of enzymes known as penicillin-binding proteins (PBPs).[11][12][14] By binding to and inactivating these enzymes, cefamandole blocks the transpeptidation step in peptidoglycan synthesis.[12] This disruption of cell wall integrity leads to cell lysis and bacterial death.[11]
Mechanisms of Resistance
Bacterial resistance to cefamandole can emerge through several mechanisms:
-
Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of cefamandole, rendering the antibiotic inactive.[11][12] Cefamandole is, however, stable against some chromosomally mediated cephalosporinases.[15]
-
Alteration of Target Sites: Modifications in the structure of PBPs can reduce their affinity for cefamandole, thereby decreasing the antibiotic's effectiveness.[11][12][16]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can limit the penetration of cefamandole to its target PBPs.[12]
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport cefamandole out of the cell, preventing it from reaching a sufficient concentration to inhibit cell wall synthesis.[12]
References
- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies of cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefamandole in the treatment of infections due to Enterobacter and indole-positive Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of cefamandole, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 13. What is Cefamandole Nafate used for? [synapse.patsnap.com]
- 14. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [Activity of cefamandole against enterobacteria resistant to cephalosporins (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefamandole Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefamandole, a second-generation cephalosporin (B10832234) antibiotic. The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for in vitro susceptibility testing of bacterial isolates.
Overview
Cefamandole is an antibiotic that inhibits bacterial cell wall synthesis. Determining the MIC is crucial for understanding its potency against specific bacterial strains, monitoring for resistance, and guiding therapeutic use. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The two primary methods for MIC determination are broth microdilution and agar (B569324) dilution.
Quantitative Data Summary
The following tables summarize essential quantitative data for Cefamandole susceptibility testing, including quality control ranges and example interpretive criteria. Note that researchers must always refer to the most current version of the CLSI M100 document for the latest interpretive criteria and quality control ranges.[2]
Table 1: CLSI Quality Control Ranges for Cefamandole
| Quality Control Strain | Test Method | Cefamandole Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | - | 0.25 - 1 µg/mL |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | - | 0.12 - 0.5 µg/mL |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 30 µg | 23 - 29 mm |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 26 - 32 mm |
| (Data sourced from CLSI M100 documentation examples)[2] |
Table 2: Example MIC and Disk Diffusion Interpretive Criteria for Cefamandole
| Organism Type | MIC (µg/mL) | Zone Diameter (mm) | Interpretation |
| Enterobacteriaceae | ≤8 | ≥18 | Susceptible |
| 16 | 15-17 | Intermediate | |
| ≥32 | ≤14 | Resistant | |
| Staphylococcus spp. | ≤8 | ≥18 | Susceptible |
| 16 | 15-17 | Intermediate | |
| ≥32 | ≤14 | Resistant | |
| (Note: These are example breakpoints and are subject to change. Always consult the latest CLSI M100 supplement.)[3][4] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This protocol adheres to the guidelines outlined in the CLSI M07 document for broth dilution susceptibility testing.[2]
Materials:
-
Cefamandole analytical standard
-
Sterile deionized water or other appropriate solvent (see manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Cefamandole Stock Solution:
-
Aseptically prepare a stock solution of Cefamandole, for example, at 10 mg/mL (10,000 µg/mL) in a sterile solvent.[5] It is critical to account for the potency of the antibiotic powder using the formula: Weight (mg) = (Volume (mL) × Final Concentration (µg/mL)) / Potency (µg/mg) [1]
-
Sterile filter the stock solution through a 0.22 µm filter into a sterile tube.[5]
-
Store aliquots at -20°C or lower.[5]
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of Cefamandole in CAMHB directly in the 96-well plates.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.[2]
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB) for each isolate.[2]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth as detected by the unaided eye.[2]
-
-
Quality Control:
-
Concurrently test the recommended QC strains. The resulting MICs must fall within the acceptable ranges specified in the current CLSI M100 document.[2]
-
Protocol 2: Agar Dilution MIC Determination
This method involves incorporating the antibiotic into the agar medium.
Materials:
-
Cefamandole analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Materials for inoculum preparation as listed in Protocol 1
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of Cefamandole solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar).[6]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1, adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions. Each spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth, ignoring a faint haze or single colonies.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Cefamandole MIC determination by broth microdilution.
Troubleshooting and Considerations
-
Inoculum Density: An inoculum that is too light or too heavy can lead to falsely low or high MICs, respectively. Careful standardization to 0.5 McFarland is critical.
-
Media pH: The pH of the Mueller-Hinton medium should be between 7.2 and 7.4. Variations can affect antibiotic activity.
-
Incubation Time: Adherence to the specified incubation time (16-20 hours) is necessary for reproducible results. Shorter times may not allow for sufficient growth, while longer times may lead to antibiotic degradation.
-
Skipped Wells: The appearance of growth in a well with a higher antibiotic concentration than a well showing no growth (a "skipped well") can occur. The MIC should be read as the lowest concentration with no growth, but the test should be repeated if significant inconsistencies are observed.
-
Beta-Lactamase Activity: Some bacteria may produce beta-lactamases that can inactivate Cefamandole. This can sometimes result in a hazy endpoint or "trailing" growth. In such cases, the endpoint should be read as the concentration that causes an 80% reduction in growth compared to the growth control. However, for some organism-drug combinations, this phenomenon might indicate a risk of false susceptibility.[7][8]
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. liofilchem.net [liofilchem.net]
- 4. nih.org.pk [nih.org.pk]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Comparison between agar and broth minimum inhibitory concentrations of cefamandole, Cefoxitin, and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison Between Agar and Broth Minimum Inhibitory Concentrations of Cefamandole, Cefoxitin, and Cefuroxime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole Kirby-Bauer Disk Diffusion Susceptibility Testing
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Cefamandole using the Kirby-Bauer disk diffusion method. This standardized procedure is essential for clinical diagnostics and drug development to ensure accurate and reproducible results. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[1] The method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent, such as Cefamandole, onto an agar (B569324) plate that has been uniformly inoculated with a pure culture of the bacterium to be tested.[1][2] During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[2] This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]
Data Presentation
Interpretive Criteria for Cefamandole (30 µg)
The following table provides the zone diameter interpretive criteria for Cefamandole disk diffusion testing against specific bacterial groups. These criteria are based on established standards.
| Organism Group | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales (formerly Enterobacteriaceae) | 30 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
| Staphylococcus spp. | 30 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
Table 1: Zone diameter interpretive criteria for Cefamandole (30 µg). Data sourced from Liofilchem® interpretative criteria.[8][9]
Quality Control (QC) Parameters
Routine quality control is a critical component of the Kirby-Bauer method to ensure the accuracy and precision of the results. The following table lists the acceptable zone diameter ranges for CLSI-recommended QC strains when testing with Cefamandole (30 µg).
| Quality Control Strain | ATCC® Number | Expected Zone Diameter (mm) |
| Escherichia coli | 25922 | 26-32 mm |
| Staphylococcus aureus | 25923 | 26-34 mm |
| Haemophilus influenzae | 49766 | Varies (see note below) |
Table 2: Quality control zone diameter ranges for Cefamandole (30 µg). Data sourced from various susceptibility testing resources.[8][9][10]
Note on Haemophilus influenzae: Inconsistent results have been observed with certain lots of Haemophilus Test Medium (HTM) when testing some cephalosporins, including Cefamandole, against H. influenzae ATCC 49247.[11][12] Consequently, H. influenzae ATCC 49766 has been recommended as a more reliable alternative QC strain for Cefamandole and other related cephem antibiotics.[11][12] Researchers should consult the latest CLSI M100 document for the most current recommended zone diameter ranges for this strain.[3][7][13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the Kirby-Bauer disk diffusion susceptibility test for Cefamandole.
Materials
-
Cefamandole (MA) antimicrobial disks (30 µg)[2]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]
-
Sterile cotton swabs
-
0.85% sterile saline or sterile Mueller-Hinton broth
-
Bacterial cultures to be tested (pure, 18-24 hour growth)
-
Quality control strains (E. coli ATCC 25922, S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps or disk dispenser
Procedure
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the bacterial strain to be tested from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.
-
Vortex the tube to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times against the inner wall of the tube, pressing firmly to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[15]
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps or a disk dispenser, place the Cefamandole (30 µg) disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotics are being tested on the same plate, ensure the disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours.
-
For Staphylococcus spp., incubation for a full 24 hours may be necessary to detect methicillin (B1676495) resistance, though this is not directly related to Cefamandole susceptibility.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the underside of the plate against a dark, non-reflective background.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to Cefamandole.
-
Ensure that the zone diameters for the QC strains fall within the acceptable ranges listed in Table 2. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the test must be repeated.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion susceptibility testing protocol for Cefamandole.
Caption: Workflow for Cefamandole Kirby-Bauer Testing.
References
- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. liofilchem.net [liofilchem.net]
- 9. liofilchem.com [liofilchem.com]
- 10. cms.gov [cms.gov]
- 11. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefamandole
Introduction
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Accurate and reliable quantification of Cefamandole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceuticals due to its high specificity, sensitivity, and reproducibility.[3] This application note presents a detailed protocol for the determination of Cefamandole using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Chemical Properties of Cefamandole
A thorough understanding of the physicochemical properties of Cefamandole is essential for developing a robust HPLC method.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₆O₅S₂[4] |
| Molecular Weight | 462.5 g/mol [4] |
| pKa | 3.4 (acidic)[4] |
| Solubility | 0.581 g/L in water[4] |
| UV max | ~254 nm |
Note: Cefamandole is often used as its formate (B1220265) ester prodrug, Cefamandole Nafate, to enhance stability and delivery.[5]
Experimental Protocol
This protocol outlines a validated isocratic RP-HPLC method for the quantitative analysis of Cefamandole.
1. Materials and Reagents
-
Cefamandole reference standard (purity > 99%)
-
Cefamandole Nafate (as per USP monograph)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium sulfate (B86663) (analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Water (HPLC grade or purified)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Aqueous Solution (31:69, v/v)[7] |
| Aqueous Solution: 20 mM Sodium Sulfate, 0.05% Phosphoric Acid, 0.02% Triethylamine, adjusted to pH 6.0 with NaOH[7] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient (~25 °C) |
| Data Acquisition | Chromatography data software |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the aqueous component by dissolving the specified amounts of sodium sulfate, phosphoric acid, and triethylamine in purified water.[7]
-
Adjust the pH of the aqueous solution to 6.0 using sodium hydroxide.[7]
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Mix the filtered aqueous solution with methanol in a 69:31 (v/v) ratio.
-
Degas the final mobile phase mixture prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Cefamandole reference standard.
-
Dissolve in a 25 mL volumetric flask with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Pharmaceutical Formulations:
-
Accurately weigh and transfer a portion of the powdered formulation equivalent to 25 mg of Cefamandole into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Serum, Plasma):
-
To 0.5 mL of the biological sample, add 1.0 mL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
4. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration of the Cefamandole standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Inject 20 µL of the prepared sample solutions.
-
Quantify the amount of Cefamandole in the samples using the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 4000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cefamandole Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models and experimental protocols for evaluating the in vivo efficacy of Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic. The information is intended to guide researchers in designing and executing preclinical studies to assess the antimicrobial activity of Cefamandole against various bacterial pathogens.
Mechanism of Action
Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. These enzymes are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By blocking this process, Cefamandole disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.
Data Presentation: Quantitative Efficacy of Cefamandole
The following tables summarize key quantitative data from various in vivo animal model studies investigating the efficacy of Cefamandole.
Table 1: Cefamandole Efficacy in Mouse Infection Models
| Animal Model | Bacterial Strain | Key Efficacy Parameter | Cefamandole Dose/Concentration | Outcome |
| Peritonitis-induced septicemia | Methicillin-sensitive Staphylococcus aureus | ED50 | Not specified | - |
| Peritonitis-induced septicemia | Methicillin-resistant Staphylococcus aureus | ED50 | Not specified | 20-fold higher than for methicillin-sensitive strain[1] |
| Neutropenic thigh infection | Staphylococcus aureus | In vivo Post-Antibiotic Effect (PAE) | 100 mg/kg | 4.6 hours[2] |
Table 2: Cefamandole Efficacy in a Rat Endocarditis Model
| Animal Model | Bacterial Strain | Key Efficacy Parameter | Cefamandole Concentration | Outcome |
| Experimental endocarditis | Penicillinase-negative Methicillin-Resistant Staphylococcus aureus (MRSA) | Treatment success | Constant serum level of 100 mg/L | Successful treatment[3] |
| Experimental endocarditis | Penicillinase-producing Methicillin-Resistant Staphylococcus aureus (MRSA) | Treatment success | Constant serum level of 100 mg/L | Treatment failure[3] |
| Experimental endocarditis | Penicillinase-producing MRSA with Sulbactam | Treatment success | 100 mg/L Cefamandole | Efficacy restored[3] |
Table 3: Pharmacokinetic Parameters of Cefamandole in Various Animal Models
| Animal Species | Dose and Route | Peak Serum Concentration (Cmax) | Half-life (t1/2) |
| Rabbit | 100 mg/kg IV | Not specified | 27 minutes (serum), 81 minutes (fibrin clot)[4][5] |
| Rat | Not specified | Not specified | Not specified |
| Dog | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key in vivo models are provided below. These protocols are based on established methods and should be adapted to specific research questions and institutional guidelines.
Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the efficacy of antimicrobial agents in an immunocompromised host, allowing for the assessment of the drug's direct antibacterial activity.[6][7][8]
Materials:
-
Female ICR (CD1) mice (5-6 weeks old)
-
Sterile saline
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (B569324) (TSA) with 5% sheep's blood
-
Cefamandole for injection
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Tissue homogenizer
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia.
-
-
Bacterial Inoculum Preparation:
-
Inoculate the desired S. aureus strain into TSB and incubate overnight at 37°C with shaking.
-
On the day of infection, dilute the overnight culture in sterile saline to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the right thigh of each mouse.
-
-
Cefamandole Administration:
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer Cefamandole at various doses (e.g., 10, 25, 50, 100 mg/kg) via a suitable route (e.g., subcutaneous or intravenous). A control group should receive a vehicle control.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the infected thigh muscle and weigh it.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU).
-
Calculate the bacterial load as CFU per gram of thigh tissue and compare the treated groups to the control group to determine the reduction in bacterial burden.
-
Rat Model of Experimental Endocarditis
This model simulates human infective endocarditis and is useful for evaluating antibiotic efficacy in treating deep-seated infections.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Polyethylene (B3416737) catheter
-
Surgical instruments
-
Methicillin-Resistant Staphylococcus aureus (MRSA) strain
-
Brain Heart Infusion (BHI) broth and agar
-
Cefamandole for infusion
-
Infusion pump
Protocol:
-
Catheter Placement:
-
Anesthetize the rat.
-
Surgically expose the right carotid artery.
-
Insert a polyethylene catheter through the carotid artery and advance it into the left ventricle of the heart to induce sterile vegetations on the aortic valve.
-
Secure the catheter and close the incision. Allow the animal to recover for 24 hours.
-
-
Bacterial Inoculum Preparation:
-
Prepare an overnight culture of the MRSA strain in BHI broth.
-
Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10^5 CFU/0.5 mL.
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intravenously via the tail vein.
-
-
Cefamandole Treatment:
-
24 hours post-infection, begin continuous intravenous infusion of Cefamandole using an infusion pump to maintain a constant serum concentration (e.g., 100 mg/L).[3]
-
Treat for a specified duration (e.g., 3-5 days). A control group should receive a saline infusion.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the rats.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Weigh the vegetations and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions and plate on BHI agar to determine the bacterial load (CFU per gram of vegetation).
-
Compare the bacterial counts in the Cefamandole-treated group to the control group. Sterilization of the vegetations is a key endpoint.
-
Rabbit Subcutaneous Fibrin (B1330869) Clot Model
This model assesses the penetration of antibiotics into a fibrin clot, simulating an abscess or a deep-seated infection with a fibrin barrier.[4][5]
Materials:
-
New Zealand White rabbits
-
Bovine fibrinogen
-
Thrombin
-
Bacterial strain (e.g., S. aureus)
-
Cefamandole for injection
-
Sterile syringes and needles
Protocol:
-
Fibrin Clot Formation:
-
Prepare a solution of bovine fibrinogen containing the bacterial inoculum.
-
Prepare a separate solution of thrombin.
-
Inject the fibrinogen-bacteria mixture subcutaneously on the back of the rabbit, followed immediately by an injection of the thrombin solution at the same site to induce clot formation.
-
-
Cefamandole Administration:
-
At a specified time after clot formation, administer Cefamandole intravenously (e.g., 100 mg/kg).[4]
-
-
Sample Collection:
-
Collect blood samples at various time points to determine serum Cefamandole concentrations.
-
At the end of the experiment, euthanize the rabbit and excise the fibrin clots.
-
-
Efficacy and Penetration Assessment:
-
Homogenize the fibrin clots and determine the bacterial load (CFU per gram of clot).
-
Measure the concentration of Cefamandole within the clot to assess its penetration.
-
Compare the bacterial load in treated versus untreated clots.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Cefamandole action via inhibition of bacterial cell wall synthesis.
Experimental Workflows
Caption: Workflow for the neutropenic mouse thigh infection model.
Caption: Workflow for the rat experimental endocarditis model.
References
- 1. Effectiveness of cefamandole against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration of cefamandole, cephalothin, and desacetylcephalothin into fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penetration of Cefamandole, Cephalothin, and Desacetylcephalothin into Fibrin Clots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. imquestbio.com [imquestbio.com]
- 8. noblelifesci.com [noblelifesci.com]
Protocol for In Vitro Cefamandole Susceptibility Testing of Clinical Isolates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of Cefamandole against clinical isolates and for monitoring the emergence of resistance.
This document provides detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to Cefamandole, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7] Methodologies for both broth microdilution (for determining the Minimum Inhibitory Concentration, MIC) and disk diffusion are described. It is important to note that Cefamandole is no longer available in the United States, which may influence its inclusion in recent international guidelines.[8]
Currently, specific clinical breakpoints for Cefamandole are not listed in the public documents of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the interpretive criteria provided herein are based on CLSI standards.
Data Presentation
The following tables summarize the interpretive criteria for Cefamandole susceptibility testing based on CLSI guidelines and the quality control ranges for recommended ATCC reference strains.
Table 1: CLSI Interpretive Criteria for Cefamandole [9]
| Test Method | Disk Content | Organism Group | Interpretive Criteria (Zone Diameter in mm or MIC in µg/mL) |
| S (Susceptible) | |||
| Disk Diffusion | 30 µg | Enterobacterales | ≥18 |
| Broth Microdilution | - | Enterobacterales | ≤8 |
Table 2: CLSI Quality Control Ranges for Cefamandole Susceptibility Testing [10]
| Quality Control Strain | Test Method | Cefamandole Concentration | Acceptable QC Range |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 30 µg | 23–29 mm |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 26–32 mm |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | - | 0.25–1 µg/mL |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | - | 0.12–0.5 µg/mL |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 document.[6]
Materials:
-
Cefamandole analytical standard
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[10][11]
-
Sterile saline or deionized water
-
Pipettes and sterile tips
Procedure:
-
Preparation of Cefamandole Stock Solution:
-
Prepare a stock solution of Cefamandole at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Further dilutions are made in CAMHB to achieve the desired concentrations for the assay.
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of Cefamandole in CAMHB directly in the 96-well plates.
-
The final volume in each well for the antibiotic solution should be 50 µL.
-
A typical concentration range to test is 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the clinical isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control well), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.
-
-
Quality Control:
-
Concurrently test the recommended QC strains in the same manner as the clinical isolates.
-
The resulting MIC values for the QC strains must fall within the acceptable ranges specified in the most current CLSI M100 document.[10]
-
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is based on the CLSI M02 document.[7]
Materials:
-
Cefamandole disks (30 µg)
-
Clinical bacterial isolates
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)[10][11]
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a Cefamandole (30 µg) disk to the surface of the inoculated agar plate.
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria in the current CLSI M100 document.[9]
-
-
Quality Control:
-
Test the recommended QC strains in parallel with the clinical isolates.
-
The zone diameters for the QC strains must be within the acceptable ranges defined in the CLSI M100 document.[10]
-
Mandatory Visualization
Caption: Workflow for Cefamandole MIC Determination.
Caption: Workflow for Cefamandole Disk Diffusion Testing.
Caption: Mechanism of Action of Cefamandole.
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Cefamandole Nafate used for? [synapse.patsnap.com]
- 4. goums.ac.ir [goums.ac.ir]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. Cefamandole - Wikipedia [en.wikipedia.org]
- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 10. benchchem.com [benchchem.com]
- 11. microrao.com [microrao.com]
Application Notes and Protocols: Cefamandole in Complicated Urinary Tract Infection (cUTI) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, in the context of complicated urinary tract infections (cUTIs). This document synthesizes data from clinical and in vitro studies, offering detailed protocols and quantitative data to support further research and development.
Introduction
Cefamandole has demonstrated a broad spectrum of activity against many gram-positive and gram-negative bacteria, including common uropathogens.[1][2][3] Its efficacy in treating urinary tract infections, particularly those complicated by underlying anatomical or functional abnormalities, has been the subject of numerous clinical investigations. These notes aim to consolidate key findings and methodologies from these studies to serve as a practical resource.
Quantitative Data Summary
The following tables summarize the clinical efficacy, dosage regimens, and pharmacokinetic parameters of cefamandole in patients with complicated urinary tract infections as reported in various studies.
Table 1: Clinical and Bacteriological Efficacy of Cefamandole in Complicated Urinary Tract Infections
| Study/Comparison | Patient Population | Cefamandole Dosage | Comparator and Dosage | Clinical Cure/Improvement Rate (Cefamandole) | Bacteriological Cure Rate (Cefamandole) | Notes |
| Cefamandole vs. Cefazolin[4] | 65 elderly male patients with cUTIs | 500 mg IM every 8 hours for 7 days | Cefazolin (B47455) 500 mg IM every 8 hours for 7 days | Not specified | No significant difference from cefazolin | Cure defined as negative urine culture at 1 and 4-6 weeks post-treatment.[4] |
| Cefamandole vs. Cefonicid[5][6] | 91 men with cUTIs | 1.0 g IV every 6 hours | Cefonicid 1.0 g IV every 24 hours | 76% (satisfactory clinical results) | 66% (overall cure rate) | Reinfection occurred in 9 cefamandole-treated patients.[5][6] |
| Cefamandole vs. Piperacillin[7][8] | 72 patients (mean age 63) with cUTIs | 6 g/day | Piperacillin (B28561) 12 g/day | 96% (22/23 patients) | Not specified separately | Both drugs were found to be safe and effective.[7][8] |
| Cefamandole Monotherapy[9][10] | 20 patients, 45% with urinary tract abnormalities | 1.0 g IM every 8 hours for 5 days | N/A | Not specified | 75% | Study noted significant pain on intramuscular injection.[9][10] |
| Cefamandole in Enterobacter and Indole-Positive Proteus cUTIs[11] | Patients with cUTIs due to these organisms | 1.5 - 12 g daily | N/A | 91% (Enterobacter), 88% (Proteus) | Relapse occurred in 6 cases of Enterobacter and 14 cases of Proteus cUTIs.[11] | Not specified |
Table 2: Recommended Dosage of Cefamandole in Complicated Urinary Tract Infections
| Patient Population | Recommended Dosage for cUTI | Route of Administration | Frequency | Reference |
| Adults | 1 g | Intramuscularly or IV | Every 8 hours | [12][13] |
| Adults with severe infections | Up to 2 g | IV | Every 4 hours (12 g/day ) | [13] |
| Pediatric (>3 months) | 50-100 mg/kg/day in divided doses | IV or Intramuscularly | Every 4 to 8 hours | [13] |
Table 3: Pharmacokinetic Parameters of Cefamandole
| Parameter | Value | Route of Administration | Patient Population | Reference |
| Serum Half-life | ~1.5 hours | Intramuscularly | Patients with normal renal function | [14] |
| Serum Half-life | 34 - 57 minutes | IV injection, IV infusion, IM | Patients with cUTIs | [15] |
| Serum Half-life | Increased with renal impairment | Intramuscularly | Patients with impaired renal function | [14] |
| Peak Serum Concentration (1g dose) | 20 µg/mL at 0.5 hr | Intramuscularly | Healthy volunteers | |
| Peak Serum Concentration (1g dose) | 68 - 147 µg/mL | IV infusion | Healthy volunteers | |
| Urinary Excretion | 60% of dose in first 2 hours, 90% in 6 hours | Parenteral | Healthy volunteers | |
| Protein Binding | ~70% | N/A | N/A |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on cefamandole for cUTIs.
Clinical Trial Protocol for Efficacy Assessment in cUTI
This protocol is a composite based on methodologies reported in comparative studies of cefamandole.[4][5][6][7]
3.1.1 Patient Selection Criteria
-
Inclusion Criteria:
-
Adult male and female patients aged 18 years or older.
-
Clinical diagnosis of complicated urinary tract infection, which may be defined by the presence of an indwelling catheter, urinary tract obstruction, or other structural or functional abnormalities.[6]
-
Urine culture with a pathogen count of ≥10^5 colony-forming units (CFU)/mL.
-
In vitro susceptibility of the isolated uropathogen to cefamandole.
-
Informed consent obtained from the patient.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins or penicillins.
-
Pregnancy or lactation.
-
Significant renal impairment (e.g., creatinine (B1669602) clearance < 30 mL/min), unless part of a specific dose-finding study in this population.
-
Concomitant use of other antibiotics with activity against the isolated uropathogen.
-
Rapidly fatal underlying disease.
-
3.1.2 Study Design and Treatment
-
A prospective, randomized, double-blind, comparative study design is often employed.[5][6]
-
Patients are randomly assigned to receive either cefamandole or a comparator antibiotic.
-
Cefamandole Arm: 1 g of cefamandole administered intravenously every 6-8 hours.
-
Comparator Arm: An active control such as cefazolin (500 mg IM every 8 hours) or piperacillin (12 g/day ).[4][7]
-
The typical duration of therapy is 7 to 14 days.
3.1.3 Efficacy Endpoints
-
Primary Endpoint: Overall Success Rate
-
Defined as a combination of clinical cure and bacteriological eradication at the test-of-cure visit (typically 5-9 days after the end of therapy).
-
-
Secondary Endpoints:
-
Clinical Cure: Complete resolution of baseline signs and symptoms of cUTI.
-
Bacteriological Eradication: Reduction of the baseline uropathogen to <10^4 CFU/mL in a post-treatment urine culture.
-
Incidence of Adverse Events: Monitoring and recording of all adverse events throughout the study.
-
Long-term Follow-up: Assessment for recurrence of infection at 4-6 weeks post-treatment.[4]
-
Microbiological Analysis Protocol
3.2.1 Urine Culture
-
A midstream urine sample is collected from the patient prior to the initiation of antibiotic therapy.
-
The urine sample is plated onto appropriate culture media (e.g., MacConkey agar (B569324) and blood agar) using a calibrated loop.
-
Plates are incubated at 35-37°C for 24-48 hours.
-
Colony counts are performed, and a count of ≥10^5 CFU/mL is typically considered indicative of a significant infection.
-
The causative organism(s) are identified using standard microbiological techniques (e.g., biochemical tests, mass spectrometry).
3.2.2 Antibiotic Susceptibility Testing
-
The in vitro susceptibility of the isolated uropathogen(s) to cefamandole and comparator agents is determined using a standardized method, such as:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that inhibits visible growth of the bacteria.
-
Kirby-Bauer Disk Diffusion: Measuring the zone of inhibition around an antibiotic-impregnated disk on an agar plate.
-
-
Interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of cefamandole and a typical workflow for a clinical trial in cUTI.
References
- 1. Cefamandole and cefazolin in the therapy of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Pharmacokinetics of Cefamandole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefamandole Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 6. idsociety.org [idsociety.org]
- 7. [Clinical studies of cefamandole in children (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical comparison of piperacillin and cefamandole in treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Drug trials: treatment of urinary tract infection with multiple-dose intramuscular administration of cephamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Cefamandole Nafate? [synapse.patsnap.com]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. (PDF) Pharmacokinetics of Cefamandole in Patients With [research.amanote.com]
- 14. Cefamandole pharmacokinetics and dosage adjustments in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of cefamandole in patients undergoing hemodialysis and peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole in Surgical Site Infection Prophylaxis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefamandole (B1668816) in preclinical surgical site infection (SSI) models. The information compiled herein, based on available scientific literature, is intended to guide the design and execution of experiments to evaluate the prophylactic efficacy of cefamandole.
Introduction
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2] Cefamandole has been utilized in clinical settings for surgical prophylaxis.[3][4] Preclinical animal models are crucial for understanding its pharmacokinetic and pharmacodynamic properties and for determining its efficacy in preventing surgical site infections (SSIs). These models allow for the controlled evaluation of drug dosage, timing of administration, and efficacy against specific pathogens in a simulated surgical environment.
Mechanism of Action
Cefamandole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.
Quantitative Data
The following tables summarize key quantitative data for cefamandole from various experimental models.
Table 1: Pharmacokinetic Parameters of Cefamandole in a Canine Model
This table presents the tissue concentrations of cefamandole in dogs following a single intravenous injection of 25 mg/kg. This data is crucial for ensuring that therapeutic concentrations are reached at the surgical site.
| Tissue | Concentration at 1 hour (µg/g) | Concentration at 2 hours (µg/g) | Concentration at 3 hours (µg/g) |
| Plasma | 35.0 | 15.0 | 5.0 |
| Muscle | 12.0 | 7.0 | 3.0 |
| Subcutaneous Tissue | 10.0 | 6.0 | 2.5 |
| Aortic Wall | 11.0 | 6.5 | 3.0 |
Data adapted from a study on cephalosporin pharmacokinetics in dogs.[5]
Table 2: In Vivo Efficacy of Cefamandole in a Mouse Peritonitis-Induced Sepsis Model
This table shows the effective dose (ED50) of cefamandole required to protect 50% of mice from lethal infection with Staphylococcus aureus. While not a direct SSI model, this data provides insight into the in vivo potency of cefamandole against a common SSI pathogen.
| Bacterial Strain | Cefamandole ED50 (mg/kg) |
| Methicillin-Sensitive S. aureus (MSSA) | ~1.0 |
| Methicillin-Resistant S. aureus (MRSA) | >20.0 |
Data from an experimental infection study in mice, indicating a significant decrease in efficacy against MRSA.[2]
Experimental Protocols
The following are detailed protocols for evaluating cefamandole in a preclinical setting. A representative murine SSI model is described, followed by a pharmacokinetic analysis protocol in a canine model.
Murine Surgical Site Infection Prophylaxis Model (Representative Protocol)
This protocol describes a common method for establishing a surgical site infection in mice to test the prophylactic efficacy of antibiotics like cefamandole.
Objective: To evaluate the ability of pre-operative cefamandole to prevent the establishment of a surgical site infection caused by Staphylococcus aureus.
Materials:
-
Animals: Male or female ICR or BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate), grown to mid-log phase in tryptic soy broth (TSB).
-
Cefamandole: Pharmaceutical grade, for injection.
-
Suture: 4-0 or 5-0 silk suture.
-
Surgical Instruments: Standard sterile surgical tools for small animals.
-
Anesthetics: Ketamine/xylazine or isoflurane.
-
Reagents: Saline, 70% ethanol, povidone-iodine.
Experimental Workflow:
References
- 1. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of cefamandole against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perioperative cefamandole prophylaxis against infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefamandole versus cefazolin in vascular surgical wound infection prophylaxis: cost-effectiveness and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic prophylaxis in vascular surgery: pharmacokinetic study of four commonly used cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Cefamandole (B1668816) in preclinical research settings. The following protocols and data are intended to assist in the design and execution of studies involving this second-generation cephalosporin (B10832234) antibiotic.
Introduction
Cefamandole is a broad-spectrum cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1] Its efficacy against a range of Gram-positive and Gram-negative bacteria makes it a subject of interest in preclinical infectious disease models.[2] Proper administration and handling are crucial for obtaining reliable and reproducible data in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize quantitative data for Cefamandole administration in various preclinical animal models.
Table 1: Cefamandole Dosing Regimens in Preclinical Models
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Reference(s) |
| Rat | Intravenous (IV) | 250 - 1,000 mg/kg/day | - | [3] |
| Intramuscular (IM) | 1,000 - 5,000 mg/kg/day | Every 12 hours | [4] | |
| Subcutaneous (SC) | 250 - 1,000 mg/kg/day | - | [3] | |
| Dog | Intravenous (IV) | 20 mg/kg (single dose) | - | [5] |
| Intramuscular (IM) | 20 mg/kg (single dose) | - | [5] | |
| Intravenous (IV) / Subcutaneous (SC) | 125 - 1,500 mg/kg/day | - | [3] | |
| Rabbit | Intravenous (IV) | 5 mg/kg (single dose) | - | [6] |
| Intramuscular (IM) | 5 - 20 mg/kg (single dose) | - | [6] | |
| Intramuscular (IM) | 30 mg/kg (single injection) | - | [7] | |
| Intravenous (IV) | 30 mg/kg (single dose) | - | [8] | |
| Intramuscular (IM) | 25 - 150 mg/kg | - | [9] |
Table 2: Pharmacokinetic Parameters of Cefamandole in Preclinical Models
| Animal Model | Route of Administration | Dose | Half-life (t½) | Peak Serum Concentration (Cmax) |
| Dog | Intravenous (IV) | 20 mg/kg | 81.4 ± 9.7 min | - |
| Intramuscular (IM) | 20 mg/kg | 145.4 ± 12.3 min | 35.9 ± 5.4 µg/mL | |
| Rabbit | Intravenous (IV) | 5 mg/kg | 26.1 min | - |
| Intramuscular (IM) | 5 - 20 mg/kg | 34 - 37 min | - |
Experimental Protocols
Protocol 1: Preparation of Cefamandole for Injection
This protocol outlines the reconstitution of Cefamandole nafate powder for parenteral administration.
Materials:
-
Cefamandole nafate (sterile powder)
-
Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
70% ethanol (B145695) wipes
-
Laminar flow hood or sterile workspace
Procedure:
-
Aseptically wipe the rubber stopper of the Cefamandole vial and the diluent vial with a 70% ethanol wipe.
-
Using a sterile syringe, draw up the required volume of diluent. For intramuscular injections, each gram of Cefamandole can be reconstituted with 3 mL of diluent.[10] For intravenous administration, each gram can be reconstituted with 10 mL of diluent.[10]
-
Inject the diluent into the Cefamandole vial.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear.
-
Visually inspect the solution for any particulate matter before administration.
Stability of Reconstituted Solutions:
-
At 24°C, Cefamandole solutions are stable for approximately five days.[3]
-
At 5°C, stability is extended to 44 days.[3]
-
For longer-term storage, solutions in 0.9% Sodium Chloride or 5% Dextrose can be frozen at -20°C for at least 26 weeks.[2]
Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)
This protocol details the procedure for IV injection into the lateral tail vein of a rat.
Materials:
-
Prepared Cefamandole solution
-
Rat restrainer
-
Warming device (e.g., heat lamp or warming pad)
-
Sterile 25-27 gauge needles and 1 mL syringes[11]
-
70% ethanol or alcohol pads
-
Gauze
Procedure:
-
Warm the rat's tail for 5-10 minutes using a warming device to induce vasodilation.[11]
-
Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Clean the lateral tail vein with an alcohol pad.
-
Hold the tail with your non-dominant hand and use your thumb and forefinger to apply gentle pressure at the base to distend the vein.
-
With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail.[12]
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the Cefamandole solution. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.[12]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 3: Intramuscular (IM) Administration in Mice
This protocol describes the IM injection technique into the quadriceps muscle of a mouse.
Materials:
-
Prepared Cefamandole solution
-
Sterile 27-30 gauge needles and appropriate syringes[13]
-
70% ethanol or alcohol pads
Procedure:
-
Firmly restrain the mouse to immobilize the hind limb.
-
Clean the injection site on the anterior thigh with an alcohol pad.
-
Insert the needle into the quadriceps muscle at a 90-degree angle.[14]
-
Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Inject the solution slowly and steadily.[15] The recommended maximum injection volume per site is 0.05 mL.[13]
-
Withdraw the needle and return the mouse to its cage. Observe for any signs of distress or lameness.
Protocol 4: Subcutaneous (SC) Administration in Rabbits
This protocol provides a general guideline for subcutaneous injection in rabbits.
Materials:
-
Prepared Cefamandole solution
-
Sterile 23-25 gauge needles and appropriate syringes[16]
-
70% ethanol or alcohol pads
Procedure:
-
Securely hold the rabbit to prevent movement.
-
Lift the loose skin over the scruff of the neck to form a "tent."
-
Clean the injection site with an alcohol pad.
-
Insert the needle into the base of the skin tent, parallel to the body.[14]
-
Aspirate to check for blood. If none appears, proceed with the injection.
-
Inject the solution smoothly.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the fluid.
Mandatory Visualizations
Mechanism of Action of Cefamandole
Caption: Cefamandole inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for conducting a preclinical pharmacokinetic study of Cefamandole.
Logical Relationship in Preclinical Antibiotic Development
Caption: The sequential stages of preclinical development for a new antibiotic candidate.
References
- 1. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of cefamandole in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penetration of cefazolin, cephaloridine, and cefamandole into interstitial fluid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. staff.flinders.edu.au [staff.flinders.edu.au]
- 14. View of Discovery and preclinical development of new antibiotics [ujms.net]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 16. bioscmed.com [bioscmed.com]
Application Notes and Protocols for Measuring Cefamandole Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic that, like many drugs, binds to plasma proteins upon administration. The extent of this protein binding is a critical pharmacokinetic parameter, as it is the unbound (free) fraction of the drug that is pharmacologically active and able to distribute into tissues to exert its antibacterial effect. Accurate measurement of Cefamandole's protein binding is therefore essential for understanding its efficacy, distribution, and potential for drug-drug interactions.
These application notes provide an overview of the common techniques used to determine the protein binding of Cefamandole, along with detailed protocols for their implementation in a laboratory setting.
Overview of Techniques for Measuring Protein Binding
Several established methods are employed to measure the extent of drug-protein binding. The most common techniques for determining Cefamandole protein binding are:
-
Equilibrium Dialysis: Often considered the "gold standard," this method involves separating a protein solution containing the drug from a protein-free buffer by a semi-permeable membrane. The free drug equilibrates across the membrane, and its concentration in the buffer is used to determine the unbound fraction.
-
Ultracentrifugation: This technique separates the free drug from the protein-bound drug by subjecting the plasma sample to high centrifugal forces. The protein-bound drug pellets at the bottom of the tube, while the free drug remains in the supernatant.
-
Ultrafiltration: A rapid method where a plasma sample containing the drug is passed through a semi-permeable membrane with a specific molecular weight cutoff. The smaller, unbound drug molecules pass through the filter, while the larger protein-drug complexes are retained.
Data Presentation: Quantitative Summary of Cefamandole Protein Binding
The following table summarizes publicly available data on the protein binding of Cefamandole.
| Method Used | Cefamandole Concentration | Protein Source | Reported Protein Binding (%) | Reference |
| Not Specified | Not Specified | Human Plasma | ~70% | [1][2] |
| Ultracentrifugation | Achievable in vivo concentrations | Human Serum | 79.9% | |
| Equilibrium Dialysis | 20 µg/mL | Human Serum | 67% (average) | |
| Not Specified | Not Specified | Human Serum Albumin | Strongly Binding |
Note: The extent of protein binding can be influenced by several factors, including drug concentration, protein concentration, pH, and the presence of other drugs that may compete for binding sites.[3]
Experimental Protocols
Equilibrium Dialysis
This protocol is based on the principles of the Rapid Equilibrium Dialysis (RED) system, a common platform for this assay.
Materials:
-
RED Device (or similar equilibrium dialysis apparatus)
-
Dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)
-
Human plasma (pooled, anticoagulated)
-
Cefamandole stock solution (in a suitable solvent like DMSO, at a concentration that results in a final DMSO concentration of <1%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
96-well plates for sample collection
-
Analytical instrumentation for quantifying Cefamandole (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation of Cefamandole-spiked plasma:
-
Thaw frozen human plasma at 37°C.
-
Prepare a working solution of Cefamandole in plasma at the desired concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.
-
-
Assembly of the RED Device:
-
Insert the dialysis membrane cartridges into the base plate.
-
-
Sample Loading:
-
Add the Cefamandole-spiked plasma to the sample chamber (typically the red-ringed chamber) of the dialysis insert. A typical volume is 200-300 µL.
-
Add an equal volume of PBS to the buffer chamber of the insert.
-
-
Incubation:
-
Seal the unit with an adhesive seal.
-
Incubate the assembled plate at 37°C on an orbital shaker (e.g., 250-300 RPM) for 4-6 hours to allow the system to reach equilibrium. The exact time should be determined empirically for Cefamandole.
-
-
Sample Collection:
-
After incubation, carefully remove the seal.
-
Collect aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
-
Sample Analysis:
-
To accurately determine the concentrations, matrix match the samples. For the buffer sample, add an equal volume of blank plasma. For the plasma sample, add an equal volume of PBS.
-
Precipitate the proteins from both sets of samples by adding a suitable volume of organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant from both the plasma and buffer chambers using a validated analytical method (HPLC-UV or LC-MS/MS) to determine the concentration of Cefamandole.
-
-
Calculation of Protein Binding:
-
The percentage of unbound Cefamandole is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
-
Experimental Workflow for Equilibrium Dialysis
Ultracentrifugation
Materials:
-
Ultracentrifuge with a suitable rotor (e.g., fixed-angle)
-
Ultracentrifuge tubes
-
Human plasma (pooled, anticoagulated)
-
Cefamandole stock solution
-
Analytical instrumentation for quantifying Cefamandole
Procedure:
-
Sample Preparation:
-
Prepare Cefamandole-spiked plasma at the desired concentration.
-
-
Ultracentrifugation:
-
Pipette the Cefamandole-spiked plasma into ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., >100,000 x g) for a sufficient duration to pellet the protein-drug complexes (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C).
-
-
Supernatant Collection:
-
Carefully collect an aliquot of the supernatant, which contains the unbound drug, without disturbing the protein pellet.
-
-
Analysis:
-
Determine the concentration of Cefamandole in the supernatant using a validated analytical method. This concentration represents the unbound drug concentration.
-
Also, determine the total concentration of Cefamandole in the plasma sample before centrifugation.
-
-
Calculation of Protein Binding:
-
The percentage of unbound Cefamandole is calculated as: % Unbound = (Concentration in supernatant / Total concentration in plasma) * 100
-
The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
-
Experimental Workflow for Ultracentrifugation
Ultrafiltration
Materials:
-
Ultrafiltration devices with a low-binding semi-permeable membrane (e.g., 10-30 kDa molecular weight cutoff)
-
Centrifuge with a rotor that accommodates the ultrafiltration devices
-
Human plasma (pooled, anticoagulated)
-
Cefamandole stock solution
-
Analytical instrumentation for quantifying Cefamandole
Procedure:
-
Device Pre-treatment (Optional but Recommended):
-
To minimize non-specific binding of Cefamandole to the device, pre-rinse the ultrafiltration unit with a buffer solution, followed by a solution of the drug in buffer.
-
-
Sample Preparation:
-
Prepare Cefamandole-spiked plasma at the desired concentration.
-
-
Ultrafiltration:
-
Add the Cefamandole-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge at a force and for a duration recommended by the device manufacturer (e.g., 2,000-5,000 x g for 15-30 minutes) at a controlled temperature (e.g., 37°C). This will force the protein-free ultrafiltrate through the membrane.
-
-
Filtrate Collection:
-
Collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the unbound Cefamandole.
-
-
Analysis:
-
Determine the concentration of Cefamandole in the ultrafiltrate using a validated analytical method. This is the unbound drug concentration.
-
Also, determine the total concentration of Cefamandole in the plasma sample before filtration.
-
-
Calculation of Protein Binding:
-
The percentage of unbound Cefamandole is calculated as: % Unbound = (Concentration in ultrafiltrate / Total concentration in plasma) * 100
-
The percentage of protein binding is then calculated as: % Protein Binding = 100 - % Unbound
-
Experimental Workflow for Ultrafiltration
Conclusion
The choice of method for determining Cefamandole protein binding will depend on the specific requirements of the study, available equipment, and the desired throughput. Equilibrium dialysis is highly accurate but can be time-consuming. Ultracentrifugation is also accurate and avoids issues with non-specific binding to membranes but requires specialized equipment. Ultrafiltration is a rapid and convenient method, but care must be taken to minimize non-specific binding of the drug to the filter device. By following these detailed protocols, researchers can obtain reliable and reproducible data on the protein binding of Cefamandole, which is crucial for its preclinical and clinical development.
References
Cefamandole in Antibacterial Research: Applications for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.[3][4] This is achieved through the binding of Cefamandole to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[3][4][5] By inactivating these proteins, Cefamandole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][5] These characteristics make Cefamandole a valuable tool in various antibacterial research applications, including susceptibility testing and potentially as a prophylactic agent in cell culture.
This document provides detailed application notes and protocols for the use of Cefamandole in antibacterial research, with a focus on its applications in a cell culture setting. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
Antibacterial Spectrum of Cefamandole
The in vitro efficacy of Cefamandole against a variety of clinically relevant bacterial isolates is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[5] MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1.0 |
| Escherichia coli | 1.6 (70% inhibited) | 6.25 (>90% inhibited) |
| Klebsiella pneumoniae | 1.6 (86% inhibited) | 6.25 (69% inhibited) |
| Proteus mirabilis | 1.6 (88% inhibited) | 6.25 (>90% inhibited) |
| Haemophilus influenzae | - | - |
| Enterobacter spp. | - | 25 (88% inhibited) |
| Pseudomonas aeruginosa | 64 | 128 |
Note: Data is compiled from multiple sources.[3][4][5] MIC values can vary depending on the specific strain and testing methodology.
Cytotoxicity of Cefamandole
While Cefamandole targets bacterial cell wall synthesis, a structure absent in eukaryotic cells, it is still crucial to assess its potential cytotoxic effects on mammalian cell lines, especially when considering its use for contamination control. Limited specific IC50 (half-maximal inhibitory concentration) data for Cefamandole on a wide range of eukaryotic cell lines is publicly available. Therefore, it is highly recommended to perform a cytotoxicity assay for the specific cell line of interest before using Cefamandole for contamination prevention. General protocols for determining cytotoxicity are provided below.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial isolate.
Materials:
-
Cefamandole powder
-
Appropriate solvent for Cefamandole (e.g., sterile distilled water or DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of Cefamandole at a concentration of 1280 µg/mL in a suitable solvent.[6]
-
Preparation of Microtiter Plates:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the Cefamandole stock solution to the first well of each row, creating a starting concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will result in a range of Cefamandole concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[6]
-
Include a growth control well (MHB with bacteria, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.[6]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]
-
Reading the MIC: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth, as observed with the unaided eye.[6]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC determination to ascertain the concentration of Cefamandole that is bactericidal.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.[6]
-
Reading the MBC: The MBC is the lowest concentration of Cefamandole that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[6]
Protocol 3: Prophylactic Use of Cefamandole for Bacterial Contamination Control in Eukaryotic Cell Culture
The routine use of antibiotics for contamination prevention in cell culture is a topic of debate, as it can mask underlying issues with aseptic technique and lead to the development of resistant organisms. However, in certain situations, such as with primary cell cultures or valuable cell lines, short-term prophylactic use may be considered. The optimal concentration of Cefamandole for this purpose should be determined empirically for each cell line to ensure it is non-toxic while being effective against common laboratory contaminants.
Procedure for Determining Optimal Concentration:
-
Determine the MIC: First, determine the MIC of Cefamandole against common laboratory bacterial contaminants (e.g., Staphylococcus aureus, E. coli).
-
Perform a Cytotoxicity Assay: Using the protocols outlined below (Protocol 4), determine the cytotoxic concentration of Cefamandole on your specific eukaryotic cell line.
-
Select a Working Concentration: Choose a working concentration that is above the MIC for the target bacteria but well below the concentration that shows significant cytotoxicity to your eukaryotic cells. A common starting point for many antibiotics in cell culture is 1-5 µg/mL.
General Protocol for Use:
-
Prepare Cefamandole-Containing Medium:
-
Prepare a sterile stock solution of Cefamandole (e.g., 10 mg/mL in sterile water).
-
Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final working concentration.
-
Filter-sterilize the final medium using a 0.22 µm filter.
-
-
Culture Cells: Use the Cefamandole-containing medium for all subsequent cell culture steps.
-
Monitor Cultures: Regularly monitor your cultures for any signs of contamination or changes in cell morphology and growth. It is recommended to periodically culture cells without the antibiotic to ensure the absence of low-level, resistant contaminants.
Protocol 4: Assessment of Cefamandole Cytotoxicity in Eukaryotic Cell Lines
It is essential to evaluate the potential toxicity of Cefamandole on your cell line of interest. The following are general protocols for common cytotoxicity assays.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Cefamandole
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Cefamandole. Include a vehicle control (medium with the solvent used for Cefamandole) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Cefamandole
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by treating some wells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture to the supernatant and incubating.
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer. The amount of LDH released is proportional to the number of dead cells.
Visualizations
Caption: Mechanism of action of Cefamandole on bacterial cell wall synthesis.
Caption: Experimental workflow for antibiotic cytotoxicity testing in cell culture.
Caption: Logical relationship between Cefamandole's action and bacterial resistance.
References
Troubleshooting & Optimization
troubleshooting Cefamandole susceptibility testing discrepancies
Welcome to the technical support center for Cefamandole (B1668816) susceptibility testing. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common discrepancies and issues encountered during Cefamandole susceptibility testing in a question-and-answer format.
Minimum Inhibitory Concentration (MIC) Testing
Q1: My MIC results for Cefamandole are inconsistent or not reproducible. What are the common causes?
Inconsistent MIC values can stem from several technical and biological factors.[1] Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy can lead to falsely elevated MICs, while one that is too light can produce falsely low results. Always standardize the inoculum to a 0.5 McFarland standard and use it within 15 minutes of preparation.[1][2]
-
Antibiotic Preparation: Ensure the Cefamandole stock solution is prepared correctly, fully dissolved, and stored properly to prevent degradation.[1] Use calibrated pipettes for serial dilutions to avoid errors that can significantly alter the final concentrations in the microtiter plate wells.[1]
-
Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of cations like Ca²⁺ and Mg²⁺, can affect Cefamandole's activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST standards.[2]
-
Incubation Conditions: Maintain a consistent incubation temperature of 35°C ± 2°C for 16-20 hours.[1][3] Variations can affect bacterial growth rates and, consequently, the MIC reading.
-
"Skipped Wells": Observing growth in wells with higher antibiotic concentrations but not in a preceding well can occur.[2] This may result from contamination, pipetting errors, or specific characteristics of the bacterial strain. Re-testing with meticulous aseptic and pipetting techniques is recommended.[2]
Q2: The MIC for my quality control (QC) strain is out of the acceptable range. What should I do?
If the QC strain's MIC is out of range, the results for the test isolates are considered invalid.[2] You must troubleshoot the issue before re-testing.
-
Verify Reagents and Materials: Check the expiration dates and storage conditions of the Cefamandole powder, broth media, and the QC strain itself.[2]
-
Review Technique: Re-evaluate every step of the protocol, including inoculum preparation, pipetting accuracy during serial dilutions, and incubation conditions.[1]
-
Prepare Fresh Solutions: Prepare new stock solutions of Cefamandole for each experiment to rule out degradation.[2]
-
Subculture QC Strain: Ensure the QC strain is pure and viable by subculturing it from a stock culture onto fresh agar (B569324).
Q3: Why am I observing "trailing endpoints" or faint growth across a wide range of Cefamandole concentrations?
Trailing endpoints can make it difficult to determine the true MIC. This phenomenon can be caused by several factors, including the specific organism being tested or the drug's mechanism of action. When this occurs, the MIC should be read as the lowest concentration that prevents visible growth, using a consistent light source and background for reading.[1]
Disk Diffusion (Kirby-Bauer) Testing
Q1: The inhibition zones in my disk diffusion assay are inconsistent, too large, or too small.
Zone diameter variability is a common issue that can often be traced to procedural inconsistencies.[1]
-
Inoculum Density: A non-standardized inoculum is a primary cause of error. A suspension denser than the 0.5 McFarland standard will result in smaller zones, while a lighter suspension will produce larger zones.[1]
-
Agar Depth: The depth of the Mueller-Hinton Agar (MHA) should be uniform, typically 4 mm. Plates that are too shallow will yield larger zones, whereas plates that are too deep will result in smaller zones due to altered antibiotic diffusion.[1]
-
Disk Potency and Placement: Use disks from reputable suppliers and check their expiration dates. Apply disks firmly to the agar surface to ensure complete contact.[1] Do not move a disk once it has been placed.[1]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time (16-18 hours) and temperature (35°C ± 2°C).[1][3] Shorter or longer incubation periods can significantly affect the final zone size.[1]
-
Timing: The "15-15-15 minute rule" is recommended by EUCAST: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculating the plate, and incubate the plate within 15 minutes of disk application.[4]
Q2: I see colonies growing within the zone of inhibition. How should I interpret this?
Growth within the inhibition zone can indicate several possibilities:
-
Mixed Culture: The original isolate may have been contaminated with a resistant organism. Re-streak the culture to ensure purity and repeat the test.[1]
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.[1] This phenomenon is known to occur and can lead to therapeutic failure.
-
Selection of Resistant Mutants: Some bacteria, particularly Enterobacter species, have a high mutation rate to Cefamandole resistance.[5][6]
Q3: My results from disk diffusion and broth microdilution (MIC) do not correlate.
Discrepancies between methods can occur. Some studies have shown that for certain species, such as indole-positive Proteus, agar-based methods like disk diffusion may suggest false susceptibility to Cefamandole, while broth-based methods provide a more accurate reflection of resistance, often linked to inducible beta-lactamases.[7] If a discrepancy is observed, especially with organisms known for inducible resistance, the broth microdilution result is generally considered more reliable.
Understanding Resistance
Q1: An isolate appears susceptible to Cefamandole in vitro, but treatment is failing. Why might this happen?
This critical discrepancy can be caused by several bacterial resistance mechanisms that are not always detected by standard testing:
-
Inducible Beta-Lactamases: Some bacteria, especially Enterobacter, Serratia, and indole-positive Proteus species, possess inducible AmpC beta-lactamases.[1][8] These enzymes are produced at low levels but are strongly induced in the presence of a beta-lactam antibiotic like Cefamandole, leading to resistance in vivo despite initial in vitro susceptibility.[8][9] Cefoxitin is a potent inducer of these enzymes and can be used in disk approximation tests to detect this phenomenon.[8]
-
Enzymatic Degradation: Bacteria can produce a variety of β-lactamase enzymes that hydrolyze and inactivate Cefamandole.[2] Class C cephalosporinases (AmpC) are particularly effective.[2]
-
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs), the molecular target of Cefamandole, can reduce the drug's binding affinity.[2] A key example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA), which confers resistance to most β-lactams.[2]
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope can limit the amount of Cefamandole reaching its target. This can involve the loss of outer membrane porins (in Gram-negative bacteria) or the action of efflux pumps that actively transport the drug out of the cell.[2][10]
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for Cefamandole
Proper quality control is essential for accurate susceptibility testing. The following QC strains and their expected ranges should be used in parallel with clinical isolates.
| Quality Control Strain | Test Method | Cefamandole Concentration | Acceptable Range (Zone Diameter in mm or MIC in µg/mL) |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 30 µg | 23 - 29 mm |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | - | 0.25 - 1 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 26 - 32 mm |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | - | 0.12 - 0.5 µg/mL |
| Haemophilus influenzae ATCC® 49766™ | Disk Diffusion | 30 µg | (Refer to current CLSI M100) |
Note: Researchers must refer to the most current version of the CLSI M100 document for the latest quality control ranges, as these are subject to periodic revision.[3] The use of H. influenzae ATCC 49766 is recommended for routine QC testing of Cefamandole due to more consistent performance compared to other strains.[11][12]
Experimental Protocols & Workflows
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on CLSI M07 standards and is used to determine the minimum inhibitory concentration (MIC) of Cefamandole.
Materials:
-
Cefamandole analytical powder
-
Sterile solvent (e.g., sterile distilled water or buffer)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Methodology:
-
Prepare Cefamandole Stock Solution: Accurately weigh Cefamandole powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]
-
Prepare Microtiter Plates: Perform two-fold serial dilutions of the Cefamandole stock solution in CAMHB directly within the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).[3]
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3]
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculate Plates: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.[3]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Read MIC: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth, as detected by the unaided eye.[3]
-
Quality Control: Concurrently test the recommended QC strains. The resulting MIC values must fall within the acceptable ranges defined in the current CLSI M100 document.[3]
Caption: Troubleshooting workflow for inconsistent MIC results.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This protocol is based on CLSI M02 standards and assesses bacterial susceptibility by measuring the zone of growth inhibition around an antibiotic disk.
Materials:
-
Cefamandole disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
-
Sterile swabs and saline
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Methodology:
-
Prepare Inoculum: As described in the MIC protocol, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.[3]
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum. Remove excess liquid by rotating the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[3][13]
-
Apply Antibiotic Disk: Aseptically apply a 30 µg Cefamandole disk to the surface of the inoculated agar. Ensure the disk is pressed down firmly to make full contact with the agar.[1][3]
-
Incubation: Invert the plates and, within 15 minutes of disk application, place them in an incubator at 35°C ± 2°C for 16-18 hours in ambient air.[3]
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria in the current CLSI M100 document.[3]
-
Quality Control: Test the recommended QC strains in parallel. The measured zone diameters must be within the acceptable ranges defined in the CLSI M100 document.[3]
Caption: Troubleshooting workflow for disk diffusion discrepancies.
Signaling Pathways & Resistance Mechanisms
Understanding the mechanisms by which bacteria resist Cefamandole is crucial for interpreting susceptibility results.
Caption: Primary mechanisms of bacterial resistance to Cefamandole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nicd.ac.za [nicd.ac.za]
- 5. Lack of Correlation Between β-Lactamase Production and Susceptibility to Cefamandole or Cefoxitin Among Spontaneous Mutants of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of cefamandole susceptibility testing of Enterobacteriacea by the autobac 1 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison Between Agar and Broth Minimum Inhibitory Concentrations of Cefamandole, Cefoxitin, and Cefuroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of Resistance to Cefamandole: Possible Role of Cefoxitin-Inducible Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Emergence of bacterial resistance to cefamandole in vivo due to outer membrane protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shop.tinyteria.com [shop.tinyteria.com]
Navigating Cefamandole Dosing in Renal Impairtment: A Technical Guide
For Immediate Technical Support, Please Refer to the Following Troubleshooting Guides and Frequently Asked Questions.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Cefamandole (B1668816) dosage in renally impaired subjects. The following question-and-answer-based guides address common experimental challenges and provide detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of Cefamandole?
A1: Renal impairment significantly alters the pharmacokinetics of Cefamandole primarily by reducing its elimination from the body. Cefamandole is excreted by both glomerular filtration and active tubular secretion.[1] Consequently, a decline in renal function leads to a prolonged serum half-life of the drug. In individuals with normal renal function, the half-life of Cefamandole is approximately 0.94 to 1.5 hours.[1][2] However, in patients with severe renal failure (creatinine clearance < 5 ml/min), the half-life can increase to as long as 12.3 to 18 hours.[3][4][5] This extended half-life necessitates adjustments in the dosing regimen to prevent drug accumulation and potential toxicity.
Q2: What are the recommended Cefamandole dosage adjustments for varying degrees of renal impairment?
A2: Dosage adjustments for Cefamandole are crucial in patients with renal insufficiency and are typically based on the patient's creatinine (B1669602) clearance (CrCl). A loading dose of 1 to 2 grams is generally administered, followed by adjusted maintenance doses. The following table summarizes recommended dosage adjustments based on creatinine clearance levels.[6]
| Creatinine Clearance (mL/min) | Recommended Cefamandole Dosage | Maximum Dose |
| 50 to 80 | 0.75 to 1.5 g IV or IM every 6 hours | 1.5 g IV or IM every 4 hours or 2 g IV or IM every 6 hours |
| 25 to 50 | 0.75 to 1.5 g IV or IM every 8 hours | 1.5 g IV or IM every 6 hours or 2 g IV or IM every 8 hours |
| 10 to 25 | 0.5 to 1 g IV or IM every 8 hours | 1 g IV or IM every 6 hours or 1.25 g IV or IM every 8 hours |
| 2 to 10 | 0.5 to 0.75 g IV or IM every 12 hours | 0.67 g IV or IM every 8 hours or 1 g IV or IM every 12 hours |
| < 2 | 0.25 to 0.5 g IV or IM every 12 hours | 0.5 g IV or IM every 8 hours or 0.75 g IV or IM every 12 hours |
Q3: How do dialysis procedures (hemodialysis and peritoneal dialysis) impact Cefamandole clearance?
A3: Hemodialysis is more effective at removing Cefamandole from the blood compared to peritoneal dialysis. During hemodialysis, the serum half-life of Cefamandole is significantly reduced, ranging from 3.8 to 7.9 hours.[3] One study found that a 6-hour dialysis period could remove approximately 29% of the Cefamandole present in the vascular compartment.[2] In contrast, Cefamandole is removed very slowly by peritoneal dialysis.[3] For patients undergoing hemodialysis, it has been suggested that no major change in the dosing schedule is necessary, though administering the dose after dialysis is a common practice.[4][7]
Troubleshooting Guide
Issue: Unpredictable Cefamandole serum concentrations despite dosage adjustments based on creatinine clearance.
Potential Cause: In patients with severe renal impairment (CrCl < 20 ml/min), there can be significant variability in the calculated half-life of Cefamandole among individuals.[8] This can make dosage adjustments based solely on CrCl less predictable.
Recommended Solution: For patients with severe renal impairment, therapeutic drug monitoring (TDM) is recommended to individualize the Cefamandole dosage regimen.[8] Measuring serum Cefamandole concentrations allows for a more precise adjustment of the dose and dosing interval to ensure therapeutic efficacy while minimizing the risk of toxicity.
Experimental Protocols
Protocol 1: Determination of Cefamandole Pharmacokinetic Parameters in Renally Impaired Subjects
This protocol outlines the key steps for conducting a pharmacokinetic study of Cefamandole in subjects with varying degrees of renal function.
1. Subject Recruitment:
- Recruit subjects with varying degrees of stable renal impairment, categorized by their creatinine clearance (e.g., normal, mild, moderate, severe).
- Obtain informed consent from all participants.
2. Drug Administration:
- Administer a single intravenous (IV) or intramuscular (IM) dose of Cefamandole (e.g., 1 gram).
3. Sample Collection:
- Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
- Collect urine samples over a 24-hour period to determine renal clearance.
4. Sample Analysis:
- Separate serum from blood samples and store all samples at -20°C or lower until analysis.
- Determine the concentration of Cefamandole in serum and urine samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
5. Pharmacokinetic Analysis:
- Use the serum concentration-time data to calculate key pharmacokinetic parameters, including:
- Elimination half-life (t½)
- Volume of distribution (Vd)
- Total body clearance (CL)
- Renal clearance (CLr)
Data Presentation: Pharmacokinetic Parameters of Cefamandole in Renal Impairment
The following table summarizes the pharmacokinetic parameters of Cefamandole in subjects with normal and impaired renal function, as reported in the literature.
| Parameter | Normal Renal Function | Stable Renal Failure (CrCl < 5 ml/min) | During Hemodialysis |
| Serum Half-life (t½) | 0.94 - 1.5 hours[1][2] | 7.7 - 18 hours[3][4][5] | 3.8 - 7.9 hours[3] |
| Total Clearance (Ct) | 223 ml/min/1.73 m²[2] | Significantly reduced | Increased compared to off-dialysis |
| Renal Clearance (Cr) | 164 ml/min/1.73 m²[2] | Significantly reduced | - |
| Volume of Distribution (Vd) | - | 21.92 liters (31% of body weight)[3][9] | - |
| Hemodialysis Clearance | - | - | 24 ± 12 ml/min[10] |
| % Removed by 6hr Hemodialysis | - | - | ~29%[2] |
Visualizations
Caption: Workflow for Cefamandole Dosage Adjustment in Renal Impairment.
Caption: Cefamandole Renal Elimination Pathway and the Impact of Renal Impairment.
References
- 1. Pharmacokinetics of Cefamandole in Patients with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefamandole pharmacokinetics and dosage adjustments in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Cefamandole in Patients with Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Cefamandole in the Presence of Renal Failure and in Patients Undergoing Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cefamandole in the presence of renal failure in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics of cefamandole in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefamandole kinetics in uremic patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefamandole Degradation Analysis
Welcome to the technical support center for the analysis of Cefamandole (B1668816) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and analyzing the stability of Cefamandole. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cefamandole?
A1: The principal degradation pathway for Cefamandole, like other β-lactam antibiotics, is the hydrolysis of the strained β-lactam ring. This reaction renders the antibiotic inactive. Additionally, other degradation pathways can include ester cleavage (for Cefamandole nafate, the prodrug form), epimerization, and cleavage or rearrangement of the N-methylthiotetrazole side chain.
Q2: My Cefamandole solution has turned yellow. Is it still usable?
A2: A yellow to brownish discoloration is a common indicator of Cefamandole degradation in aqueous solutions. This color change is associated with the formation of degradation products resulting from the hydrolysis of the β-lactam ring and other chemical rearrangements. The rate of discoloration can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions. While a faint yellow tint might be acceptable for some non-critical applications, a significant color change indicates substantial degradation and a potential loss of potency. For quantitative and sensitive experiments, it is highly recommended to use freshly prepared solutions and protect them from light.
Q3: What are the key factors that affect the stability of Cefamandole in solutions?
A3: The stability of Cefamandole in aqueous solutions is influenced by several factors:
-
pH: Cefamandole is most stable within a specific pH range. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to accelerated degradation.[1]
-
Temperature: Higher temperatures increase the rate of degradation. For longer-term storage, solutions should be kept at controlled room temperature, refrigerated, or frozen, depending on the required duration and the specific solvent.[2]
-
Light Exposure: Exposure to light can promote the degradation of Cefamandole. Solutions should be stored in light-protected containers.
-
Composition of the Aqueous Solution: The type of solvent (e.g., Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection) and the presence of buffers or other additives can impact stability.[1]
Q4: I've observed precipitation in my reconstituted Cefamandole solution. What could be the cause?
A4: Cloudiness or precipitation in a Cefamandole solution can arise from a few factors:
-
Low-Temperature Storage: Storing solutions at refrigerated or frozen temperatures may cause a temporary haze or turbidity upon thawing. This is often reversible by allowing the solution to return to room temperature.
-
Incomplete Dissolution: Ensure that the Cefamandole powder is fully dissolved in the diluent. Insufficient mixing or solvent volume can result in undissolved particles.
-
pH-Dependent Solubility: The solubility of Cefamandole is pH-dependent. If the pH of your solution is outside the optimal range, it could lead to precipitation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Cefamandole and its degradation products.[2][3] Below are common issues encountered during HPLC analysis and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Cefamandole Peak | Secondary Silanol (B1196071) Interactions: The Cefamandole molecule may be interacting with residual silanol groups on the silica-based column packing. | - Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acid like phosphoric or formic acid to suppress the ionization of silanol groups. - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer accessible silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample before injection. | |
| Poor Resolution Between Cefamandole and Degradation Products | Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating closely eluting compounds. | - Optimize the Gradient: If using a gradient method, adjust the slope of the gradient to improve separation. A shallower gradient can increase resolution. - Adjust Organic Modifier Concentration: In an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to find the optimal composition. |
| Incorrect Column Chemistry: The chosen stationary phase may not be suitable for the separation. | - Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity. | |
| Ghost Peaks in the Chromatogram | Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as unexpected peaks. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Implement a Column Wash Step: After each run or batch, flush the column with a strong solvent to remove any strongly retained compounds. - Clean the Injector: Ensure the injector needle and loop are thoroughly washed between injections. |
| Fluctuating Retention Times | Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention. | - Ensure Thorough Mixing and Degassing: Premix mobile phase components and degas them using sonication or an online degasser. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4] The following are general protocols for subjecting Cefamandole to various stress conditions. The extent of degradation should ideally be between 5-20%.[5]
1. Acid Hydrolysis
-
Procedure: Dissolve Cefamandole in a suitable solvent (e.g., water or a water/acetonitrile mixture) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
2. Base Hydrolysis
-
Procedure: Dissolve Cefamandole in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature and collect samples at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the generally faster degradation in basic conditions.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation
-
Procedure: Dissolve Cefamandole in a suitable solvent and add a solution of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
4. Thermal Degradation
-
Procedure: Place solid Cefamandole powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, expose a solution of Cefamandole to the same conditions.
-
Sample Preparation: For the solid sample, dissolve it in the mobile phase before analysis.
5. Photolytic Degradation
-
Procedure: Expose a solution of Cefamandole in a quartz cuvette to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Stability-Indicating HPLC Method
The following is a general-purpose, stability-indicating HPLC method that can be used as a starting point for the analysis of Cefamandole and its degradation products. Method optimization will likely be necessary.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (90:10) |
Quantitative Data Summary
The stability of Cefamandole nafate has been evaluated under various conditions. The following tables summarize the kinetic data for solid-state degradation.
Table 1: First-Order Rate Constants (k) for Cefamandole Nafate Degradation in Dry Air (RH=0%) [2]
| Temperature (K) | Rate Constant (k) x 10⁶ (s⁻¹) |
| 373 | 0.43 ± 0.02 |
| 383 | 1.09 ± 0.06 |
| 388 | 1.69 ± 0.09 |
| 393 | 2.58 ± 0.13 |
Table 2: First-Order Rate Constants (k) for Cefamandole Nafate Degradation at 76.4% Relative Humidity [2]
| Temperature (K) | Rate Constant (k) x 10⁶ (s⁻¹) |
| 323 | 0.28 ± 0.01 |
| 333 | 0.82 ± 0.04 |
| 343 | 2.22 ± 0.11 |
| 353 | 5.76 ± 0.29 |
Visualizations
The following diagrams illustrate the general workflow for stability testing and the primary degradation pathway of Cefamandole.
References
Technical Support Center: Addressing the Inoculum Effect in Cefamandole Susceptibility Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inoculum effect observed in Cefamandole susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of Cefamandole susceptibility testing?
A1: The inoculum effect is an in vitro phenomenon where the minimal inhibitory concentration (MIC) of an antibiotic, such as Cefamandole, increases significantly as the density of the bacterial inoculum used for testing rises.[1][2] This means an organism that appears susceptible at a standard inoculum concentration (e.g., 5 x 105 CFU/mL) may test as resistant at a higher inoculum concentration (e.g., ≥ 107 CFU/mL).[3][4] This is particularly relevant for β-lactam antibiotics like Cefamandole when tested against β-lactamase-producing bacteria.[1]
Q2: What is the primary mechanism behind the Cefamandole inoculum effect?
A2: The primary mechanism is the production of β-lactamase enzymes by the bacteria.[1] At higher bacterial densities, the concentration of these enzymes in the test medium increases, leading to more rapid hydrolysis and inactivation of the Cefamandole. This prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), in sufficient concentrations to inhibit bacterial growth.[5]
Q3: Which types of bacteria are most likely to exhibit an inoculum effect with Cefamandole?
A3: Bacteria that produce certain types of β-lactamases are most likely to show an inoculum effect. For instance, in Staphylococcus aureus, strains producing type A and type C β-lactamases have been shown to exhibit a pronounced inoculum effect with cephalosporins.[6][7] The effect has also been noted in various Gram-negative bacteria, such as Enterobacter species.[8]
Q4: My Cefamandole MIC results are inconsistent. Could the inoculum effect be the cause?
A4: Inconsistent MIC results can indeed be a sign of an unaddressed inoculum effect, especially if you observe variations in your inoculum preparation. Even minor fluctuations within the acceptable range for standard testing can alter MIC values for β-lactamase-producing organisms.[9] Other potential causes for inconsistency include improper storage of Cefamandole, incorrect media preparation, or issues with the bacterial strain itself.
Q5: How can I experimentally determine if my bacterial isolate exhibits a Cefamandole inoculum effect?
A5: You can perform a comparative MIC assay using both a standard inoculum (approximately 5 x 105 CFU/mL) and a high inoculum (approximately 5 x 107 CFU/mL).[3] A significant increase (typically defined as ≥16 µg/ml with the high inoculum) in the MIC at the higher inoculum concentration indicates the presence of an inoculum effect.[3][4] A time-kill assay can also be used to observe differences in bacterial killing kinetics at varying inocula.
Troubleshooting Guides
Issue: Unexpectedly high Cefamandole MICs for known susceptible strains.
Possible Cause 1: Inoculum density is too high.
-
Troubleshooting Step: Verify your inoculum preparation method. Ensure you are accurately standardizing your bacterial suspension to a 0.5 McFarland standard and performing the correct subsequent dilutions to achieve the target final inoculum of ~5 x 105 CFU/mL.
-
Recommendation: Use a spectrophotometer to verify the turbidity of your McFarland standard and perform colony counts on your final diluted inoculum to confirm its density.
Possible Cause 2: The bacterial strain is a high β-lactamase producer.
-
Troubleshooting Step: The observed high MIC may be a true representation of the inoculum effect.
-
Recommendation: Perform a β-lactamase assay (see Experimental Protocols section) to confirm enzyme production. Consider testing the MIC at both standard and high inocula to quantify the effect.
Issue: Cefamandole appears effective in MIC assays but fails in in-vivo models with high bacterial loads.
Possible Cause: The standard inoculum MIC is not predictive due to a significant inoculum effect.
-
Troubleshooting Step: The high bacterial density in the in-vivo model is likely overcoming the antibiotic through β-lactamase production, a scenario not captured by standard MIC testing.
-
Recommendation: Re-evaluate the in-vitro susceptibility using a high inoculum MIC assay and/or a time-kill assay with a high starting inoculum. The results from these assays may better correlate with in-vivo outcomes.
Quantitative Data Summary
The following table summarizes the impact of inoculum size on the Minimum Inhibitory Concentration (MIC) of Cefamandole and other cephalosporins against penicillin-resistant Staphylococcus aureus.
| Antibiotic | Inoculum Size (CFU) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Strains with MIC >3.1 µg/mL |
| Cefamandole | 107 | >100 | >100 | 97.3% |
| Cephalothin | 107 | 3.1 | 3.1 | 0% |
| Cefoxitin | 107 | 3.1 | 6.2 | 10.8% |
| Cephapirin | 107 | 6.2 | 50 | 70.2% |
| Cephalexin | 107 | 100 | >100 | 97.3% |
| Cephradine | 107 | >100 | >100 | 100% |
Data adapted from Suarez et al. (1976) for 37 strains of penicillin-resistant S. aureus.[1]
Experimental Protocols
Protocol 1: High-Inoculum Minimal Inhibitory Concentration (MIC) Testing
This protocol is designed to determine the MIC of Cefamandole under standard and high inoculum conditions.
-
Preparation of Cefamandole Stock Solution: Prepare a stock solution of Cefamandole at a concentration of 1280 µg/mL in an appropriate solvent.
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the Cefamandole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
Standard Inoculum (SI): Suspend isolated bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 106 CFU/mL.
-
High Inoculum (HI): Prepare the 0.5 McFarland suspension as above. Use this suspension with a lower dilution or concentrate it by centrifugation and resuspend in a smaller volume to achieve a final concentration of ~1 x 108 CFU/mL.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension (either SI or HI) to the appropriate wells, bringing the final volume to 100 µL. This will result in final inoculum densities of approximately 5 x 105 CFU/mL for SI and 5 x 107 CFU/mL for HI.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth. A pronounced inoculum effect is noted if the MIC for the HI is ≥16 µg/mL and the MIC for the SI is in the susceptible range.[3]
Protocol 2: Time-Kill Assay for Inoculum Effect Evaluation
This assay assesses the rate of bacterial killing by Cefamandole at different inoculum densities.
-
Inoculum Preparation: Prepare two bacterial suspensions in CAMHB: one at a standard density (~5 x 105 CFU/mL) and one at a high density (~5 x 107 CFU/mL).
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with Cefamandole at concentrations relevant to its MIC (e.g., 1x, 4x, and 16x the standard inoculum MIC).
-
Include a growth control flask (no antibiotic) for each inoculum density.
-
Inoculate the flasks with the appropriate standard or high inoculum suspension.
-
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10]
-
Viable Cell Count:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto Mueller-Hinton agar (B569324) plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each Cefamandole concentration and each inoculum density. A reduced rate and extent of killing at the high inoculum compared to the standard inoculum demonstrates the inoculum effect.
Protocol 3: Nitrocefin Assay for β-Lactamase Activity
This is a rapid, qualitative colorimetric assay to detect β-lactamase production.
-
Reagent Preparation: Prepare a working solution of Nitrocefin, a chromogenic cephalosporin.
-
Bacterial Lysate Preparation (Optional, for intracellular enzymes):
-
Grow the bacterial strain to mid-log phase and harvest the cells.
-
Lyse the cells using sonication or a chemical lysis reagent to release the enzymes.
-
Clarify the lysate by centrifugation.
-
-
Assay Procedure:
-
Direct Method: Smear a colony of the test organism onto a filter paper or disk impregnated with the Nitrocefin solution.
-
Lysate Method: Add the bacterial lysate to a well in a microtiter plate, followed by the Nitrocefin solution.
-
-
Result Interpretation: A rapid change in color from yellow to red indicates the hydrolysis of Nitrocefin, confirming the presence of β-lactamase activity.
Visualizations
Caption: Experimental workflow for investigating a suspected Cefamandole inoculum effect.
Caption: Simplified signaling pathway for β-lactamase induction by Cefamandole.
Caption: Decision tree for troubleshooting high Cefamandole MIC results.
References
- 1. "Susceptibility at high inoculum" by Andres Suarez, Ramon del Busto et al. [scholarlycommons.henryford.com]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inoculum effect with cefazolin among clinical isolates of methicillin-susceptible Staphylococcus aureus: frequency and possible cause of cefazolin treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mathematical Modeling To Characterize the Inoculum Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefamandole Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Cefamandole (B1668816) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Cefamandole solution has turned yellow. Is it still usable?
A color change to a yellow or brownish hue is a common indicator of Cefamandole degradation in aqueous solutions.[1] This discoloration results from the formation of degradation products due to the hydrolysis of the β-lactam ring.[1] The rate of color change can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.[1] While a faint yellow tint might be acceptable for some non-critical applications, a significant color change suggests substantial degradation and a potential loss of antibiotic potency. It is strongly recommended to use freshly prepared solutions.[1]
Q2: What are the primary factors influencing the stability of Cefamandole in aqueous solutions?
The stability of Cefamandole in aqueous solutions is primarily affected by several factors:
-
pH: Cefamandole is most stable within a specific pH range. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, which is a primary degradation pathway.[1]
-
Temperature: Higher temperatures significantly accelerate the degradation rate of Cefamandole.[1] For optimal stability, solutions should be stored at controlled room temperature, refrigerated, or frozen, depending on the required duration of storage.[1]
-
Light Exposure: Cefamandole is sensitive to light, which can promote its degradation. Solutions should always be protected from light.[1]
-
Concentration: The initial concentration of Cefamandole in the solution can also influence its stability.[1]
-
Composition of the Aqueous Solution: The type of solvent or diluent used (e.g., Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection) and the presence of buffers or other additives can impact stability.[1][2][3]
Q3: What is the main degradation pathway for Cefamandole?
The primary degradation pathway for Cefamandole in aqueous solutions is the hydrolysis of the β-lactam ring.[1] This chemical reaction renders the antibiotic inactive. The hydrolysis can be catalyzed by both acidic and basic conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| Precipitation in the solution upon reconstitution or storage. | Incompatibility with the chosen diluent.[1] The solution may have been stored at a low temperature, causing the drug to fall out of solution. | Consult compatibility tables to ensure your diluent is appropriate for Cefamandole.[1] If the solution has been refrigerated or frozen, gently warm it to room temperature and ensure thorough mixing to completely redissolve the powder.[1] |
| Rapid loss of potency determined by bioassay. | Degradation due to improper pH, high temperature, or light exposure. | Verify the pH of your solution and adjust if necessary using appropriate buffers.[1] Store solutions at recommended temperatures (refrigerated or frozen for longer-term storage) and always protect from light.[1] |
| Inconsistent results in stability studies. | Use of a non-stability-indicating analytical method. Variations in experimental conditions (pH, temperature, light). | Employ a stability-indicating method like High-Performance Liquid Chromatography (HPLC) that can separate the intact drug from its degradation products.[1][2] Ensure all experimental parameters are tightly controlled and monitored. |
| Haze formation in intravenous (IV) dilutions. | Certain diluents, like 5% Dextrose Injection, can cause a transient haze when stored at -10°C.[3] | If using 5% Dextrose Injection, be aware of this potential for haze upon thawing. Storing at -20°C may be preferable for these solutions.[3] |
Quantitative Data on Cefamandole Stability
The stability of Cefamandole is highly dependent on the storage conditions. The following tables summarize available data on its stability in various aqueous solutions and at different temperatures.
Table 1: Stability of Cefamandole Nafate (2% solutions) in Different Diluents
| Diluent | Temperature | Stability Duration |
| 0.9% Sodium Chloride Injection | 24°C | Approximately 5 days |
| 5% Dextrose Injection | 24°C | Approximately 5 days |
| 0.9% Sodium Chloride Injection | 5°C | Approximately 44 days |
| 5% Dextrose Injection | 5°C | Approximately 44 days |
Data sourced from a study on 2% solutions of cefamandole nafate.[2]
Table 2: Stability of Frozen Cefamandole Nafate Solutions
| Dilution Type | Diluent(s) | Storage Temperature | Stability Duration |
| Intramuscular (I.M.) | Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection | -20°C | 52 weeks |
| Intravenous (I.V.) | 0.9% Sodium Chloride Injection, 5% Dextrose Injection | -20°C | 26 weeks |
Data from a study on the chemical, microbiological, and visual stability of frozen cefamandole nafate solutions.[3]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general HPLC method suitable for assessing the stability of Cefamandole in aqueous solutions by separating the intact drug from its degradation products.[1][2]
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Cefamandole reference standard and dissolve it in the mobile phase to create a stock solution of known concentration.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[1]
-
-
Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the Cefamandole test solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.[1]
-
Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.[1]
-
Inject the test samples.[1]
-
Identify and quantify the Cefamandole peak based on its retention time and peak area in comparison to the standards. Degradation products will typically appear as separate peaks with different retention times.[1]
-
-
Data Interpretation:
Visualizations
References
Technical Support Center: Overcoming Cefamandole Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Cefamandole resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to Cefamandole?
A1: Bacteria primarily develop resistance to Cefamandole through three main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze and inactivate the Cefamandole molecule.[1][2]
-
Target Modification: Alterations in the molecular target of Cefamandole, the penicillin-binding proteins (PBPs), which reduces the drug's binding affinity.[1][2] A notable example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Reduced Drug Accumulation: Changes in the bacterial cell membrane that limit the amount of Cefamandole reaching its target. This includes the action of efflux pumps that actively expel the antibiotic and the loss or reduced expression of porin channels that allow the drug to enter the cell.[1][2]
Q2: Which types of β-lactamases are most effective at hydrolyzing Cefamandole?
A2: Cefamandole is susceptible to hydrolysis by several types of β-lactamases, particularly the Group I cephalosporinases (AmpC) produced by many Gram-negative bacteria like Enterobacter, Serratia, and Proteus species.[3][4] The production of these enzymes can be induced by the presence of certain β-lactam antibiotics, including Cefoxitin (B1668866).[3][4][5]
Q3: How does PBP2a confer resistance to Cefamandole in MRSA?
A3: PBP2a, encoded by the mecA gene, is a transpeptidase with a low affinity for most β-lactam antibiotics, including Cefamandole.[1] In the presence of Cefamandole, the native PBPs of S. aureus are inhibited, but PBP2a can continue to perform the essential cross-linking of the peptidoglycan cell wall, allowing the bacteria to survive and grow.[1] However, Cefamandole has been shown to have a higher affinity for PBP2a compared to methicillin.[1]
Q4: What is the role of efflux pumps in Cefamandole resistance?
A4: Efflux pumps are transport proteins that actively expel toxic substances, including antibiotics like Cefamandole, from the bacterial cell. In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance and can recognize and transport a wide range of substrates, including cephalosporins.[1] Overexpression of these pumps reduces the intracellular concentration of Cefamandole, preventing it from reaching its PBP targets in sufficient quantities to be effective.[1]
Q5: Can the loss of porins lead to Cefamandole resistance?
A5: Yes, particularly in Gram-negative bacteria. Porins are channel-forming proteins in the outer membrane that allow the passive diffusion of small hydrophilic molecules like Cefamandole into the periplasmic space where the PBPs are located. The loss or reduced expression of key porins, such as OmpF and OmpC in E. coli, can significantly decrease the permeability of the outer membrane to Cefamandole, thereby contributing to resistance.[1]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Testing
Q: My MIC results for Cefamandole are inconsistent across replicates. What could be the cause?
A: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to have a consistent starting cell density.
-
Reagent Quality: Use fresh, properly stored Cefamandole powder and ensure the broth medium is of good quality.
-
Incubation Conditions: Maintain a consistent incubation temperature and duration.
-
Inducible Resistance: Some bacteria, especially Enterobacter species, can have a high mutation rate to resistance or possess inducible β-lactamases.[6][7] Resistance may emerge during the course of the experiment.
Q: The control strain is showing resistance to Cefamandole when it should be susceptible. What should I do?
A:
-
Verify Control Strain: Ensure you are using the correct, validated control strain for Cefamandole susceptibility testing.
-
Subculture Control Strain: The control strain may have lost its expected susceptibility profile. Subculture it from a fresh stock to ensure purity and viability.[1]
-
Repeat the Assay: Repeat the entire assay with fresh reagents and a newly prepared inoculum of the control strain.[1]
β-Lactamase Assays (Nitrocefin Assay)
Q: I am not seeing any color change in my positive control for the Nitrocefin assay. What went wrong?
A:
-
Enzyme Activity: The β-lactamase in your positive control may be inactive. Use a fresh, validated control.
-
Nitrocefin Degradation: Nitrocefin is light-sensitive and can degrade over time. Prepare fresh working solutions for each experiment.
-
Incorrect Buffer: Ensure the assay buffer has the correct pH for optimal enzyme activity.
-
Insufficient Cell Lysis: If using a cell lysate, ensure the lysis procedure was effective in releasing the β-lactamase.
Q: My results indicate β-lactamase activity, but the MIC for Cefamandole is still low. Why?
A:
-
Low-Level Expression: The bacteria may be producing low levels of β-lactamase that are detectable by the sensitive Nitrocefin assay but are not sufficient to confer high-level resistance to Cefamandole.
-
Enzyme Specificity: The detected β-lactamase may have a low affinity for Cefamandole as a substrate.
-
Other Resistance Mechanisms: Resistance to Cefamandole in your isolate may be primarily due to other mechanisms like altered PBPs or efflux pumps.
Efflux Pump Inhibition Assays
Q: I don't see a significant increase in fluorescence in my efflux pump inhibitor-treated cells. What could be the issue?
A:
-
Inhibitor Concentration: The concentration of the efflux pump inhibitor may be too low to effectively block the pumps. Perform a dose-response experiment to determine the optimal concentration.
-
Efflux Pump Substrate: Ensure the fluorescent dye you are using is a known substrate for the efflux pumps in your bacterial strain.
-
Cell Viability: The cells may not be viable or metabolically active, which is necessary for efflux pump function. Check cell viability before and after the assay.
-
Efflux Pump Expression: The target efflux pumps may not be expressed or may be expressed at very low levels in your experimental conditions.
Data Presentation
Table 1: Synergistic Antibiotic Combinations with Cefamandole
| Antibiotic Combination | Target Organism(s) | Key Findings | Reference |
| Cefamandole + Tobramycin | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Synergistic or partially synergistic bactericidal effects were observed against 60% of S. aureus isolates, 96% of E. coli isolates, and 76% of K. pneumoniae isolates. No antagonistic effects were noted. | [8][9] |
| Cefamandole + Gentamicin | Staphylococcus aureus, Proteus, Klebsiella, Escherichia coli, Enterobacter, Haemophilus influenzae | Synergy was observed against all studied strains when they were sensitive to both Cefamandole and gentamicin. | [8] |
| Cefamandole + Fosfomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | The combination showed synergistic activity against MRSA. | [8] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Cefamandole and the second antibiotic at a concentration of 10x the desired highest final concentration.
-
Plate Setup: In a 96-well microtiter plate, serially dilute the first antibiotic (e.g., Cefamandole) horizontally and the second antibiotic vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Nitrocefin Assay for β-Lactamase Activity
This is a rapid, qualitative assay to detect the presence of β-lactamase enzymes.
-
Reagent Preparation: Prepare a working solution of Nitrocefin according to the manufacturer's instructions.
-
Sample Preparation:
-
Direct Colony Method: Smear a few colonies of the test organism directly onto a Nitrocefin-impregnated disk or into a small volume of the Nitrocefin solution.
-
Cell Lysate Method: For periplasmic β-lactamases, lyse the bacterial cells by sonication or with a chemical lysis reagent.[1] Centrifuge to pellet cell debris and use the supernatant.[1]
-
-
Assay:
-
Add the bacterial sample (colonies or lysate) to the Nitrocefin solution or disk.
-
Include a known β-lactamase producer as a positive control and a non-producer as a negative control.
-
-
Observation: Observe for a color change from yellow to red. A rapid color change indicates the presence of β-lactamase activity.[1][10]
Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
This is a simple method to screen for over-expressed efflux pumps.
-
Plate Preparation: Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of Ethidium Bromide (EtBr).
-
Inoculation: Streak the test isolates in a cartwheel pattern on the EtBr-agar plates.
-
Incubation: Incubate the plates at 37°C for 18 hours.
-
Observation: Examine the plates under UV light. Strains with active efflux pumps will show less fluorescence as they expel the EtBr, while strains with inhibited or low levels of efflux pumps will accumulate EtBr and fluoresce more brightly.
Mandatory Visualizations
Caption: Mechanisms of bacterial resistance to Cefamandole.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationships of strategies to overcome Cefamandole resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]
- 3. Emergence of Resistance to Cefamandole: Possible Role of Cefoxitin-Inducible Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro synergy of cefamandole-tobramycin combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
Technical Support Center: Synthesis of Cefamandole Nafate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cefamandole (B1668816) nafate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of Cefamandole nafate?
The synthesis of Cefamandole nafate, a second-generation cephalosporin (B10832234) antibiotic, presents several challenges primarily related to its inherent chemical instability and the multi-step nature of its synthesis. Key challenges include:
-
Hydrolytic Instability: Cefamandole nafate is a prodrug, an O-formyl ester of Cefamandole. Both the ester linkage and the β-lactam ring are susceptible to hydrolysis.[1][2] This degradation can occur during synthesis, purification, and storage, leading to the formation of Cefamandole and other inactive byproducts.
-
Impurity Formation: Process-related impurities can arise from starting materials, intermediates, and side reactions during the various synthetic steps.[3] Degradation products also contribute to the overall impurity profile.
-
Purification Difficulties: The presence of closely related impurities and degradation products can make the purification of Cefamandole nafate to the required pharmaceutical grade challenging. Crystallization is a critical step for purification, and its optimization is key to achieving high purity.[4][5]
-
Control of Stereochemistry: The synthesis involves chiral centers, and maintaining the desired stereochemistry is crucial for the biological activity of the final product.
Q2: What are the critical process parameters that need to be controlled during the synthesis?
Precise control over several process parameters is essential to ensure a high yield and purity of Cefamandole nafate. These include:
-
Temperature: Low temperatures are generally preferred, especially during the acylation step, to minimize degradation and side reactions.[6][7]
-
pH: The pH of the reaction mixture and during workup and purification steps must be carefully controlled to prevent the hydrolysis of the β-lactam ring and the formyl ester group.[2][7]
-
Moisture Content: Due to the susceptibility of Cefamandole nafate to hydrolysis, all reactants, solvents, and equipment should be scrupulously dried.
-
Reaction Time: Monitoring the reaction progress and stopping it at the optimal time is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Q3: What are the main degradation products of Cefamandole nafate?
The primary degradation pathway for Cefamandole nafate is hydrolysis. The two main degradation products are:
-
Cefamandole: Formed by the hydrolysis of the O-formyl ester group. While Cefamandole is the active drug, its presence in the final Cefamandole nafate product is considered an impurity that must be controlled.[1]
-
β-Lactam Ring Cleavage Products: Hydrolysis of the four-membered β-lactam ring leads to inactive products. This degradation is often accelerated by acidic or basic conditions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Cefamandole nafate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Cefamandole Nafate | Incomplete acylation reaction. | - Ensure the acylating agent, D-(-)-O-formyl mandeloyl chloride, is of high purity and used in the correct stoichiometric ratio.- Optimize the reaction temperature and time for the acylation step. |
| Degradation of the product during synthesis or workup. | - Maintain low temperatures throughout the process.- Carefully control the pH during extraction and purification steps.- Minimize the exposure of the product to water. | |
| Inefficient crystallization. | - Optimize the solvent system and cooling profile for crystallization.- Use seeding to promote the crystallization of the desired polymorph. | |
| High Levels of Impurities | Presence of impurities in starting materials. | - Use high-purity starting materials (7-ATCA and D-(-)-O-formyl mandeloyl chloride). |
| Side reactions during synthesis. | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation. | |
| Degradation of the product. | - Follow the troubleshooting steps for low yield related to degradation.- Ensure proper storage of intermediates and the final product at low temperatures and under dry conditions.[8] | |
| Poor Crystallization or Oily Product | Presence of residual solvents or impurities. | - Ensure complete removal of solvents before initiating crystallization.- Perform a pre-purification step (e.g., column chromatography) if impurity levels are very high. |
| Incorrect solvent system for crystallization. | - Screen different solvent/anti-solvent systems to find the optimal conditions for crystallization. A mixture of an organic solvent and an anti-solvent where the product has low solubility is often used.[4] | |
| Inconsistent Batch-to-Batch Results | Variation in the quality of raw materials. | - Establish strict quality control specifications for all starting materials and reagents. |
| Lack of precise control over process parameters. | - Implement robust process controls for temperature, pH, and reaction time.- Ensure consistent mixing and heating/cooling rates. |
Quantitative Data
The following tables summarize quantitative data related to the synthesis and stability of Cefamandole nafate.
Table 1: Reported Yields and Purity in Cefamandole Nafate Synthesis
| Starting Material | Key Reaction Steps | Reported Yield | Reported Purity | Reference |
| 7-ACA | 1. Condensation with 1-methyl-1H-tetrazole-5-thiol to form 7-ATCA2. Silylation of 7-ATCA3. Acylation with S-(-)-formylmandeloyl chloride4. Hydrolysis and Crystallization | 95.1% (for 7-ATCA) | 99.9% (for 7-ATCA) | [6] |
| 7-ACA | 1. Reaction with methyl mercapto tetrazole to form an intermediate2. Acylation with mandelic chloride3. Crystallization | 89.9 mol% | Not Specified | [4] |
Table 2: Stability of Cefamandole Nafate Solutions
| Concentration & Solvent | Storage Temperature | Stability Duration | Reference |
| 2% in 0.9% NaCl or 5% Dextrose | 24°C | Approximately 5 days | [1] |
| 2% in 0.9% NaCl or 5% Dextrose | 5°C | 44 days | [1] |
| Intravenous dilutions | -20°C | 26 weeks | [8] |
| Intramuscular dilutions | -20°C | 52 weeks | [8] |
Experimental Protocols
1. Synthesis of 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl-3-cephem-4-carboxylic acid (7-ATCA) from 7-ACA [6]
-
Materials: 7-aminocephalosporanic acid (7-ACA), 1-methyl-1H-tetrazole-5-thiol, Boron trifluoride-acetonitrile complex, Acetonitrile, Hydrochloric acid, Acetone (B3395972).
-
Procedure:
-
To a four-necked flask, add acetonitrile, 1-methyl-1H-tetrazole-5-thiol, and 7-ACA.
-
Stir the mixture and add the BF3-acetonitrile complex over 15 minutes.
-
Raise the internal temperature to 35-39°C and react with stirring for 50-60 minutes.
-
Cool the reaction mixture to an internal temperature of 28-32°C.
-
Add a mixed solution of hydrochloric acid and water over 15 minutes while maintaining the temperature.
-
Stir for 40 minutes, then cool to 10-20°C and allow crystals to grow for 1 hour.
-
Filter the solid, wash with acetone, and dry under vacuum at 45°C.
-
2. Synthesis of Cefamandole Nafate from 7-ATCA [6]
-
Materials: 7-ATCA, Ethyl acetate (B1210297), Trimethylchlorosilane, Hexamethyldisilazane (HMDS), Triethylamine, S-(-)-formyl mandeloyl chloride, Isopropanol (B130326), Acetone, Sodium isooctanoate.
-
Procedure:
-
Add ethyl acetate and 7-ATCA to a four-necked bottle with stirring.
-
Add trimethylchlorosilane and HMDS, and raise the internal temperature to 54-56°C for 80-90 minutes.
-
Cool the reaction to 28-32°C and add triethylamine.
-
Continue cooling to -5 to -10°C and add S-(-)-formyl mandeloyl chloride, maintaining an internal temperature ≤ 2°C.
-
After the reaction is complete, add water at 2-4°C, raise the temperature to 10°C, and separate the aqueous phase.
-
To the organic phase, add isopropanol and a solution of sodium isooctanoate in acetone to induce crystallization.
-
Filter the resulting solid, wash with acetone, and dry under vacuum at 45°C to obtain Cefamandole nafate.
-
Visualizations
Caption: A simplified workflow for the synthesis of Cefamandole nafate highlighting key stages and potential challenges.
Caption: The primary degradation pathways of Cefamandole nafate through hydrolysis.
References
- 1. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 4. CN102372728B - Synthesizing method for cephalosporin compound - Google Patents [patents.google.com]
- 5. blazingprojects.com [blazingprojects.com]
- 6. CN106565750A - Synthesis method for dextrorotation cefamandole nafate - Google Patents [patents.google.com]
- 7. Preparation process of cefamandole nafate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole HPLC Assay Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Cefamandole HPLC assay reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why are my Cefamandole retention times shifting between injections or batches?
Retention time variability is a common issue that can often be traced to the mobile phase, column, or hardware.
-
Possible Cause 1: Mobile Phase Composition Change. The composition of the mobile phase can change due to evaporation of volatile organic solvents or inadequate mixing.[1][2]
-
Possible Cause 2: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase after a gradient run or before starting a new batch, retention times will drift.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before the first injection.[1]
-
-
Possible Cause 3: Fluctuations in Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[3][4] Inconsistent temperature will lead to shifting retention times.[1][3]
-
Possible Cause 4: Changes in Mobile Phase pH. The pH of the mobile phase is critical for controlling the ionization state of Cefamandole and any acidic silanols on the column packing, which directly impacts retention.
-
Solution: Verify the pH of the aqueous component of your mobile phase after preparation. Ensure your buffer has sufficient capacity to resist pH changes.
-
Issue 2: My Cefamandole peak is tailing or fronting. How can I improve the peak shape?
Poor peak shape, such as tailing or fronting, compromises integration accuracy and resolution.[5]
-
Possible Cause 1 (Tailing): Secondary Interactions with Column. Basic compounds like Cefamandole can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, causing peak tailing.[6][7]
-
Solution: Use a high-purity, end-capped column ("Type B" silica) to minimize available silanol groups.[7] Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.[7] Adjusting the mobile phase pH to suppress silanol ionization (e.g., pH < 4) can also be effective.[6]
-
-
Possible Cause 2 (Tailing): Column Contamination or Void. A blocked column frit or a void at the head of the column can distort the sample band, leading to tailing or split peaks.[8][9]
-
Solution: First, try back-flushing the column (if permitted by the manufacturer). If this fails, replace the column frit or the entire column. Using a guard column can help protect the analytical column from contamination.[9]
-
-
Possible Cause 3 (Fronting): Sample Overload. Injecting too much sample can saturate the column, leading to a "shark-fin" or fronting peak shape.[9]
-
Possible Cause 4 (Fronting/Tailing): Incompatible Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9][10]
Issue 3: I am seeing unexpected peaks in my chromatogram. What are they?
Unexpected peaks are often due to the inherent instability of Cefamandole or contamination.
-
Possible Cause 1: Cefamandole Degradation. Cefamandole is susceptible to hydrolysis, particularly the cleavage of its β-lactam ring.[11] The reference material itself is often the more stable prodrug, Cefamandole Nafate, which rapidly hydrolyzes to Cefamandole in aqueous solutions.[11] These degradation products will appear as extra peaks.[11]
-
Possible Cause 2: Contamination. Ghost peaks can arise from contamination in the mobile phase, sample carryover from a previous injection, or impurities from the sample matrix.[5]
-
Solution: Filter all mobile phase solvents. Run a blank gradient (injecting only mobile phase) to see if the peaks persist. Implement a robust needle wash protocol in your autosampler method to reduce carryover.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common HPLC reproducibility issues.
Caption: A workflow diagram for troubleshooting common HPLC issues.
Cefamandole Degradation Pathway
Cefamandole's instability in aqueous solutions is a primary source of assay irreproducibility. The most common degradation pathway involves the hydrolysis of the strained β-lactam ring.
Caption: The hydrolytic degradation pathway of Cefamandole.
Data Presentation
Table 1: Effect of Mobile Phase pH on Cefamandole Chromatographic Parameters
This table summarizes the typical effects of adjusting mobile phase pH on key performance indicators in a Cefamandole RP-HPLC assay.
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest impurity) |
| 3.0 | 14.5 | 1.1 | 2.5 |
| 6.0 | 12.1 | 1.4 | 2.1 |
| 7.5 | 9.8 | 1.9 | 1.6 |
| Note: Data is illustrative and will vary based on the specific column and mobile phase organic composition. |
Experimental Protocols
Detailed Protocol: Isocratic RP-HPLC Method for Cefamandole Quantification
This protocol provides a validated method for the determination of Cefamandole.
1. Materials and Reagents
-
Cefamandole Reference Standard (Purity > 99%)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Sodium Sulfate (B86663) (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Triethylamine (TEA) (HPLC Grade)
-
Sodium Hydroxide (ACS Grade)
-
Purified Water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol / Aqueous Buffer (31:69 v/v).[13] See section 3 for buffer preparation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Aqueous Buffer Preparation: Dissolve 2.84 g of sodium sulfate in 1 L of purified water. Add 500 µL of phosphoric acid and 200 µL of triethylamine.[13] Adjust the final pH to 6.0 with sodium hydroxide.[13] Filter through a 0.45 µm membrane filter and degas before use.[10]
-
Mobile Phase Preparation: Mix the prepared Aqueous Buffer with Methanol in a 69:31 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Cefamandole reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards with concentrations ranging from 1 to 100 µg/mL.[10]
-
Sample Preparation (Pharmaceutical Formulation): Dissolve the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]
4. System Suitability Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
5. Data Analysis Construct a calibration curve by plotting the peak area of the Cefamandole standards against their known concentrations. Perform a linear regression to obtain the calibration equation and a correlation coefficient (r²), which should be ≥ 0.999.[10] Calculate the concentration of Cefamandole in the unknown samples using this equation.[10]
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. hplc.eu [hplc.eu]
- 7. conquerscientific.com [conquerscientific.com]
- 8. lcms.cz [lcms.cz]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Cefamandole in Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cefamandole (B1668816) in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential adverse effects in research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with Cefamandole administration in research subjects?
A1: The most frequently reported adverse effects associated with Cefamandole include coagulopathy (bleeding), disulfiram-like reactions with alcohol, nephrotoxicity (kidney damage), and hypersensitivity reactions.[1][2] Other less common effects include gastrointestinal issues like nausea and diarrhea, and hematological disorders such as neutropenia and thrombocytopenia.[3][4]
Q2: What is the underlying mechanism of Cefamandole-induced coagulopathy?
A2: Cefamandole contains an N-methylthiotetrazole (NMTT) side chain. This structural component is believed to inhibit the enzyme vitamin K epoxide reductase, which is crucial for the vitamin K cycle. This inhibition leads to a deficiency of active vitamin K, which is a necessary cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver, resulting in hypoprothrombinemia and an increased risk of bleeding.[5]
Q3: How can I prevent or manage coagulopathy in my research animals receiving Cefamandole?
A3: Prophylactic or therapeutic administration of vitamin K1 can mitigate Cefamandole-induced coagulopathy. Regular monitoring of coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) is essential. For treatment of bleeding, parenteral Vitamin K1 is recommended, with the coagulopathy typically resolving within 48 hours.[6][7] In animal studies, consider dietary supplementation with vitamin K. For instance, in mice, a standard diet can be supplemented with menadione (B1676200) (Vitamin K3) up to 5 mg/kg.[8]
Q4: What is a disulfiram-like reaction, and why does it occur with Cefamandole?
A4: A disulfiram-like reaction is an adverse response to alcohol that can occur in subjects treated with Cefamandole. Symptoms include flushing, headache, nausea, vomiting, and cardiovascular effects. This reaction is caused by the NMTT side chain of Cefamandole, which inhibits the enzyme aldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, in the blood.[9][10]
Q5: My Cefamandole solution appears cloudy after reconstitution. What should I do?
A5: Cloudiness or precipitation in a reconstituted Cefamandole solution can be due to several factors, including storage at low temperatures, incomplete dissolution, or pH shifts.[11] Gently warm the solution to room temperature and ensure thorough mixing. Cefamandole is most stable within a specific pH range, so using the recommended buffered solutions for reconstitution is crucial.[11] Also, verify the compatibility of your diluent with Cefamandole.[12]
Troubleshooting Guides
Issue 1: Unexpected Bleeding or Abnormal Coagulation Parameters
-
Symptoms: Spontaneous bleeding, prolonged bleeding after procedures, elevated PT/INR and aPTT.
-
Possible Cause: Cefamandole-induced hypoprothrombinemia due to vitamin K deficiency.
-
Troubleshooting Steps:
-
Confirm Coagulopathy: Immediately measure PT/INR and aPTT.
-
Administer Vitamin K1: For active bleeding, administer vitamin K1 parenterally. A typical starting dose in canines is 2.2 mg/kg subcutaneously.[7] Follow with oral vitamin K1 until coagulation parameters normalize.
-
Monitor: Continuously monitor coagulation parameters and clinical signs of bleeding.
-
Consider Dose Reduction: If Cefamandole must be continued, consider reducing the dose in consultation with the study protocol and veterinary staff.
-
Prophylaxis: For long-term studies, consider prophylactic vitamin K supplementation.
-
Issue 2: Subject Exhibits Adverse Reaction After Accidental Exposure to Alcohol-Containing Solutions
-
Symptoms: Flushing, tachycardia, hyperventilation, vomiting.
-
Possible Cause: Disulfiram-like reaction due to inhibition of aldehyde dehydrogenase by Cefamandole.
-
Troubleshooting Steps:
-
Remove Alcohol Source: Immediately cease any administration of alcohol-containing substances.
-
Supportive Care: Provide supportive care to manage symptoms. This may include fluid administration to counter hypotension and antiemetics for vomiting.
-
Monitor Vital Signs: Closely monitor heart rate, blood pressure, and respiration until symptoms resolve.
-
Prevention: Ensure all research personnel are aware of this interaction and that all solutions administered to the animals are free of alcohol.
-
Issue 3: Elevated Serum Creatinine (B1669602) and BUN Levels
-
Symptoms: Increased blood urea (B33335) nitrogen (BUN) and serum creatinine levels, decreased urine output.
-
Possible Cause: Cefamandole-induced nephrotoxicity.
-
Troubleshooting Steps:
-
Confirm Renal Injury: Monitor renal function parameters (BUN, creatinine, urinalysis) regularly.
-
Hydration: Ensure the subject is well-hydrated to support renal function.
-
Dose Adjustment: If renal impairment is detected, a dose reduction of Cefamandole is recommended.[13]
-
Avoid Concomitant Nephrotoxins: Avoid co-administration of other potentially nephrotoxic agents.
-
Histopathology: In terminal studies, perform histopathological examination of the kidneys to assess for tubular necrosis.
-
Issue 4: Allergic Reaction
-
Symptoms: Skin rash, urticaria (hives), and in severe cases, anaphylaxis.
-
Possible Cause: Hypersensitivity reaction to Cefamandole.
-
Troubleshooting Steps:
-
Discontinue Cefamandole: Immediately stop the administration of Cefamandole.
-
Administer Antihistamines and Corticosteroids: For mild to moderate reactions, administer antihistamines. For more severe reactions, corticosteroids may be necessary.
-
Epinephrine (B1671497) for Anaphylaxis: In the event of an anaphylactic reaction (e.g., difficulty breathing, hypotension), administer epinephrine immediately.
-
Skin Testing: For future studies, consider skin testing to assess for hypersensitivity, though standardized reagents for cephalosporins are not widely available.[14][15]
-
Data Presentation
Table 1: Risk of Hypoprothrombinemia with Cefamandole
| Study Type | Comparison | Odds Ratio (95% CI) | Reference |
| Meta-analysis | Cefamandole vs. control | 3.247 (1.083–9.733) | [6][16] |
Table 2: Cefamandole Dosing in Adult Humans and Pediatric Subjects
| Population | Indication | Dosage | Frequency | Reference |
| Adults | Susceptible Infections | 0.5-2 g | Every 4-8 hours | [2] |
| Pediatric (>1 month) | Susceptible Infections | 50-100 mg/kg/day in divided doses | Every 4-8 hours | [2] |
Table 3: Stability of Reconstituted Cefamandole Nafate Solutions
| Storage Temperature | Stability Duration | Reference |
| 24°C | Approximately 5 days | [17] |
| 5°C | Approximately 44 days | [17] |
| -20°C (Frozen) | At least 26 weeks | [18] |
Experimental Protocols
Protocol 1: Monitoring for Cefamandole-Induced Coagulopathy in a Canine Model
-
Baseline Assessment: Prior to the first dose of Cefamandole, collect a baseline blood sample to measure prothrombin time (PT), activated partial thromboplastin time (aPTT), and a complete blood count (CBC).
-
Cefamandole Administration: Administer Cefamandole as per the experimental protocol.
-
Ongoing Monitoring:
-
Collect blood samples for PT and aPTT analysis every 48-72 hours for the first week of treatment, and then weekly thereafter.
-
Perform daily clinical observation for any signs of bleeding (e.g., petechiae, ecchymosis, epistaxis).
-
-
Intervention Thresholds: If the PT or aPTT increases to >1.5 times the baseline value, or if any clinical signs of bleeding are observed, proceed with intervention.
-
Vitamin K1 Administration (Therapeutic):
-
Prophylactic Vitamin K1 (Optional): In long-term studies, consider prophylactic oral Vitamin K1 at a dose of 1.1 mg/kg every 12 hours.[7]
Protocol 2: Induction and Assessment of Cefamandole-Induced Nephrotoxicity in a Rat Model
-
Animal Model: Use female albino Wistar rats.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.
-
Cefamandole Administration:
-
Divide animals into groups receiving different daily doses of Cefamandole (e.g., 1000, 2000, 3000, 5000 mg/kg) and a control group receiving saline.
-
Administer the doses intramuscularly in two divided doses (every 12 hours) for 5 consecutive days.[19]
-
-
Sample Collection and Analysis:
-
Urine: Collect urine daily to measure the excretion of tubular cells and enzymes such as malate (B86768) dehydrogenase (MDH), glutamate (B1630785) oxaloacetate transaminase (GOT), and lactate (B86563) dehydrogenase (LDH). Qualitatively assess for proteinuria.[19]
-
Blood: At the end of the 5-day treatment period, collect blood to measure serum urea and creatinine levels.
-
-
Histopathology: Euthanize the animals and perform a gross examination of the kidneys. Fix the kidneys in 10% neutral buffered formalin for histological processing and examination for signs of tubular damage.
Mandatory Visualizations
References
- 1. Cefamandole nafate: an evaluation of antibacterial activity, serum levels, clinical effect, and incidence of side reactions in 58 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Mandol (Cefamandole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. The hematologic effects of cefonicid and cefazedone in the dog: a potential model of cephalosporin hematotoxicity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of vitamin K-dependent carboxylase in vitro by cefamandole and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebloodproject.com [thebloodproject.com]
- 7. Vitamin K Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. [Cephem antibiotics and alcohol metabolism: (1) Disulfiram-like reaction resulting from intravenous administration of cephem antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disulfiram-like reaction to certain cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
- 17. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Experimental studies in animals on the nephrotoxicity of some new cephalosporin antibiotics: cefamandole, EMD 29 645, and 29 946 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
refining Cefamandole administration for optimal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cefamandole (B1668816) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the optimal therapeutic effect of Cefamandole administration in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefamandole?
A1: Cefamandole is a second-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2][3][4] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1][2][3]
Q2: How should Cefamandole stock solutions be prepared and stored?
A2: For in vitro assays, Cefamandole nafate, a more stable prodrug ester, is typically used to prepare stock solutions.[2] It is freely soluble in aqueous solutions.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -60°C.[2] Reconstituted solutions in sterile deionized water are stable for approximately 5 days at room temperature (24°C) and 44 days at 5°C.[2] Solutions prepared with 0.9% sodium chloride or 5% dextrose are stable for at least 26 weeks when stored at -20°C.[2][5] It is advisable to minimize freeze-thaw cycles.
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for Cefamandole against common bacteria?
A3: The MIC of Cefamandole varies depending on the bacterial species and strain. The following table summarizes representative MIC values from in vitro studies.
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.39 (95% of isolates inhibited)[5] |
| Escherichia coli | 0.08 - 100[5] |
| Klebsiella pneumoniae | 0.8 - 12.5[5] |
| Proteus mirabilis | ≤6.25 (over 90% of isolates inhibited)[5] |
| Indole-positive Proteus spp. | 6.3 (inhibited all strains)[6] |
| Enterobacter spp. | 25 (inhibited 88% of isolates)[6] |
Q4: What are the key pharmacokinetic parameters of Cefamandole?
A4: Understanding the pharmacokinetics of Cefamandole is crucial for designing in vivo experiments.
| Parameter | Value |
| Protein Binding | ~70-78%[7][8] |
| Half-life | 0.5 - 1.2 hours[7][8] |
| Excretion | Primarily renal[4][7][8] |
| Volume of Distribution | 0.16 L/kg[8] |
Troubleshooting Guides
Inconsistent MIC Results
| Issue | Possible Cause | Troubleshooting Steps |
| Variable MIC values across replicate experiments | Inconsistent inoculum density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy.[2] |
| Improper preparation of Cefamandole dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting technique and the calibration of your pipettes. | |
| Contamination of media or reagents | Use sterile technique throughout the procedure. Check for any visible contamination in the broth, saline, and Cefamandole stock solutions. | |
| Higher than expected MIC values for susceptible strains | Degradation of Cefamandole | Prepare fresh Cefamandole stock solutions and working dilutions. Ensure proper storage of stock solutions at -20°C or below and minimize freeze-thaw cycles.[2][5] |
| Presence of β-lactamase-producing organisms | Consider testing for β-lactamase production in your isolates. | |
| Incorrect incubation conditions | Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[9] | |
| No bacterial growth in control wells | Inactive bacterial inoculum | Use a fresh bacterial culture to prepare the inoculum. Ensure the inoculum is not too dilute. |
| Contamination of the growth medium with an inhibitor | Use a new batch of Mueller-Hinton broth. |
Issues with Cefamandole Solution Preparation
| Issue | Possible Cause | Troubleshooting Steps |
| Cefamandole powder does not dissolve completely | Insufficient solvent volume or inadequate mixing | Ensure the correct volume of diluent is added to the vial. Vortex or shake the vial vigorously until the powder is completely dissolved.[10] |
| Use of an inappropriate solvent | Cefamandole nafate is freely soluble in aqueous solutions like sterile water, 0.9% sodium chloride, or 5% dextrose in water.[2][5] | |
| Precipitation observed in the solution | Incompatibility with the diluent or other additives | Cefamandole can be incompatible with solutions containing calcium or magnesium salts.[3] |
| pH of the solution is not optimal | The pH of the solution can affect the stability of Cefamandole. A gradual decrease in pH can be observed in frozen solutions over time.[5] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
-
Preparation of Cefamandole Stock Solution: Prepare a 10 mg/mL stock solution of Cefamandole nafate in a suitable sterile solvent (e.g., sterile deionized water).[2]
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
-
Preparation of Microtiter Plates: Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.[2] Perform serial two-fold dilutions of the Cefamandole stock solution in the first column of the plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth.[9]
β-Lactamase Activity Assay (Colorimetric)
This assay is used to detect the production of β-lactamases, a common mechanism of resistance to β-lactam antibiotics.
-
Sample Preparation: Bacterial lysates can be prepared by sonication or other appropriate methods.[11][12]
-
Reagent Preparation: Prepare the β-lactamase assay buffer and a solution of a chromogenic cephalosporin substrate, such as nitrocefin (B1678963).[11][13]
-
Assay Procedure: In a microplate, add the bacterial lysate sample to the assay buffer. Initiate the reaction by adding the nitrocefin solution.
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 490 nm for nitrocefin).[11][13] The rate of color change is proportional to the β-lactamase activity.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the binding affinity of Cefamandole to PBPs.
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest and prepare a membrane fraction containing the PBPs.[1][14]
-
Competitive Binding: Incubate the bacterial membranes with varying concentrations of unlabeled Cefamandole.
-
Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs not occupied by Cefamandole.[1][14]
-
Detection: Separate the PBPs by SDS-PAGE and visualize the fluorescently labeled PBPs.
-
Analysis: The intensity of the fluorescent signal will be inversely proportional to the amount of Cefamandole bound to the PBPs. This allows for the determination of the IC50 value, which is the concentration of Cefamandole required to inhibit 50% of the binding of the fluorescent probe.[1]
Visualizations
Caption: Cefamandole's mechanism of action.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cefamandole: in vitro and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity and pharmacokinetics in patients of cefamandole, a new cephalsoporin antibiotic [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cefamandole-Induced Hypoprothrombinemia
For Researchers, Scientists, and Drug Development Professionals
This document provides technical guidance on identifying, managing, and mitigating hypoprothrombinemia associated with the use of Cefamandole (B1668816) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Cefamandole-induced hypoprothrombinemia?
A1: Cefamandole-induced hypoprothrombinemia is a coagulation disorder characterized by a deficiency of prothrombin (Factor II), a critical component of the blood clotting cascade.[1][2] This condition can lead to an increased risk of bleeding. It is primarily associated with the N-methylthiotetrazole (NMTT) side chain of the Cefamandole molecule.[3][4][5]
Q2: What is the primary mechanism behind this adverse effect?
A2: The N-methylthiotetrazole (NMTT) side chain of Cefamandole is believed to induce hypoprothrombinemia through two main mechanisms:
-
Inhibition of Vitamin K Epoxide Reductase: The NMTT side chain inhibits the enzyme vitamin K epoxide reductase in the liver.[3][4][6][7] This enzyme is essential for the vitamin K cycle, which is required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) to become active.[4][8][9]
-
Disruption of Gut Microbiota: Cefamandole, being a broad-spectrum antibiotic, can alter the gut flora, which is a source of vitamin K2 (menaquinone).[4][8]
Q3: What are the key risk factors for developing Cefamandole-induced hypoprothrombinemia?
A3: Several factors can increase the risk of developing this condition:
-
Poor Nutritional Status: Pre-existing vitamin K deficiency due to inadequate dietary intake.[3][10]
-
Renal Impairment: Reduced kidney function can lead to the accumulation of Cefamandole and its NMTT side chain.[8]
-
Prolonged Therapy: Longer durations of Cefamandole administration increase the risk.
-
Pre-existing Liver Disease: Impaired liver function can exacerbate the coagulation defect.[11]
-
Concomitant use of anticoagulants: Use of other drugs that affect coagulation, such as warfarin.[5]
Q4: How can we monitor for Cefamandole-induced hypoprothrombinemia in our experiments?
A4: Regular monitoring of coagulation parameters is crucial. The most important test is the Prothrombin Time (PT) , often reported as the International Normalized Ratio (INR).[12][13][14] A significant prolongation of the PT/INR is a key indicator. Baseline PT/INR should be measured before initiating Cefamandole, and serial monitoring should be conducted throughout the experiment, especially in high-risk subjects.[2][15]
Q5: What are the primary strategies to mitigate this adverse effect?
A5: The primary mitigation strategy is the prophylactic or therapeutic administration of Vitamin K1 (phylloquinone) .[8][16] For subjects at high risk, prophylactic vitamin K1 can be considered. If hypoprothrombinemia develops, therapeutic doses of vitamin K1 can effectively reverse the condition.[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Prolonged Prothrombin Time (PT) / Increased INR | Cefamandole-induced inhibition of vitamin K-dependent clotting factor synthesis. | 1. Confirm the finding by repeating the PT/INR measurement. 2. Administer Vitamin K1. 3. Consider reducing the Cefamandole dose or switching to an alternative antibiotic without the NMTT side chain if clinically appropriate. 4. Monitor PT/INR daily until it returns to the normal range. |
| Unexpected Bleeding (e.g., from injection sites, hematuria) | Severe hypoprothrombinemia. | 1. Immediately discontinue Cefamandole administration. 2. Administer therapeutic doses of Vitamin K1. 3. For severe bleeding, consider the administration of fresh frozen plasma (FFP) to rapidly replenish clotting factors.[8] 4. Monitor vital signs and clinical status closely. |
| Normal PT/INR but subject is at high risk | Prophylaxis may be warranted. | For subjects with known risk factors (poor nutrition, renal impairment), consider prophylactic administration of low-dose Vitamin K1. |
Quantitative Data Summary
| Parameter | Finding | Reference |
| Incidence of Hypoprothrombinemia | In one study of 77 patients receiving Cefamandole for at least 48 hours, 12.9% of those monitored developed hypoprothrombinemia. | [2][15] |
| Odds Ratio for Hypoprothrombinemia (Cefamandole vs. others) | A meta-analysis showed a significant association between Cefamandole use and hypoprothrombinemia. | |
| Reversibility with Vitamin K1 | Hypoprothrombinemia associated with NMTT-containing cephalosporins is readily reversible with the administration of 1 mg of intravenous Vitamin K1. | [3][10] |
| Time to Onset | Hypoprothrombinemia can develop within 4 to 10 days of initiating Cefamandole therapy.[8] |
Experimental Protocols
Measurement of Prothrombin Time (PT)
This protocol outlines the standard laboratory procedure for determining prothrombin time.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin). This assesses the integrity of the extrinsic and common coagulation pathways.[17][18]
Specimen Collection and Handling:
-
Collect whole blood in a light blue-top tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio (9:1).[9]
-
Gently invert the tube 3-4 times to mix.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Plasma should be tested within 24 hours if stored at room temperature.[17]
Procedure (Manual Method):
-
Pre-warm the plasma sample and PT reagent to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed test tube.
-
Rapidly add 200 µL of the pre-warmed PT reagent to the test tube and simultaneously start a stopwatch.
-
Observe the mixture for clot formation (fibrin strands).
-
Stop the stopwatch as soon as the clot is detected. The recorded time is the prothrombin time in seconds.
Quantification of Plasma Vitamin K1 (Phylloquinone) by HPLC
This protocol describes a method for measuring Vitamin K1 levels in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle: Vitamin K1 is extracted from plasma, separated from other components by reverse-phase HPLC, and quantified by fluorescence detection after post-column chemical reduction.[3]
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a non-naturally occurring vitamin K analog).
-
Precipitate proteins by adding 2 mL of cold ethanol (B145695) and vortexing.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane (B92381), vortexing, and centrifuging to separate the layers.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mixture of methanol (B129727) and a suitable buffer.
-
Post-Column Reactor: A zinc metal reductor column to convert Vitamin K1 to its fluorescent hydroquinone (B1673460) form.
-
Detector: Fluorescence detector with excitation at ~243 nm and emission at ~430 nm.[19]
Quantification:
-
A standard curve is generated using known concentrations of Vitamin K1.
-
The concentration of Vitamin K1 in the plasma sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.
Visualizations
Caption: Cefamandole's NMTT side chain inhibits Vitamin K Epoxide Reductase.
Caption: Troubleshooting workflow for Cefamandole-induced coagulopathy.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Effect of cefamandole nafate on blood coagulation and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Cefamandole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquired coagulopathy owing to parenteral cefamandole: renal failure as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Hypoprothrombinemia-Inducing Cephalosporins and the Risk of Hemorrhagic Events: A Nationwide Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefamandole (Mandol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. [Coagulation disorders associated with cefamandole: presentation of 2 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoprothrombinemia associated with cefamandole use in a rural teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cefoperazone-Sulbactam-Induced Coagulopathy in Critically Ill Egyptian Patients: Role of Vitamin K Prophylactic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cefamandole Stability in Frozen Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges associated with the stability of Cefamandole (B1668816) in frozen solutions. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with frozen Cefamandole solutions.
| Problem | Possible Causes | Recommended Solutions |
| Cloudiness, turbidity, or precipitation upon thawing | Incomplete Freezing: Storage at -10°C may not be sufficient to completely freeze the solution, leading to the formation of a turbid appearance upon thawing.[1][2] Transient Haze: Intravenous dilutions with 5% Dextrose in Water (D5W) stored at -10°C have been observed to develop a transient haze.[1][2] pH Shift: The solubility of Cefamandole is pH-dependent. A gradual decrease in pH has been noted during frozen storage, which could lead to precipitation.[1][2] Low-Temperature Storage Effect: Storing Cefamandole solutions at refrigerated or frozen temperatures can sometimes lead to a transient haze or turbidity that is often reversible.[3] | Optimal Storage Temperature: Store Cefamandole solutions at -20°C to ensure complete freezing and maintain stability.[1][2] Allow to Warm: If a transient haze is observed, gently allow the solution to warm to room temperature, which should resolve the issue.[3] pH Verification: If precipitation persists, verify the pH of the solution. Use of buffered solutions for reconstitution is recommended.[3] Ensure Complete Dissolution: Before freezing, ensure the Cefamandole powder is completely dissolved in the diluent through thorough mixing.[3] |
| Loss of Potency or Unexpected Degradation | Improper Storage Temperature: Storing at temperatures warmer than -20°C can accelerate degradation. Hydrolysis: The primary degradation pathway for Cefamandole is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[4] This can be influenced by temperature and pH.[3] Freeze-Thaw Cycles: Repeated freeze-thaw cycles can negatively impact the stability of pharmaceutical solutions. | Maintain -20°C Storage: Ensure consistent and accurate storage at -20°C.[1][2] Monitor for Degradation: Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of Cefamandole and detect the presence of degradation products.[4] Minimize Freeze-Thaw Cycles: Aliquot solutions into single-use volumes before freezing to avoid repeated thawing and refreezing of the bulk solution. |
| Color Change in Solution | Degradation: A color change, often to a yellow or brownish hue, is a common indicator of Cefamandole degradation.[3] Light Exposure: Exposure to light can promote the degradation of Cefamandole and accelerate color change.[3] | Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize degradation.[3] Protect from Light: Store solutions in light-protected containers.[3] Evaluate Significance: While a slight yellowing may be acceptable for some applications, a significant color change suggests substantial degradation and a potential loss of potency.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing frozen Cefamandole solutions?
A1: The recommended storage temperature for frozen Cefamandole solutions is -20°C.[1][2] Studies have shown that intramuscular (I.M.) dilutions of Cefamandole nafate are stable for up to 52 weeks at -20°C, while intravenous (I.V.) dilutions are stable for at least 26 weeks at this temperature.[1][2] Storage at -10°C is not recommended as it may lead to incomplete freezing and the formation of turbidity upon thawing.[1][2]
Q2: What diluents are recommended for preparing Cefamandole solutions for frozen storage?
A2: Cefamandole nafate solutions have been shown to be stable when prepared with several common diluents. These include Water for Injection, 0.9% Sodium Chloride Injection, and 5% Dextrose Injection.[1][2]
Q3: Is it normal for the pH of my frozen Cefamandole solution to change over time?
A3: Yes, a gradual decrease in pH has been observed in frozen Cefamandole solutions as a function of storage time.[1][2] This pH shift is a factor to consider, as the solubility and stability of Cefamandole are pH-dependent.[3]
Q4: How do freeze-thaw cycles affect the stability of Cefamandole solutions?
Q5: What are the primary degradation products of Cefamandole?
A5: The main degradation pathway for Cefamandole in aqueous solutions is the hydrolysis of the β-lactam ring, which results in an inactive compound.[4] Other degradation products may also form, and these can be separated and identified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]
Quantitative Data Summary
The following table summarizes the stability of frozen Cefamandole nafate solutions based on available data.
| Dilution Type | Diluent | Storage Temperature | Duration | Observations |
| Intramuscular (I.M.) | Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose | -20°C | 52 weeks | Stable.[1][2] |
| Intramuscular (I.M.) | Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose | -10°C | Not Recommended | Some samples did not freeze completely and were turbid when thawed.[1][2] |
| Intravenous (I.V.) | 0.9% Sodium Chloride or 5% Dextrose | -20°C | 26 weeks | Stable.[1][2] |
| Intravenous (I.V.) | 5% Dextrose | -10°C | Not Recommended | Developed a transient haze.[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefamandole
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Cefamandole in aqueous solutions by separating the intact drug from its degradation products.[3][4][5]
1. Chromatographic Conditions:
-
Column: LiChrospher RP-18 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10% v/v triethylamine (B128534) adjusted to pH 2.5 with phosphoric acid and diluted with water) in a 35:65 ratio. An alternative is 76% water and 24% acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Cefamandole reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.[3]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[3]
3. Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the frozen Cefamandole solution.
-
Thaw the sample completely at room temperature.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared test samples.
-
Identify and quantify the Cefamandole peak based on its retention time and peak area in comparison to the standards.
-
Degradation products will appear as separate peaks in the chromatogram.
Visualizations
References
- 1. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Cefamandole Intramuscular Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize pain associated with the intramuscular (IM) injection of Cefamandole (B1668816).
Troubleshooting Guide: Managing Injection Site Pain
Issue: Subjects report significant pain during and after the intramuscular injection of Cefamandole.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irritation from the drug formulation | Reconstitute Cefamandole with a local anesthetic such as 1% lidocaine (B1675312) hydrochloride instead of standard diluents (e.g., Sterile Water for Injection). Ensure there are no contraindications for the subject. | Significant reduction in immediate and short-term post-injection pain. Studies on similar cephalosporins show a pain reduction of up to 50%.[1] |
| Injection technique | Administer as a deep intramuscular injection into a large muscle mass, such as the ventrogluteal site, which is often associated with less pain compared to the dorsogluteal site.[2][3] Employ the Z-track method to prevent medication leakage into subcutaneous tissue. | Minimized muscle trauma and irritation, leading to reduced pain. |
| Injection speed | Administer the injection slowly, at a consistent rate (e.g., 1 mL per 10 seconds), to allow muscle fibers to accommodate the fluid volume without excessive stretching. | Decreased pressure and distension at the injection site, resulting in lower pain perception. |
| Temperature of injectate | Allow the reconstituted Cefamandole solution, if refrigerated, to warm to room temperature for approximately one hour before administration.[4] | Prevention of discomfort associated with injecting a cold solution. |
| Needle-related pain | Use a fresh, sharp needle for injection that is of the appropriate gauge and length for the subject's muscle mass and the chosen injection site. | Reduced tissue trauma from the needle puncture itself. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for reducing Cefamandole IM injection pain?
A1: The most well-documented method for significantly reducing pain is to reconstitute the Cefamandole powder with 1% lidocaine as the diluent.[5] A study on Cefamandole nafate showed that a lidocaine diluent significantly reduced both the incidence and duration of pain.[5] While specific quantitative data for Cefamandole is limited, studies on the similar second-generation cephalosporin (B10832234), ceftriaxone (B1232239), show a 50% reduction in pain scores on a visual analog scale when reconstituted with 1% lidocaine compared to sterile water.[1]
Q2: Does using lidocaine as a diluent affect the bioavailability or efficacy of Cefamandole?
A2: No. A clinical study demonstrated that mean serum concentrations, cumulative urine output, and the area under the serum concentration-time curve (AUC) for Cefamandole were not significantly different when using either a saline or 1% lidocaine diluent.[5] This indicates that lidocaine does not alter the bioavailability of the drug.[6]
Q3: What are the recommended reconstitution instructions for Cefamandole with standard diluents?
A3: For intramuscular administration, each gram of Cefamandole should be reconstituted with 3 mL of a suitable diluent, such as Sterile Water for Injection or 0.9% Sodium Chloride Injection.[7] The vial should be shaken well until the powder is completely dissolved.[7]
Q4: Are there specific injection sites that are less painful?
A4: Yes, deep injection into a large muscle is recommended to minimize pain.[7] The ventrogluteal site is often preferred for adult IM injections as it is free from major nerves and blood vessels and has a thinner layer of subcutaneous fat compared to the dorsogluteal (buttock) site.[2][3] A systematic review has suggested that injections in the ventrogluteal site are less painful than in the dorsogluteal site.[2][3]
Q5: What is the Z-track injection technique, and can it help reduce pain?
A5: The Z-track method is a technique used to prevent the medication from leaking out of the muscle into the subcutaneous tissue. Before injection, the skin and subcutaneous tissue are pulled and held firmly to one side. After the injection, the skin is released. This creates a non-linear, or "Z-shaped," path that traps the medication in the muscle. This can help minimize skin irritation and pain. While the evidence for significant pain reduction from the Z-track technique itself is inconclusive, it is considered a best practice for irritating medications.[2][3]
Q6: Are there any diluents or solutions that should NOT be mixed with Cefamandole?
A6: Yes. Cefamandole formulations contain sodium carbonate and are incompatible with solutions that contain calcium or magnesium salts.[8]
Data Presentation: Pain Reduction with Lidocaine Diluent
While specific data from the Cefamandole pain study is not available, the following tables present data from a comparable study on the intramuscular injection of Ceftriaxone , a similar cephalosporin antibiotic. This data illustrates the significant pain-reducing effect of using 1% lidocaine as a diluent.
Table 1: Pain Scores for Ceftriaxone IM Injection with Different Diluents
| Diluent | Mean Pain Score (0-100 mm VAS*) | Pain Reduction vs. Sterile Water |
| Sterile Water for Injection | 50 mm | - |
| 1% Lidocaine | 25 mm | 50% |
*Visual Analog Scale (VAS) where 0 mm = no pain and 100 mm = severe pain. Pain measured shortly after injection.[1]
Table 2: Pain Ratings Over Time for Ceftriaxone IM Injection
| Time Post-Injection | Pain Rating (0-100 mm VAS) - Sterile Water Diluent | Pain Rating (0-100 mm VAS) - 1% Lidocaine Diluent |
| Immediately After | ~52 mm | ~25 mm |
| 15 minutes | ~40 mm | ~18 mm |
| 30 minutes | ~35 mm | ~15 mm |
| 1 hour | ~28 mm | ~10 mm |
| 2 hours | ~20 mm | ~8 mm |
Data is estimated from graphical representations in a study comparing diluents for IM ceftriaxone injection.[7][9]
Experimental Protocols
Protocol 1: Reconstitution and Administration of Cefamandole with Lidocaine to Minimize Injection Pain (Based on Cephalosporin Studies)
Objective: To prepare and administer a 1 g dose of Cefamandole intramuscularly while minimizing subject discomfort.
Materials:
-
One 1 g vial of Cefamandole nafate for injection
-
One vial of 1% lidocaine hydrochloride for injection (preservative-free)
-
One 5 mL sterile syringe
-
One 21-gauge needle for reconstitution
-
One 23-gauge, 1.5-inch needle for injection
-
Alcohol swabs
-
Sterile gauze
-
Sharps disposal container
Methodology:
-
Preparation:
-
Inspect the Cefamandole and lidocaine vials to ensure sterility seals are intact.
-
Wipe the rubber stoppers of both vials with an alcohol swab and allow to air dry.
-
Draw 3.5 mL of 1% lidocaine hydrochloride into the 5 mL syringe using the 21-gauge needle.[10] (This volume is based on protocols for the similar drug, ceftriaxone).
-
Inject the 3.5 mL of 1% lidocaine into the 1 g vial of Cefamandole.
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.
-
Change the needle on the syringe to the 23-gauge injection needle.
-
Withdraw the entire contents of the vial into the syringe.
-
-
Administration:
-
Identify the ventrogluteal injection site on the subject.
-
Position the subject comfortably to ensure the muscle at the injection site is relaxed.
-
Clean the selected site with a new alcohol swab and allow it to air dry.
-
Employing the Z-track technique, use the non-dominant hand to pull the skin and subcutaneous tissue laterally.
-
Insert the needle at a 90-degree angle deep into the muscle.
-
Inject the medication slowly and steadily (approximately 10 seconds per mL).
-
Wait 10 seconds after the injection is complete before withdrawing the needle.
-
Withdraw the needle smoothly and immediately release the displaced skin.
-
Apply gentle pressure to the site with sterile gauze. Do not massage the area.
-
Dispose of the needle and syringe in a sharps container.
-
-
Pain Assessment:
-
Assess the subject's pain level immediately following the injection and at subsequent time points (e.g., 15 minutes, 30 minutes, 1 hour) using a 100-mm Visual Analog Scale (VAS), where 0 indicates "no pain" and 100 indicates "worst possible pain."
-
Visualizations
Caption: Workflow for a clinical trial assessing pain and bioavailability.
Caption: Decision-making flowchart for researchers.
References
- 1. aliem.com [aliem.com]
- 2. The effect of intramuscular injection technique on injection associated pain; a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Local anaesthetic to reduce injection pain in patients who are prescribed intramuscular benzathine penicillin G: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and pain study of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Lidocaine be Safely Used to Reduce Pain Caused by Intramuscular Penicillin Injections? A Short Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
improving the detection limits of Cefamandole in bioassays
Welcome to the technical support center for Cefamandole (B1668816) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the detection of Cefamandole in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the sensitivity and reliability of your assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting and quantifying Cefamandole in biological samples?
A1: The most common methods for the quantification of Cefamandole in biological matrices such as serum, plasma, urine, and dialysis fluid are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and microbiological assays.[1][2][3] LC-MS/MS is also a powerful technique for bioanalysis due to its high sensitivity and selectivity.[4][5]
Q2: What is the prodrug of Cefamandole, and how does it affect bioassays?
A2: Cefamandole is often administered as its prodrug, Cefamandole nafate. In the body, Cefamandole nafate is hydrolyzed to the active form, Cefamandole.[6] For microbiological assays, it is crucial to ensure complete hydrolysis of Cefamandole nafate to Cefamandole to accurately measure its antibacterial activity.[7][8] HPLC methods can often separate Cefamandole from Cefamandole nafate.[6]
Q3: What are the typical limits of detection (LOD) for Cefamandole in various bioassays?
A3: The limit of detection for Cefamandole can vary depending on the bioanalytical method and the biological matrix. For HPLC-UV methods, the LOD is typically in the range of 0.1 to 0.5 mg/L in plasma or serum.[1][9] One study reported a sensitivity of 0.5 mg/L in serum, 1.0 mg/L in dialysis fluid, and 5.0 mg/L in urine.[1][2]
Q4: How should biological samples containing Cefamandole be stored to ensure stability?
A4: For long-term storage, it is recommended to freeze samples. Cefamandole solutions are stable for at least 26 weeks when stored at -20°C in glass or PVC containers.[10] Some studies have shown stability for up to 52 weeks at -20°C.[10] It is important to note that at -10°C, some samples may not freeze completely and can become turbid upon thawing.[10] Cefamandole solutions have been found to be stable for approximately five days at 24°C and 44 days at 5°C.[6]
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure Cefamandole is in a single ionic state. A pH of 6.0 has been used successfully.[1] - Use a new or different C18 column. - Dilute the sample to fall within the linear range of the assay. |
| Low Signal or No Peak | - Low concentration of Cefamandole in the sample. - Degraded Cefamandole. - Detector issue. | - Optimize sample preparation to concentrate the analyte. - Ensure proper sample storage and handling to prevent degradation.[6][10] - Check the UV detector lamp and wavelength settings. |
| High Background Noise | - Contaminated mobile phase or sample. - Matrix effects from the biological sample.[4] | - Filter the mobile phase and sample before injection. - Improve the sample clean-up procedure. Protein precipitation followed by liquid-liquid extraction can be effective for serum samples.[1][2] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent performance. - Use a column oven to maintain a stable temperature. |
Microbiological Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Small Zones of Inhibition for Standards | - Inactive Cefamandole standard. - Incorrect pH of the assay medium. - Resistant microbial strain. | - Use a fresh, properly stored Cefamandole standard. - Ensure the pH of the agar (B569324) is appropriate for bacterial growth and antibiotic activity. - Verify the susceptibility of the indicator organism to Cefamandole. |
| Inaccurate Results with Cefamandole Nafate Samples | - Incomplete hydrolysis of the prodrug to active Cefamandole. | - Pre-treat the Cefamandole nafate samples to ensure complete hydrolysis. This can be achieved by incubation at 37°C for 1 hour in a pH 8 buffer or for 30 minutes at room temperature with sodium carbonate.[7][8] |
| Irregular Zone Edges | - Uneven distribution of the sample on the disc or in the well. - Non-uniform agar depth. | - Ensure accurate and consistent application of the sample. - Pour agar plates on a level surface to a uniform depth. |
Quantitative Data Summary
The following tables summarize the reported detection limits for Cefamandole in various biological fluids using HPLC-UV methods.
Table 1: Limits of Detection (LOD) of Cefamandole by HPLC-UV
| Biological Matrix | Limit of Detection (LOD) | Reference |
| Serum | 0.5 mg/L | [1][2] |
| Plasma | 0.1 mg/L | [9] |
| Dialysis Fluid | 1.0 mg/L | [1][2] |
| Urine | 5.0 mg/L | [1][2] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of Cefamandole in Human Serum
This protocol is adapted from a validated "high-performance" liquid-chromatographic assay.[1][2]
1. Materials and Reagents:
-
Cefamandole reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Sodium sulfate
-
Sodium hydroxide
-
Purified water
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
2. Sample Preparation:
-
To 1.0 mL of serum sample, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2000 x g for 10 minutes.
-
Aspirate and discard the upper aqueous layer.
-
Evaporate the lower organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. HPLC Conditions:
-
Mobile Phase: A methanol/aqueous solution (31:69 by volume). The aqueous portion contains 500 µL of phosphoric acid, 20 mmol of sodium sulfate, and 200 µL of triethylamine per liter. The final pH is adjusted to 6.0 with NaOH.[1][2]
-
Flow Rate: 1.1 mL/min
-
Column: C18 reversed-phase column
-
Detection: UV at 254 nm
-
Injection Volume: 50 µL
4. Calibration Curve:
-
Prepare a series of standard solutions of Cefamandole in drug-free serum, ranging from 0.5 mg/L to 50 mg/L.
-
Process these standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of Cefamandole.
5. Quantification:
-
Inject the prepared sample into the HPLC system.
-
Determine the peak area of Cefamandole in the sample chromatogram.
-
Calculate the concentration of Cefamandole in the sample using the calibration curve.
Visualizations
Experimental Workflow for Cefamandole HPLC Analysis
The following diagram illustrates a typical workflow for the quantification of Cefamandole in biological samples using HPLC.
Caption: Workflow for Cefamandole quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-chromatographic assay of cefamandole in serum, urine, and dialysis fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cefamandole nafate to cefamandole by microbiological assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cefamandole nafate to cefamandole by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics of Cefamandole and Ceftazidime Administered by Continuous Intravenous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity issues in Cefamandole experiments
Welcome to the technical support center for Cefamandole-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cross-reactivity issues and other common challenges encountered during in-vitro studies involving Cefamandole.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in Cefamandole immunoassays?
A1: The primary cause of cross-reactivity in immunoassays for Cefamandole, and other beta-lactam antibiotics, is the structural similarity of the R1 side chain.[1][2][3][4][5] Antibodies generated against Cefamandole may recognize and bind to other cephalosporins or penicillins that possess a similar R1 side chain structure.
Q2: How can I predict the likelihood of cross-reactivity between Cefamandole and another beta-lactam antibiotic?
A2: Predicting cross-reactivity involves comparing the R1 side chain of Cefamandole with that of the other antibiotic.[1][3][4][5] The more structurally similar the R1 side chains are, the higher the probability of cross-reactivity. Cefamandole has a mandelamido R1 side group.[6] Therefore, other beta-lactams with phenylacetyl-derived R1 side chains may exhibit cross-reactivity.
Q3: Does the beta-lactam ring itself contribute significantly to cross-reactivity in immunoassays?
A3: While all penicillins and cephalosporins share a common beta-lactam ring, it is generally considered a minor contributor to immunoassay cross-reactivity compared to the R1 side chain.[7][8] The R1 side chain is the more immunodominant epitope in most cases.
Q4: What type of immunoassay is best suited for studying Cefamandole cross-reactivity?
A4: A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a highly suitable and commonly used method for quantitatively assessing the cross-reactivity of Cefamandole.[9][10][11][12][13] This format allows for the determination of the concentration of a competing analyte (the cross-reactant) that is required to inhibit the binding of the target analyte (Cefamandole) to the antibody.
Troubleshooting Guides
This section provides solutions to common problems encountered during Cefamandole experiments, particularly those involving immunoassays.
Issue 1: High Cross-Reactivity with a Specific Antibiotic
-
Possible Cause: The antibody being used has a high affinity for another antibiotic due to a similar R1 side chain.
-
Troubleshooting Steps:
-
Confirm Structural Similarity: Compare the R1 side chain structures of Cefamandole and the cross-reacting antibiotic.
-
Quantitative Analysis: Perform a competitive ELISA to quantify the percentage of cross-reactivity. This will help in determining the extent of the issue.
-
Source a More Specific Antibody: If the cross-reactivity is unacceptably high, consider screening for or producing a more specific monoclonal antibody that targets a unique epitope on the Cefamandole molecule.
-
Sample Pre-treatment: If the goal is to measure Cefamandole in a mixture, consider methods to remove the interfering substance, such as solid-phase extraction (SPE) with a sorbent that selectively retains the cross-reactant.
-
Issue 2: Inconsistent or Non-Reproducible ELISA Results
-
Possible Cause: This can be due to a variety of factors including improper plate coating, insufficient blocking, or errors in reagent preparation.
-
Troubleshooting Steps:
-
Optimize Coating Conditions: Ensure the concentration of the coating antigen (e.g., Cefamandole-protein conjugate) and the coating time and temperature are optimal and consistent.
-
Effective Blocking: Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk in PBS) and ensure sufficient incubation time to prevent non-specific binding.
-
Reagent Preparation: Prepare all reagents, including standards and dilutions of the antibody and competitor, fresh for each assay. Ensure accurate pipetting.
-
Washing Steps: Perform thorough and consistent washing steps between each incubation to remove unbound reagents.
-
Issue 3: No or Weak Signal in ELISA
-
Possible Cause: This could be due to inactive reagents, incorrect antibody concentrations, or improper assay setup.
-
Troubleshooting Steps:
-
Check Reagent Activity: Verify the activity of the enzyme conjugate and the substrate.
-
Antibody Titration: Ensure the primary antibody concentration is optimal. A concentration that is too low will result in a weak signal.
-
Review Protocol: Double-check the entire experimental protocol for any missed steps or incorrect incubation times and temperatures.
-
Plate Reader Settings: Confirm that the correct wavelength is being used for reading the absorbance.
-
Data on Cefamandole Cross-Reactivity
The following table summarizes known cross-reactivity data for Cefamandole with other beta-lactam antibiotics. It is important to note that the degree of cross-reactivity can vary depending on the specific antibody and assay conditions used.
| Cross-Reactant | R1 Side Chain Similarity to Cefamandole | Reported Cross-Reactivity with Cefamandole |
| Penicillin G | Similar (Phenylacetyl group) | Can recognize benzylpenicilloyl-specific IgE[14] |
| Ampicillin | Dissimilar | Low to negligible |
| Amoxicillin | Dissimilar | No reaction observed in some studies[1] |
| Cephalexin | Dissimilar | Low to negligible |
| Cefazolin | Dissimilar | Very low[7] |
| Cefotaxime | Dissimilar | Low to negligible |
| Cefoperazone | Dissimilar R1, Identical R2 | Potential for cross-reactivity due to identical R2 side chain[15] |
Experimental Protocols
Competitive ELISA for Cefamandole Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of a test antibiotic with an anti-Cefamandole antibody.
Materials:
-
96-well microtiter plates
-
Anti-Cefamandole antibody (polyclonal or monoclonal)
-
Cefamandole standard
-
Test antibiotic(s)
-
Cefamandole-protein conjugate (for coating)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the Cefamandole-protein conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the Cefamandole standard and the test antibiotic(s).
-
In a separate plate or tubes, pre-incubate the diluted standards or test antibiotics with a fixed, limited concentration of the anti-Cefamandole antibody for 30-60 minutes.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the Cefamandole concentration.
-
Determine the IC50 value for Cefamandole (the concentration that causes 50% inhibition).
-
Determine the IC50 value for each test antibiotic.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Cefamandole / IC50 of Test Antibiotic) x 100
Visualizations
Caption: Structural basis of Cefamandole cross-reactivity.
Caption: Workflow for a competitive ELISA.
Caption: Troubleshooting high cross-reactivity.
References
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. idstewardship.com [idstewardship.com]
- 4. âCephalosporin allergyâ label is misleading - Australian Prescriber [australianprescriber.tg.org.au]
- 5. adsp.nm.org [adsp.nm.org]
- 6. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Cross-reactivity between penicillins and cephalosporins: clinical and immunologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cefamandole and Other Second-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Cefamandole (B1668816) versus other prominent second-generation cephalosporins, namely Cefuroxime (B34974) and Cefoxitin (B1668866). The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data and methodologies.
In Vitro Activity: A Comparative Overview
The in vitro efficacy of cephalosporins is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefamandole, Cefuroxime, and Cefoxitin against a range of clinically significant bacteria. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (methicillin-susceptible) | Cefamandole | 0.5 - 1.0 | 1.0 - 2.0 |
| Cefuroxime | 0.5 - 1.0 | 1.0 - 2.0 | |
| Cefoxitin | 1.0 - 4.0 | 4.0 - 8.0 | |
| Streptococcus pneumoniae | Cefamandole | ≤0.06 - 0.25 | 0.12 - 0.5 |
| Cefuroxime | ≤0.03 - 0.12 | 0.06 - 0.25 | |
| Cefoxitin | 0.5 - 2.0 | 1.0 - 4.0 | |
| Gram-Negative Aerobes | |||
| Escherichia coli | Cefamandole | 1.0 - 4.0 | 4.0 - 16 |
| Cefuroxime | 1.0 - 4.0 | 4.0 - 16 | |
| Cefoxitin | 2.0 - 8.0 | 8.0 - 32 | |
| Klebsiella pneumoniae | Cefamandole | 0.5 - 2.0 | 2.0 - 8.0 |
| Cefuroxime | 0.5 - 2.0 | 2.0 - 8.0 | |
| Cefoxitin | 1.0 - 4.0 | 8.0 - 16 | |
| Haemophilus influenzae (beta-lactamase negative) | Cefamandole | ≤0.5 | ≤0.5 |
| Cefuroxime | ≤0.25 | ≤0.25 | |
| Cefoxitin | ≤0.5 | 1.0 | |
| Haemophilus influenzae (beta-lactamase positive) | Cefamandole | ≤0.5 | 1.0 |
| Cefuroxime | ≤0.25 | 0.5 | |
| Cefoxitin | ≤0.5 | 1.0 | |
| Anaerobes | |||
| Bacteroides fragilis group | Cefamandole | 16 - 64 | >128 |
| Cefuroxime | 32 - 128 | >128 | |
| Cefoxitin | 8.0 - 16 | 32 - 64 |
Note: MIC values can vary depending on the testing methodology and geographical location of the bacterial isolates. The data presented is a representative summary from multiple sources.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and clinical efficacy.
| Parameter | Cefamandole | Cefuroxime | Cefoxitin |
| Administration | Parenteral | Parenteral, Oral | Parenteral |
| Protein Binding | ~70%[1][2] | 33-50% | ~70% |
| Half-life (t½) | 0.5 - 1.2 hours[1][2] | 1.0 - 1.4 hours | 0.7 - 1.1 hours |
| Peak Serum Concentration (1g IM) | ~20 µg/mL[1][2] | ~30 µg/mL | ~25 µg/mL |
| Primary Route of Excretion | Renal[1][2] | Renal | Renal |
| Urinary Excretion (6h, unchanged) | ~90%[1][2] | ~95% | ~85% |
Clinical Efficacy and Applications
Cefamandole and other second-generation cephalosporins are utilized in the treatment of a variety of infections. Their broader spectrum against Gram-negative bacteria compared to first-generation agents makes them valuable in specific clinical scenarios.[3]
-
Cefamandole has demonstrated efficacy in treating respiratory tract, skin, and soft tissue infections.[4] However, its use in intra-abdominal infections and against ampicillin-resistant Haemophilus influenzae has been questioned.[3]
-
Cefuroxime is also effective for respiratory tract infections and has the advantage of an oral formulation (cefuroxime axetil).[5][6]
-
Cefoxitin is particularly noted for its activity against anaerobic bacteria, including Bacteroides fragilis, making it a suitable choice for mixed aerobic-anaerobic infections, such as intra-abdominal and gynecologic infections.[3]
A meta-analysis of clinical trials for surgical site infection prophylaxis found no significant difference in efficacy between cefazolin (B47455) (a first-generation cephalosporin) and second-generation cephalosporins like cefamandole and cefuroxime.[7][8][9] Another randomized controlled trial in open-heart surgery prophylaxis found no significant difference in postoperative infection rates between cefamandole, cefazolin, and cefuroxime.[10]
Comparative Adverse Effect Profile
The safety and tolerability of antibiotics are crucial for patient compliance and management. The following table outlines the reported incidence of common adverse effects associated with Cefamandole, Cefuroxime, and Cefoxitin.
| Adverse Effect | Cefamandole | Cefuroxime | Cefoxitin |
| Hypersensitivity Reactions (e.g., rash) | 1-5% | 1-5% | 1-5% |
| Gastrointestinal Disturbances (e.g., diarrhea, nausea) | 1-3% | 1-3% | 1-3% |
| Thrombophlebitis (at injection site) | Common | Common | Common |
| Eosinophilia | Reported | Reported | Reported |
| Transient elevation in liver enzymes | Reported | Reported | Reported |
| Hypoprothrombinemia (with potential for bleeding) | Associated with the MTT side chain | Less common | Less common |
Note: The incidence of adverse effects can vary based on the patient population, dosage, and duration of therapy.
Experimental Protocols
Broth Microdilution Susceptibility Testing
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
a. Preparation of Antibiotic Stock Solution:
-
Aseptically weigh a precise amount of the cephalosporin (B10832234) analytical standard powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent was not initially sterile.
-
Aliquot the stock solution into sterile tubes and store at -20°C or below.
b. Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well in the dilution series.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
d. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
High-Performance Liquid Chromatography (HPLC) for Cephalosporin Quantification in Serum
This protocol outlines a method for determining the concentration of Cefamandole in serum samples.
a. Sample Preparation:
-
To 0.5 mL of serum, add 1.0 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 31:69 v/v). The aqueous component may contain phosphoric acid, sodium sulfate, and triethylamine, adjusted to a specific pH (e.g., pH 6.0 with NaOH).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 254 nm or 272 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
c. Calibration and Quantification:
-
Prepare a series of standard solutions of the cephalosporin in the mobile phase at known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared serum samples.
-
Determine the concentration of the cephalosporin in the samples by comparing their peak areas to the calibration curve.
Visualizations
Mechanism of Action of Cephalosporins
Cephalosporins, like other beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action for cephalosporin antibiotics.
Experimental Workflow for Comparative In Vitro Susceptibility Testing
This diagram illustrates the general workflow for comparing the in vitro activity of different cephalosporins.
Caption: Workflow for in vitro cephalosporin comparison.
Logical Comparison of Cefamandole with Other Second-Generation Cephalosporins
This diagram provides a logical flow for selecting a second-generation cephalosporin based on the suspected pathogen.
References
- 1. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Cefamandole and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A comparison of oral cefuroxime axetil and oral amoxycillin in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical study of cefuroxime in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized comparison of cefamandole, cefazolin, and cefuroxime prophylaxis in open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefamandole and Third-Generation Cephalosporins for Researchers and Drug Development Professionals
An objective comparison of the second-generation cephalosporin (B10832234), Cefamandole (B1668816), against third-generation cephalosporins, supported by experimental data, to guide research and development in antimicrobial agents.
This guide provides a detailed comparison of the efficacy of Cefamandole, a second-generation cephalosporin, with that of third-generation cephalosporins such as ceftriaxone (B1232239), cefotaxime, and ceftazidime. The analysis focuses on in vitro activity, clinical efficacy, and mechanisms of resistance, presenting quantitative data in structured tables and outlining experimental methodologies. Visual diagrams of key biological pathways and experimental workflows are also provided to facilitate a deeper understanding of the comparative performance of these critical antibacterial agents.
Executive Summary
Cefamandole exhibits a variable spectrum of activity, particularly against Gram-negative bacteria. While it can be effective against some strains resistant to earlier cephalosporins, its utility is significantly limited by the production of β-lactamases, especially inducible AmpC β-lactamases found in several Enterobacterales species.[1] In contrast, third-generation cephalosporins generally possess a broader and more potent activity against a wide array of Gram-negative bacteria.[1] However, the emergence and spread of extended-spectrum β-lactamases (ESBLs) present a major challenge to the effectiveness of third-generation cephalosporins, conferring resistance to a wide range of penicillins and cephalosporins.[1] For infections caused by ESBL-producing organisms, third-generation cephalosporins are generally not recommended.[1]
Data Presentation: In Vitro Activity
The in vitro potency of Cefamandole and representative third-generation cephalosporins is compared using Minimum Inhibitory Concentration (MIC) data. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for this comparison. Direct head-to-head comparative studies across a comprehensive panel of resistant strains are limited; the following data is synthesized from multiple sources.[1]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefamandole and Third-Generation Cephalosporins against Select Gram-Negative Bacteria
| Organism | Cefamandole | Ceftriaxone | Cefotaxime | Ceftazidime |
| Escherichia coli | 8.0[2] | >32 | >32 | >32 |
| Klebsiella pneumoniae | 4.0[2] | >32 | >32 | >32 |
| Proteus mirabilis | 4.0[2] | ≤1 | ≤1 | ≤1 |
| Enterobacter aerogenes | 16.0[2] | >32 | >32 | >32 |
| Enterobacter cloacae | >32.0[2] | >32 | >32 | >32 |
| Haemophilus influenzae (β-lactamase negative) | 1.0[2] | ≤0.06 | ≤0.06 | 0.25 |
| Haemophilus influenzae (β-lactamase positive) | 2.0[2] | ≤0.06 | ≤0.06 | 0.25 |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) against Ampicillin-Susceptible and Resistant Haemophilus influenzae
| Antibiotic | Ampicillin-Susceptible H. influenzae (MIC90) | Ampicillin-Resistant H. influenzae (MIC90) |
| Cefamandole | 0.2 mg/L[3] | 5.0 mg/L[3] |
| Cefonicid | 0.2 mg/L[3] | 1.0 mg/L[3] |
| Cefuroxime | Not specified | 2.0 mg/L[3] |
| Cefotaxime | 0.01 mg/L[3] | 0.01 mg/L[3] |
Clinical Efficacy: A Comparative Overview
Clinical trials have compared the efficacy of Cefamandole with third-generation cephalosporins in various infections.
Respiratory Tract Infections
A prospective, randomized, single-blind study involving 53 adult patients with pneumonia or purulent tracheobronchitis found that ceftizoxime (B193995) (a third-generation cephalosporin) was as effective as Cefamandole.[4] Clinical cure was achieved in 29 of 31 patients treated with ceftizoxime and 15 of 16 patients treated with Cefamandole.[4] Both antibiotics were well-tolerated.[4]
In another randomized trial comparing ceftriaxone and Cefamandole in elderly patients with lower respiratory tract infections, clinical results showed a cure rate of 38% and improvement in 56% for the ceftriaxone group, while the Cefamandole group had a 57% cure rate and 21% improvement.[5] However, the bacteriological cure rate was higher with ceftriaxone (83%) compared to Cefamandole (76%).[5]
A double-blind comparative study on respiratory tract infections indicated a clinical cure rate of 69.2% for Cefamandole, compared to 62.2% for cefazolin (B47455) (a first-generation cephalosporin), though this difference was not statistically significant.[6]
Surgical Prophylaxis
In a prospective, randomized study of 1238 patients undergoing abdominal surgery, there was no significant difference in the incidence of wound infection between the ceftriaxone group (5.6%) and the Cefamandole group (6.9%).[7]
A meta-analysis of clinical trials comparing cefazolin to cefuroxime, ceftriaxone, and Cefamandole for surgical site infection prevention, which included a total of 12,446 patients, found that cefazolin was as effective as the other cephalosporins.[8] The rate of surgical site infections in the cefazolin group was 3.92%, while in the Cefamandole group it was 3.54%, a statistically non-significant difference.[8]
Mechanisms of Action and Resistance
Both Cefamandole and third-generation cephalosporins are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] Resistance to these cephalosporins primarily arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1]
Cefamandole and AmpC β-Lactamases
Resistance to Cefamandole often emerges through the production of β-lactamases, particularly AmpC β-lactamases.[1] Certain bacteria can be induced to produce these enzymes upon exposure to Cefamandole.[1] The induction of chromosomally encoded AmpC genes is a significant concern, especially in infections caused by organisms like Enterobacter cloacae.[9]
Third-Generation Cephalosporins and Extended-Spectrum β-Lactamases (ESBLs)
The most significant mechanism of resistance to third-generation cephalosporins is the production of Extended-Spectrum β-Lactamases (ESBLs).[1] ESBLs are capable of hydrolyzing a broad range of β-lactam antibiotics, including third-generation cephalosporins.[1] These enzymes are often plasmid-mediated, which facilitates their spread among different bacterial species.[10]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for determining MIC values, a key experiment in evaluating antibiotic efficacy.
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[11]
Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
An analytical standard powder of the cephalosporin is used.
-
The required weight of the powder is calculated, accounting for its potency.[11]
-
The powder is dissolved in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[11]
-
The stock solution can be filter-sterilized using a 0.22 µm syringe filter if the solvent is not sterile.[11]
-
The stock solution is aliquoted and stored at -20°C or below, avoiding repeated freeze-thaw cycles.[11]
-
-
Preparation of Microdilution Plates:
-
Serial twofold dilutions of the cephalosporin are prepared in 96-well microtiter plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]
-
This results in a range of concentrations, with each well containing 50 µL of the diluted antibiotic.[11]
-
Controls: A growth control well (containing only CAMHB) and a sterility control well (uninoculated CAMHB) are included.[11]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the test organism are selected.[11]
-
The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]
-
This suspension is then diluted in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth. The sterility control should be clear, and the growth control should be turbid.[11]
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[11]
-
Quality control is performed using standard bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™) to ensure the accuracy of the results.[11]
-
Mandatory Visualization
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Key β-Lactamase-Mediated Resistance Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Randomised comparison of ceftriaxone and cefamandole therapy in lower respiratory tract infections in an elderly population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Double-blind comparison of cefamandole and cefazolin in the therapy of respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the roles of cefamandole and ceftriaxone in abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Bioanalytical Methods for Cefamandole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Cefamandole (B1668816) in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative overview of two common bioanalytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is a synthesis of data from published research to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for Cefamandole quantification often depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Below is a summary of typical performance characteristics for each method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1][2] | 0.05 µg/mL |
| Intra-day Precision (%CV) | < 5%[1] | < 10% |
| Inter-day Precision (%CV) | < 8%[2] | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Solid-Phase Extraction |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS/MS-based quantification of Cefamandole.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for many applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and a buffer such as 5 mM tetrabutylammonium (B224687) bromide (45:55, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Run Time: Approximately 15 minutes.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, LC-MS/MS is the method of choice.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma/serum sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Cefamandole with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-pressure liquid chromatography system.
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Cefamandole and an internal standard would be monitored for quantification.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability and reproducibility of the data. The following diagram illustrates a typical workflow for bioanalytical method validation as per regulatory guidelines.
Caption: A flowchart of the bioanalytical method validation process.
References
A Comparative Guide to the In Vitro Activity of Cefamandole and Cefazolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of Cefamandole (B1668816), a second-generation cephalosporin, and Cefazolin, a first-generation cephalosporin. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two important antibiotics.
Comparative In Vitro Activity: A Tabular Summary
The in vitro potency of Cefamandole and Cefazolin against a variety of clinically relevant bacterial isolates is summarized below. The data are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Specifically, MIC₅₀ and MIC₉₀ values indicate the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA, high inoculum) | Cefazolin | Increased | 32[1] |
| Cefamandole | Increased | Varies by β-lactamase type[1] | |
| Escherichia coli | Cefazolin | - | (88% susceptible at ≤8 µg/ml)[2] |
| Cefamandole | - | (88% susceptible at ≤8 µg/ml)[2] | |
| Indole-positive Proteus sp. | Cefamandole | <6.3[1] | <6.3[1] |
| Cefazolin | >25[1] | >25[1] | |
| Enterobacter sp. | Cefamandole | <25 (88% inhibited)[1] | <25 (88% inhibited)[1] |
| Cefazolin | >25 (20% inhibited)[1] | >25 (20% inhibited)[1] |
Note: MIC values can exhibit variability between different studies and geographical locations. The data presented here are for illustrative purposes to highlight general potency differences.
Key Insights from In Vitro Data
Cefamandole generally demonstrates a broader spectrum of activity against Gram-negative bacteria when compared to the first-generation cephalosporin, Cefazolin.[1] Both antibiotics are effective against many Gram-positive cocci, with comparable activity against Staphylococcus aureus and Streptococcus species.[1] However, Cefamandole exhibits greater activity against Enterobacteriaceae.[1] It is notably more active against indole-positive Proteus species and Enterobacter species.[1] While both are active against E. coli and Klebsiella pneumoniae, Cefamandole often demonstrates superior potency.[1]
For Methicillin-Susceptible Staphylococcus aureus (MSSA), particularly strains producing type A β-lactamase, a high inoculum of bacteria can lead to increased Minimum Inhibitory Concentrations (MICs) for Cefazolin, a phenomenon known as the inoculum effect.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The data presented in this guide are primarily derived from the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of Cefamandole and Cefazolin that inhibits the visible growth of a specific bacterial isolate.
Materials:
-
Cefamandole and Cefazolin reference powders
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
Incubator (35°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefamandole and Cefazolin in a suitable solvent as recommended by the manufacturer.
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of each antibiotic in Mueller-Hinton broth directly in the wells of a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC of the test organisms.
-
Inoculum Preparation: Culture the bacterial isolates to be tested on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add a standardized volume of the prepared bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
A Comprehensive Guide to the Validation of an HPLC Assay for Cefamandole Following ICH Guidelines
This guide provides a comparative overview of the validation process for a High-Performance Liquid Chromatography (HPLC) assay for Cefamandole, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The content is intended for researchers, scientists, and drug development professionals to ensure that the analytical method is suitable for its intended purpose.[3]
Introduction to Cefamandole and HPLC Analysis
Cefamandole is a second-generation broad-spectrum cephalosporin (B10832234) antibiotic.[5][6] A reliable and accurate analytical method is crucial for its quantification in pharmaceutical development and for quality control purposes.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely utilized technique for this, owing to its high specificity, sensitivity, and reproducibility.[7] The validation of the analytical procedure is a critical step to demonstrate its fitness for purpose.[2][3]
Experimental Workflow for Cefamandole HPLC Assay Validation
The validation of an HPLC method for Cefamandole involves a systematic workflow, from the initial preparation of solutions to the final data analysis and reporting.
Caption: Experimental workflow for the HPLC validation of Cefamandole.
HPLC Method Parameters (Illustrative Example)
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) (e.g., 35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Validation Parameters, Protocols, and Acceptance Criteria
The following sections detail the experimental protocols and acceptance criteria for each validation parameter as stipulated by ICH Q2(R2) guidelines.
Objective: To assess the ability of the method to measure the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of Cefamandole.
-
Placebo Analysis: Analyze a placebo sample (formulation excipients without the active pharmaceutical ingredient) to demonstrate the absence of interference.
-
Forced Degradation: Subject a Cefamandole solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that the Cefamandole peak is well-resolved from any degradation product peaks.
Acceptance Criteria:
-
No significant interference from blank or placebo at the retention time of the Cefamandole peak.
-
The Cefamandole peak should be pure and spectrally homogenous, as determined by a photodiode array (PDA) detector.
-
Peak purity index should be greater than 0.99.
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of Cefamandole reference standard.
-
From the stock solution, prepare at least five concentrations ranging from 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation: Linearity of Cefamandole
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 1205600 |
| 90 | 1354800 |
| 100 | 1510200 |
| 110 | 1659500 |
| 120 | 1812300 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known concentrations of Cefamandole at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy of Cefamandole Assay
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | 80.0 | 79.8, 80.1, 79.5 | 99.75, 100.13, 99.38 | 99.75 | 0.38 |
| 100 | 100.0 | 100.2, 99.7, 100.5 | 100.20, 99.70, 100.50 | 100.13 | 0.40 |
| 120 | 120.0 | 119.5, 120.3, 119.8 | 99.58, 100.25, 99.83 | 99.89 | 0.34 |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Cefamandole at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision of Cefamandole Assay
| Parameter | Sample Replicates (n=6) Peak Area | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | 1510300, 1509800, 1512500, 1508900, 1511100, 1513200 | 1510967 | 1750.4 | 0.12 |
| Intermediate Precision | 1520100, 1518900, 1522300, 1519500, 1521100, 1518500 | 1520067 | 1421.5 | 0.09 |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Presentation: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Acceptance Criteria:
-
The LOQ should be verifiable by analyzing samples at this concentration, demonstrating acceptable precision and accuracy.
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary may include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
Wavelength of detection (± 2 nm)
-
-
Analyze the system suitability samples under each varied condition.
Data Presentation: Robustness of Cefamandole Assay
| Parameter Varied | Variation | System Suitability Parameter (e.g., Tailing Factor) | % RSD of Assay |
| Flow Rate (mL/min) | 0.9 | 1.1 | 0.5 |
| 1.1 | 1.2 | 0.4 | |
| Mobile Phase (% ACN) | 33 | 1.1 | 0.6 |
| 37 | 1.2 | 0.5 | |
| Temperature (°C) | 28 | 1.2 | 0.4 |
| 32 | 1.1 | 0.3 |
Acceptance Criteria:
-
System suitability parameters should remain within the established limits.
-
The %RSD of the assay results under the varied conditions should not exceed 2.0%.
Relationship Between Validation Parameters
The ICH guidelines outline a logical relationship between the different validation parameters, ensuring a comprehensive assessment of the analytical method's performance.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Cefamandole Versus Ampicillin Plus Cloxacillin for Surgical Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
The prevention of surgical site infections (SSIs) is a critical aspect of perioperative care. The choice of prophylactic antibiotic regimen plays a pivotal role in minimizing the risk of postoperative complications. This guide provides a detailed comparison of two such regimens: the second-generation cephalosporin, cefamandole (B1668816), and the combination of ampicillin (B1664943) and cloxacillin (B1194729). This analysis is based on available clinical data to inform research and development in surgical infection prophylaxis.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a significant clinical trial comparing the efficacy of cefamandole with ampicillin plus cloxacillin in the context of cardiac surgery.
| Outcome Measure | Cefamandole | Ampicillin + Cloxacillin | p-value | Reference |
| Overall Infection Rate | 1.7% | 13.7% | < 0.05 | |
| Major Sternal Wound Infection | 0% | 5.9% | - | |
| Urinary Tract Infection | Not Reported | 1.9% | - | |
| Respiratory Tract Infection | Not Reported | 5.9% | - |
Experimental Protocols
The data presented above is primarily derived from a randomized, prospective study involving 109 adult patients undergoing cardiac surgery, including valve replacements and aortocoronary bypass grafts.
Patient Population
The study included adult patients scheduled for open-heart surgery. Patients were randomly assigned to one of the two antibiotic prophylaxis groups. The two groups were well-matched for age, sex, and the type of surgical procedure performed.
Antibiotic Administration
-
Cefamandole Group: Patients received 1 gram of cefamandole intravenously at the induction of anesthesia. This was followed by subsequent 1-gram intravenous doses every 6 hours for a total of 48 hours.
-
Ampicillin plus Cloxacillin Group: Patients received a combination of 1 gram of ampicillin and cloxacillin intravenously at the induction of anesthesia, with the same dosing schedule of every 6 hours for 48 hours.
-
Cardiopulmonary Bypass: For patients undergoing procedures requiring a heart-lung machine, an additional 2 grams of the assigned antibiotic were added to the prime of the machine.
Diagnosis of Surgical Site Infection (SSI)
The diagnosis of SSI was made based on clinical signs and microbiological analysis. All wound infections in the key comparative study were caused by Staphylococcus aureus. Generally, the diagnosis of SSIs follows criteria established by the Centers for Disease Control and Prevention (CDC). These criteria categorize SSIs into superficial incisional, deep incisional, and organ/space infections based on the depth of the infection and specific clinical and laboratory findings.
Visualizing the Mechanisms and Workflow
Mechanism of Action: Beta-Lactam Antibiotics
The following diagram illustrates the fundamental mechanism of action of beta-lactam antibiotics, such as cefamandole and ampicillin. They interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Experimental Workflow
This diagram outlines a generalized workflow for a clinical trial comparing two antibiotic regimens for surgical prophylaxis.
Discussion
The available evidence from the cited clinical trial in cardiac surgery suggests that cefamandole may be more effective than the combination of ampicillin and cloxacillin in preventing postoperative infections. The overall infection rate was significantly lower in the cefamandole group, with a notable difference in the incidence of major sternal wound infections. All wound infections in this study were attributed to Staphylococcus aureus.
It is important to note that the combination of ampicillin and cloxacillin is designed to provide broad-spectrum coverage. Ampicillin is effective against many gram-positive and gram-negative bacteria, while cloxacillin is specifically added for its resistance to penicillinase, an enzyme produced by some staphylococci that can inactivate ampicillin.
The choice of prophylactic antibiotic should also consider local antimicrobial resistance patterns, patient-specific factors such as allergies, and the type of surgical procedure. While the presented data favors cefamandole in the context of cardiac surgery, further large-scale, multi-center trials across different surgical specialties would be beneficial to provide a more comprehensive understanding of the comparative efficacy of these two regimens.
For drug development professionals, these findings highlight the continued need for antibiotics with a robust spectrum of activity against common surgical pathogens and a favorable safety profile. The development of new beta-lactamase inhibitors and novel cephalosporins remains a key area of research to combat emerging antibiotic resistance.
A Comparative Analysis of Cefamandole and Cephalothin Efficacy for Researchers
This guide provides a detailed, objective comparison of the efficacy of Cefamandole (B1668816) and Cephalothin (B1668815), two cephalosporin (B10832234) antibiotics. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activity of Cefamandole and Cephalothin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cefamandole | - | 0.2 | 6.2 |
| Cephalothin | - | 0.1 | 12.5 | |
| Streptococcus pneumoniae | Cefamandole | - | - | - |
| Cephalothin | - | - | - | |
| Enterococcus faecalis | Cefamandole | - | >25 | >25 |
| Cephalothin | - | >25 | >25 |
Data sourced from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Gram-Negative Bacteria
Cefamandole generally demonstrates greater in vitro activity against many Gram-negative bacteria compared to Cephalothin, a first-generation cephalosporin. This enhanced spectrum of activity is a key differentiator between the two compounds.
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Cefamandole | 27 | ≤8 | ≤8 |
| Cephalothin | 27 | >8 | >8 | |
| Klebsiella pneumoniae | Cefamandole | - | - | - |
| Cephalothin | - | - | - | |
| Proteus mirabilis | Cefamandole | - | - | - |
| Cephalothin | - | - | - | |
| Enterobacter cloacae | Cefamandole | - | - | - |
| Cephalothin | - | - | - | |
| Haemophilus influenzae | Cefamandole | 198 | - | ≤2 |
| Cephalothin | 198 | - | >2 |
Data compiled from various comparative studies. Note that for some species, specific MIC₅₀/₉₀ values were not available in the reviewed literature, but the general superiority of Cefamandole was noted. In a study of 27 E. coli strains not susceptible to Cephalothin, 88% were susceptible to Cefamandole at an MIC of ≤8 µg/mL[1]. For Haemophilus influenzae, Cefamandole is the more active parenteral cephalosporin, with all but two of 198 strains inhibited at a concentration of 2 µg/mL or less[2].
Clinical Efficacy: Surgical Prophylaxis
Both Cefamandole and Cephalothin have been evaluated for their effectiveness in preventing postoperative infections, particularly in cardiac surgery. The results of clinical trials have shown some differences in their prophylactic efficacy.
| Study Type | Surgical Procedure | Cefamandole Infection Rate | Cephalothin Infection Rate | p-value |
| Randomized, Prospective | Open Heart Surgery | 5% (2/40) | 27.5% (11/40) | < 0.01 |
| Randomized, Double-Blind | Open Heart Surgery | 5.7% (5/88) | 3.3% (3/90) | Not Statistically Significant |
In one randomized, prospective study involving 80 patients undergoing open heart surgery, the postoperative infection rate was significantly lower in the Cefamandole group (5%) compared to the Cephalothin group (27.5%)[3]. However, a larger randomized, double-blind trial with 201 patients undergoing the same procedure found no statistically significant difference in infection rates, with 5 infections in the Cefamandole group and 3 in the Cephalothin group[4]. Another study noted that Cefazolin was less effective than Cefamandole in preventing sternal and donor site infections in cardiac surgery.[5]
Pharmacokinetic Properties
The pharmacokinetic profiles of Cefamandole and Cephalothin influence their dosing regimens and tissue penetration. Key parameters are summarized below.
| Parameter | Cefamandole | Cephalothin |
| Half-life (t½) | ~34 minutes (IV) | ~30 minutes (IV) |
| Protein Binding | ~74% | ~70% |
| 24-h Urinary Excretion | 80% | 66% |
| Mean Serum Clearance | 272 ml/min per 1.73 m² | 425 ml/min per 1.73 m² |
| Apparent Volume of Distribution | 12.8 liters/1.73 m² | 18.5 liters/1.73 m² |
Data from a comparative study in healthy adult male volunteers.[6]
Following a 1-g intravenous infusion, the average peak blood level of Cefamandole was 87.6 µg/ml, compared to 64.1 µg/ml for Cephalothin[6]. After intramuscular administration of 1 g, mean peak serum levels were similar for both antibiotics (around 21 µg/ml), but levels of Cefamandole persisted for a longer duration[6]. Another study reported a half-life of 0.86 hours for Cefamandole and 0.34 hours for Cephalothin.[7][8][9]
Mechanism of Action
Both Cefamandole and Cephalothin are bactericidal β-lactam antibiotics that disrupt the synthesis of the bacterial cell wall. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis. This leads to a compromised cell wall and ultimately, cell lysis.
Caption: Mechanism of action of Cefamandole and Cephalothin.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the general principles for broth microdilution testing of cephalosporins and is intended as a guide for research applications.
1. Preparation of Materials:
-
Antibiotics: Prepare stock solutions of Cefamandole and Cephalothin in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL). Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a suspension of the test organism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
Quality Control Strains: Include reference strains such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the antibiotic stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well (except for the sterility control well).
-
Controls: Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC values for the quality control strains should fall within their established acceptable ranges to ensure the validity of the results.
Caption: Broth microdilution MIC testing workflow.
References
- 1. Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Susceptibility of Haemophilus Species to Cefaclor, Cefamandole, and Five Other Cephalosporins and Ampicillin, Chloramphenicol, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of cefamandole versus cephalothin as antibiotic prophylaxis for open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and tolerance of cefamandole and cephalothin as prophylaxis for open heart surgery: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized comparison of cefamandole, cefazolin, and cefuroxime prophylaxis in open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Cefamandole as Compared with Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics of Cefamandole, Cephapirin, and Cephalothin in Healthy Subjects and Effect of Repeated Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
A Guide to Assessing the Clinical Equivalence of Generic Cefamandole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the clinical equivalence of generic Cefamandole formulations compared to the innovator product. Due to the discontinuation of the brand name Mandol, this guide focuses on the essential experimental protocols and data presentation required to establish bioequivalence and, by extension, clinical equivalence for any generic Cefamandole product entering the market.[1] Cefamandole is a second-generation broad-spectrum cephalosporin (B10832234) antibiotic administered intravenously or intramuscularly for serious infections.[1][2]
Physicochemical and Pharmacokinetic Parameters of Cefamandole
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of any equivalence assessment. All generic formulations must demonstrate comparable characteristics to the reference innovator product.
| Parameter | Value | Reference |
| Drug Class | Second-Generation Cephalosporin | [1][3] |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | [4] |
| Molecular Formula | C18H18N6O5S2 (Cefamandole) | N/A |
| Solubility | Soluble in PBS (100 mg/mL) | [5] |
| Administration | Intramuscular (IM) or Intravenous (IV) | [2] |
| Mean Peak Serum Concentration (IM) | 13 µg/mL (500 mg dose), 25 µg/mL (1 g dose) | [1] |
| Peak Serum Concentration (IV) | 139 µg/mL (1 g), 240 µg/mL (2 g), 533 µg/mL (3 g) at 10 minutes | [1] |
| Elimination Half-Life | Approximately 0.75 hours | [6] |
| Excretion | Primarily renal | [7] |
Experimental Protocols for Establishing Clinical Equivalence
To ensure therapeutic interchangeability, generic formulations must undergo rigorous testing to demonstrate their similarity to the innovator product. This involves a series of in-vitro and in-vivo studies.
Dissolution testing is a critical first step to predict in-vivo performance. The method should be sensitive enough to detect variations in formulation that could impact bioavailability.[8]
Objective: To compare the dissolution profile of the generic formulation against the innovator product under various pH conditions, mimicking the physiological environment.
Apparatus: USP Apparatus II (Paddle Method).[9][10]
Dissolution Media:
-
pH 1.2 (Simulated Gastric Fluid)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid)
Procedure:
-
Place a single dose of the Cefamandole formulation in each dissolution vessel containing 900 mL of the selected medium, maintained at 37°C.
-
Set the paddle speed to 50 rpm.[9]
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of dissolved Cefamandole in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Acceptance Criteria: The dissolution profiles of the generic and innovator products should be similar, with at least 85% of the labeled amount of the drug dissolved within 30 minutes. A similarity factor (f2) between 50 and 100 is generally required to demonstrate profile similarity.
Bioequivalence studies are essential to compare the rate and extent of drug absorption into the systemic circulation.[3][11]
Objective: To demonstrate that the generic Cefamandole formulation results in comparable bioavailability to the innovator product when administered to healthy human subjects.
Study Design: A single-dose, randomized, two-period, two-sequence crossover study is the standard design.[10] A sufficient washout period should be implemented between the two periods.
Subjects: A cohort of healthy adult volunteers. The number of subjects should be statistically justified to provide adequate power for the study.
Procedure:
-
Subjects are randomly assigned to receive either the generic or the innovator Cefamandole formulation via the intended route of administration (IM or IV).
-
Collect blood samples at predefined time intervals before and after drug administration.
-
Analyze the plasma concentrations of Cefamandole using a validated bioanalytical method (e.g., LC-MS/MS).[12]
-
From the plasma concentration-time data, calculate the following key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (generic/innovator) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[10]
Visualizing the Path to Equivalence
The following diagrams illustrate the workflow for assessing clinical equivalence and the decision-making process based on bioequivalence data.
Caption: Workflow for Assessing Clinical Equivalence.
Caption: Bioequivalence Decision Logic.
References
- 1. This compound (Cefamandole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. medindia.net [medindia.net]
- 3. usitc.gov [usitc.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. akfarstfransiskusxaverius.ac.id [akfarstfransiskusxaverius.ac.id]
- 7. Prescribing Using Generic or Brand Names - Handbook of Drugs in Intensive Care [cambridge.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. EP1877040A1 - Extended release formulations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. alraziuni.edu.ye [alraziuni.edu.ye]
- 12. researchgate.net [researchgate.net]
Validating Cefamandole Susceptibility: A Comparative Guide to Kirby-Bauer Disk Diffusion
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kirby-Bauer disk diffusion method for determining Cefamandole (B1668816) susceptibility against the gold standard broth microdilution method. It includes detailed experimental protocols, comparative performance data, and standardized interpretive criteria to support antimicrobial susceptibility testing validation.
The Kirby-Bauer disk diffusion test remains a widely used, cost-effective method for assessing bacterial susceptibility to antimicrobial agents. Its validation against a reference method, such as broth microdilution, is crucial for ensuring the accuracy and reliability of its results in both clinical and research settings. This guide focuses on the validation of this method for Cefamandole, a second-generation cephalosporin.
Comparative Analysis of Susceptibility Testing Methods
The performance of the Kirby-Bauer disk diffusion method is evaluated by comparing its categorical interpretations (Susceptible, Intermediate, Resistant) with those derived from the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC). The agreement between these methods is a key indicator of the disk diffusion test's accuracy.
While recent, direct comparative studies for Cefamandole are limited, historical data provides a foundational validation. A seminal multi-center study established the initial interpretive zone standards for 30-μg Cefamandole disks, demonstrating their accuracy.[1] Another study comparing an automated system with the Kirby-Bauer method for Cefamandole against Enterobacteriaceae found an overall agreement of 89.8%, with 5.1% major or very major discrepancies and 5.1% minor discrepancies.[2] For routine validation, ongoing quality control using reference strains is essential.
Performance Data: Kirby-Bauer vs. Alternative Method
| Performance Metric | Agreement Rate | Discrepancy Rate (Major/Very Major) | Discrepancy Rate (Minor) | Organism Group | Reference |
| Overall Agreement | 89.8% | 5.1% | 5.1% | Enterobacteriaceae | [2] |
| Agreement (Genera with ≥20 isolates) | 90.8% | - | - | Enterobacteriaceae | [2] |
Note: Data is from a comparison between the Autobac 1 automated system and the Bauer-Kirby disk diffusion method.
Interpretive Criteria for Cefamandole (30 µg Disk)
The interpretation of zone diameters is standardized by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The breakpoints for 2025 are outlined below.
CLSI M100-Ed35 (2025) Zone Diameter Breakpoints
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
| Staphylococcus spp. | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
EUCAST Clinical Breakpoint Tables v 15.0 (2025)
As of the latest EUCAST guidelines, specific zone diameter breakpoints for Cefamandole are not provided. EUCAST recommends the use of MIC-based methods for determining the susceptibility of bacteria to Cefamandole.
Quality Control Ranges
Acceptable zone diameter ranges for quality control strains are essential for ensuring the validity of the test.
| Quality Control Strain | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 26-32 mm |
| Staphylococcus aureus ATCC® 25923™ | 26-34 mm |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of susceptibility testing results. The following are standardized protocols for the Kirby-Bauer disk diffusion and broth microdilution methods.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This protocol is based on the CLSI M02 document.
1. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
3. Application of Antibiotic Disk:
-
Aseptically apply a 30 µg Cefamandole disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar surface.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
5. Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter interpretive criteria from the current CLSI M100 document.
6. Quality Control:
-
Concurrently test the recommended QC strains (E. coli ATCC® 25922™ and S. aureus ATCC® 25923™). The resulting zone diameters must fall within the acceptable ranges.
Broth Microdilution MIC Test Protocol (Reference Method)
This protocol follows the guidelines outlined in the CLSI M07 document.
1. Preparation of Cefamandole Dilutions:
-
Prepare serial two-fold dilutions of Cefamandole in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
The typical concentration range tested is 0.06 to 64 µg/mL.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the Cefamandole dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible bacterial growth as detected by the unaided eye.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for validating the Kirby-Bauer method and the logical relationship between the different susceptibility testing components.
References
A Head-to-Head Showdown: Cefamandole vs. Cefoxitin Against Anaerobic Bacteria
In the landscape of second-generation cephalosporins, Cefamandole and Cefoxitin have long been subjects of comparative analysis, particularly concerning their efficacy against anaerobic bacteria. For researchers and drug development professionals, understanding the nuanced differences in their activity profiles is critical for informing preclinical and clinical research. This guide provides a comprehensive head-to-head comparison of Cefamandole and Cefoxitin, supported by experimental data, to elucidate their respective strengths and weaknesses in combating these often-difficult-to-treat pathogens.
Performance Data: Minimum Inhibitory Concentrations (MIC)
The in vitro activity of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of bacterial isolates, respectively, are crucial metrics for comparing antibiotic potency.
A review of available data consistently demonstrates Cefoxitin's superior activity against the Bacteroides fragilis group, a collection of clinically significant anaerobic gram-negative bacilli frequently implicated in intra-abdominal infections.[1] Conversely, Cefamandole has shown greater potency against many species of Clostridium, with the notable exception of Clostridium difficile.[1][2] Both antibiotics exhibit variable activity against anaerobic gram-positive cocci and other anaerobic species.[1]
| Anaerobic Group | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | Cefamandole | 32 | >128 |
| Cefoxitin | 8 | 32 | |
| Clostridium species (non-difficile) | Cefamandole | ≤0.5 | 4 |
| Cefoxitin | 2 | 32 | |
| Anaerobic Gram-Positive Cocci | Cefamandole | 1 | 8 |
| Cefoxitin | 1 | 4 |
Note: The MIC values presented are a synthesis of data from multiple in vitro studies and may vary depending on the specific species and strains tested.
The Decisive Factor: Mechanism of Action and Resistance
Cefamandole and Cefoxitin are bactericidal agents that function by inhibiting bacterial cell wall synthesis.[1] They achieve this by binding to Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1] The differential activity of these two cephalosporins against various anaerobes can be largely attributed to their differing affinities for the PBPs of different bacterial species.[1]
The superior performance of Cefoxitin against Bacteroides fragilis is linked to its strong affinity for the PBPs in this organism, particularly the PBP-1 complex.[1] Furthermore, Cefoxitin, a cephamycin, is notably resistant to hydrolysis by the β-lactamase enzymes commonly produced by B. fragilis.[3][4] This enzymatic degradation is a primary mechanism of resistance to many β-lactam antibiotics. While some isolates of the B. fragilis group have acquired mechanisms to inactivate Cefoxitin, it generally remains more stable than Cefamandole in the presence of these enzymes.[4][5]
Experimental Protocols: Determining Anaerobic Susceptibility
The determination of Minimum Inhibitory Concentrations for anaerobic bacteria is performed using standardized and reproducible methods. The agar (B569324) dilution method is the reference standard as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1]
Agar Dilution Method for Anaerobic Susceptibility Testing
This method involves the incorporation of twofold serial dilutions of the antimicrobial agents into an appropriate agar medium before it is inoculated with the test organisms.[1]
-
Preparation of Antimicrobial Stock Solutions: Reference-grade powders of Cefamandole and Cefoxitin are used to prepare stock solutions at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer.[1]
-
Preparation of Agar Plates: Brucella agar is supplemented with hemin, vitamin K₁, and 5% laked sheep blood, and then autoclaved. The molten agar is cooled to 50°C in a water bath.[1] The antimicrobial stock solutions are then serially diluted and added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The anaerobic bacteria to be tested are grown in an appropriate broth medium (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This bacterial suspension is then diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation and Incubation: The prepared bacterial inocula are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator. The plates are then incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
Interpretation of Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony is disregarded.[1]
Conclusion
The in vitro evidence clearly delineates distinct activity profiles for Cefamandole and Cefoxitin against anaerobic bacteria. Cefoxitin demonstrates superior and more reliable activity against the clinically important Bacteroides fragilis group, a distinction largely attributed to its stability against their β-lactamase enzymes.[3][4] While Cefamandole shows good activity against many other anaerobes, including certain Clostridium species, its vulnerability to β-lactamases produced by B. fragilis limits its utility in infections where this group is suspected.[2][6] For researchers and drug development professionals, these findings underscore the importance of considering the specific anaerobic pathogens likely to be involved in an infection when evaluating the potential of these second-generation cephalosporins.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cefoxitin Resistance to Beta-Lactamase: a Major Factor for Susceptibility of Bacteroides fragilis to the Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cross-Resistance Between Cefamandole and Other Beta-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefamandole's performance against other beta-lactam antibiotics, focusing on the critical issue of cross-resistance. Experimental data is presented to support the findings, along with detailed methodologies for key experiments to ensure reproducibility and further investigation.
Understanding Cefamandole and Beta-Lactam Resistance
Cefamandole is a second-generation cephalosporin (B10832234) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, its efficacy is threatened by the emergence of bacterial resistance, often extending to other beta-lactam antibiotics. The primary mechanisms driving this cross-resistance include:
-
Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. Class C cephalosporinases (AmpC) are particularly effective against Cefamandole.[2]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of Cefamandole.[2]
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope, such as the loss of outer membrane porins or the action of efflux pumps, that limit the amount of Cefamandole reaching its target.[2]
A significant concern with Cefamandole is its potential to select for resistant variants.[3] Furthermore, some bacteria possess inducible beta-lactamases, where exposure to certain beta-lactams, notably cefoxitin, can trigger increased production of these enzymes, leading to resistance against Cefamandole.[4][5]
Quantitative Analysis of Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefamandole and other beta-lactams against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values indicate greater susceptibility.
| Antibiotic | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (AmpC Hyperproducer) | Enterobacter cloacae (Wild-Type) | Staphylococcus aureus (ATCC 29213) |
| Cefamandole | 1.0 - 4.0 | >25 | >25 | 0.25 - 1.0 |
| Cephalothin | 4.0 - 16 | >128 | 16 | 0.12 - 0.5 |
| Cefoxitin | 2.0 - 8.0 | 16 | 8.0 | 1.0 - 4.0 |
| Cefuroxime | 2.0 - 8.0 | 8.0 | 4.0 | 0.5 - 2.0 |
| Ceftazidime | 0.25 - 1.0 | 4.0 | 1.0 | 8.0 - 32 |
Note: The data presented is synthesized from multiple sources and should be interpreted with consideration of the different methodologies and bacterial isolates used in each study.[6][7][8][9]
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the complex interplay of resistance, the following diagrams illustrate the primary resistance pathways and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanisms of bacterial cross-resistance to Cefamandole.
Caption: Experimental workflow for evaluating cross-resistance.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Cefamandole and other beta-lactam antibiotic powders
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Antibiotic Stock Solution Preparation: Prepare a high-concentration stock solution of each antibiotic in a suitable solvent. Sterilize by filtration if necessary.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Plate Preparation: Dispense serial twofold dilutions of each antibiotic in CAMHB into the wells of a 96-well plate. Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
Inoculation: Add the diluted bacterial suspension to each well (except the sterility control). The final volume in each well should be uniform.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[2]
Beta-Lactamase Induction Assay (Disk Approximation Test)
This qualitative assay is used to detect the induction of beta-lactamase production.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial isolate
-
Antibiotic disks (e.g., Cefamandole, Cefoxitin, and a substrate beta-lactam like a third-generation cephalosporin)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Placement: Place a disk of a potent inducer (e.g., cefoxitin) on the agar. Place a disk of the beta-lactam of interest (e.g., a third-generation cephalosporin) approximately 15-20 mm away from the inducer disk.
-
Incubation: Incubate the plate overnight at 35°C ± 2°C.
-
Interpretation: Look for a "flattening" or "blunting" of the zone of inhibition of the substrate beta-lactam disk adjacent to the inducer disk. This indicates the induction of beta-lactamase production by the inducer, leading to resistance to the substrate antibiotic.[5]
Beta-Lactamase Activity Assay (Nitrocefin-Based)
This colorimetric assay quantitatively measures beta-lactamase activity.
Materials:
-
Bacterial cell pellet
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Nitrocefin (a chromogenic cephalosporin)
-
96-well microtiter plate
-
Spectrophotometer
-
Sonicator or other cell lysis equipment
Procedure:
-
Prepare Cell Lysate: Resuspend the bacterial cell pellet in assay buffer. Lyse the cells using sonication on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.
-
Assay Setup: Add a specific volume of the cell lysate supernatant to the wells of a 96-well plate. Include a positive control (a known beta-lactamase) and a negative control (assay buffer only).
-
Initiate Reaction: Add the nitrocefin solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) in a kinetic mode for a set period. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate Activity: The rate of change in absorbance is proportional to the beta-lactamase activity. The activity can be calculated based on a standard curve of hydrolyzed nitrocefin.[2]
Conclusion
The cross-resistance between Cefamandole and other beta-lactams is a significant clinical challenge, primarily driven by the production of beta-lactamases. The data and experimental protocols presented in this guide provide a framework for researchers to evaluate the extent of this cross-resistance and to investigate the underlying mechanisms. Understanding these relationships is crucial for the development of new antimicrobial strategies and for the informed clinical use of existing beta-lactam antibiotics.
References
- 1. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Emergence of resistance to cefamandole: possible role of cefoxitin-inducible beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Seven Cephalosporins: Susceptibility to Beta-Lactamases and Ability to Penetrate the Surface Layers of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Comparison of Cefoxitin, Cefamandole, Cephalexin, and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefuroxime, a beta-lactamase-resistant cephalosporin with a broad spectrum of gram-positive and -negative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cefamandole MIC Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a Minimum Inhibitory Concentration (MIC) testing protocol for Cefamandole, a second-generation cephalosporin (B10832234) antibiotic. It offers an objective comparison of the standardized broth microdilution method with alternative antimicrobial susceptibility testing (AST) techniques, supported by experimental data to inform laboratory practices and drug development research.
Introduction to Cefamandole and MIC Testing
Cefamandole is a broad-spectrum, semi-synthetic beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Accurate determination of its MIC is crucial for clinical diagnostics, surveillance of resistance patterns, and in the research and development of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This guide focuses on the validation of the reference standard broth microdilution method and compares its performance with other common AST methodologies.
Validated Experimental Protocol: Broth Microdilution for Cefamandole MIC Testing
The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides standardized procedures for antimicrobial susceptibility testing.
1. Materials:
-
Cefamandole analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Cefamandole Stock Solution:
-
Prepare a stock solution of Cefamandole in a suitable solvent (e.g., sterile distilled water) to a concentration of 1280 µg/mL.
-
The stock solution should be prepared fresh on the day of the assay or stored at -60°C or colder for no longer than six months.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well microtiter plates.
-
The typical concentration range for Cefamandole testing is 0.06 to 64 µg/mL.
-
Each well should contain 50 µL of the diluted Cefamandole solution.
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
4. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
5. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading and Interpretation of Results:
-
Following incubation, examine the microtiter plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth.
-
The results for the QC strains must fall within the acceptable ranges as defined in the current CLSI M100 document to ensure the validity of the test run.
Comparison of MIC Testing Methods for Cefamandole
The performance of the reference broth microdilution method is compared with other commonly used AST techniques. The data presented below is a synthesis of findings from various studies. It is important to note that direct comparative data for Cefamandole across all methods is limited; therefore, performance data for other beta-lactam antibiotics is also considered to provide a broader context.
| Method | Principle | Performance (Agreement with Broth Microdilution) | Typical Turnaround Time (from isolated colony) | Relative Cost | Advantages | Disadvantages |
| Broth Microdilution (Reference Method) | Serial dilution of antibiotic in liquid media to determine the lowest concentration that inhibits growth. | Not Applicable (Reference Standard) | 18-24 hours[2] | Moderate | Gold standard, provides quantitative MIC value, high reproducibility. | Labor-intensive, potential for contamination. |
| Disk Diffusion (Kirby-Bauer) | Antibiotic-impregnated disks are placed on an inoculated agar plate; the diameter of the zone of inhibition is measured. | Overall agreement for Cefamandole with Autobac 1 reported as 89.8%.[3] General categorical agreement for other antibiotics is often >90%. | 18-24 hours[2] | Low | Simple, low cost, flexible. | Qualitative (provides interpretive category, not MIC), less precise. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined antibiotic concentration gradient is placed on an inoculated agar plate. The MIC is read where the ellipse of inhibition intersects the strip. | For other beta-lactams, essential agreement can range from 75% to over 90%.[4][5] | 18-24 hours | High | Provides a quantitative MIC value, relatively easy to perform. | More expensive than disk diffusion, performance can vary with the drug and organism. |
| Automated Systems (e.g., VITEK® 2, BD Phoenix™) | Miniaturized and automated versions of broth microdilution, often using turbidimetric or colorimetric detection of bacterial growth. | For many antibiotics, categorical agreement is generally >90%.[6][7] For instance, the overall category agreement for the Phoenix and Vitek 2 systems was found to be 97.0% in one study.[8] | 8-12 hours[7] | High (instrumentation), Moderate (consumables) | Rapid results, high throughput, reduced hands-on time, standardized interpretation. | High initial capital cost, less flexibility in antibiotic panel selection, potential for discrepancies with reference method for certain drug-bug combinations. |
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for Cefamandole MIC testing.
Caption: Workflow for Cefamandole Broth Microdilution MIC Testing.
Caption: Comparison of Cefamandole AST methods.
Conclusion
The broth microdilution method remains the gold standard for determining the MIC of Cefamandole due to its accuracy and reproducibility. Alternative methods such as disk diffusion, gradient diffusion, and automated systems offer advantages in terms of cost, ease of use, and turnaround time, respectively. The choice of method should be guided by the specific needs of the laboratory, considering factors such as the required level of accuracy (quantitative vs. qualitative), sample throughput, and available resources. For clinical decisions and in research settings requiring precise MIC values, the broth microdilution method is recommended. For routine screening or in resource-limited settings, disk diffusion can be a valuable tool. Automated systems are well-suited for high-throughput clinical laboratories where rapid results are essential. It is crucial to perform regular quality control to ensure the accuracy and reliability of any chosen method.
References
- 1. Cefamandole: Antimicrobial Activity In Vitro of a New Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of an Automated System with Conventional Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Disk Diffusion, E-Test, and Broth Microdilution Methods for Testing In Vitro Activity of Cefiderocol in Acinetobacter baumannii [mdpi.com]
- 5. Comparison of Disk Diffusion, E-Test, and Broth Microdilution Methods for Testing In Vitro Activity of Cefiderocol in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Comparison of BD Phoenix to Vitek 2, MicroScan MICroSTREP, and Etest for Antimicrobial Susceptibility Testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cefamandole vs. Cefazolin: A Meta-Analysis of Clinical Trials for Surgical Prophylaxis
A comprehensive review of clinical data indicates comparable efficacy in preventing surgical site infections between the second-generation cephalosporin (B10832234) Cefamandole (B1668816) and the first-generation cephalosporin Cefazolin (B47455). While both demonstrate similar effectiveness, considerations of cost and specific patient populations may influence clinical choice.
A meta-analysis of clinical trials involving Cefamandole reveals its standing as a viable option for surgical prophylaxis, with efficacy rates comparable to the frequently used Cefazolin. This guide synthesizes quantitative data from multiple studies, outlines the experimental methodologies employed in these trials, and provides visual representations of the clinical trial workflow to aid researchers, scientists, and drug development professionals in their understanding of Cefamandole's clinical profile.
Comparative Efficacy in Surgical Site Infection Prevention
A significant meta-analysis pooling data from numerous clinical trials demonstrated no statistically significant difference in the incidence of surgical site infections (SSIs) between patients receiving Cefamandole and those receiving Cefazolin.[1][2][3][4] One large-scale analysis reported the rate of SSIs in the Cefazolin group to be 3.92% compared to 3.54% in the Cefamandole group, a difference that was not statistically significant.[2]
However, individual trials have shown some nuanced differences. A study by Maki et al. (1992) on patients undergoing cardiac or major vascular operations found a higher prevalence of surgical wound infections in the Cefamandole (11.5%) and Cefazolin (12.3%) groups compared to Vancomycin (B549263) (3.7%).[5] Conversely, another trial in cardiac surgery suggested that Cefazolin was significantly less effective than Cefamandole in preventing sternal and donor site infections, particularly those caused by Staphylococcus aureus.[6] In the context of vascular surgery, one study found no significant difference in infection rates between Cefamandole (3.2%) and Cefazolin (1.9%).[7]
The following table summarizes the surgical site infection rates from key comparative clinical trials:
| Study | Surgical Procedure | Cefamandole SSI Rate | Cefazolin SSI Rate | Key Findings |
| Meta-analysis (various) | Various | 3.54% | 3.92% | No statistically significant difference in overall SSI rates.[2] |
| Townsend et al. (1993) | Cardiac Surgery | 8.4% (46/549) | 8.4% (46/547) | No significant difference in operative site infections between the two groups.[8][9] |
| Maki et al. (1992) | Cardiac & Vascular | 11.5% (13) | 12.3% (14) | Both were less effective than Vancomycin in preventing surgical wound infections.[5] |
| Edwards Jr. et al. (1993) | Vascular Surgery | 3.2% | 1.9% | The difference in infection rates was not statistically significant.[7] |
| Bryan et al. (1988) | Total Joint Arthroplasty | 4.1% (2/49) | 2.1% (1/48) | Cefazolin appeared equally safe and effective despite lower bone concentrations.[10] |
Experimental Protocols
The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings. The core components of these protocols are outlined below.
Patient Population and Randomization
The studies typically included adult patients undergoing specific types of surgeries, such as cardiac, vascular, or orthopedic procedures.[5][7][8][10] Patients with known allergies to cephalosporins or those with active infections were generally excluded.[11] Randomization was a key feature, with patients being assigned to receive either Cefamandole or an alternative antibiotic in a double-blind fashion, meaning neither the patients nor the clinicians knew which antibiotic was being administered.[5][10]
Antibiotic Administration
Prophylactic antibiotics were administered intravenously shortly before the surgical incision. The timing of administration is crucial to ensure adequate tissue concentrations of the antibiotic throughout the procedure. For instance, a common protocol involved administering the antibiotic within 60 minutes before the first incision.[12] Dosing regimens varied between studies, but a typical example for Cefamandole was 2g every 6 hours, while Cefazolin was often administered as 1g every 8 hours.[13] For prolonged surgeries, additional intraoperative doses were sometimes administered.[10]
Diagnosis of Surgical Site Infection
Surgical site infections were diagnosed based on standardized criteria, which generally include the presence of purulent drainage from the incision, positive cultures from wound aspirates, or clinical signs of infection such as pain, tenderness, localized swelling, redness, or heat. Patients were typically monitored for SSIs during their hospital stay and for a specified period after discharge, often up to 6 weeks.[8]
Adverse Events
Both Cefamandole and Cefazolin were generally well-tolerated in the clinical trials reviewed. Most studies reported that adverse effects attributable to the prophylactic regimens were infrequent in all treatment groups.[5] One study comparing the two in total joint arthroplasty found no significant adverse drug reactions clearly attributable to either drug.[10] However, it is important to note that Cefamandole has been associated with a risk of hypoprothrombinemia, which can lead to bleeding.[14]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for the randomized controlled trials included in this meta-analysis.
Caption: A diagram illustrating the workflow of a typical randomized controlled clinical trial comparing Cefamandole and Cefazolin for surgical prophylaxis.
Conclusion
The available evidence from a meta-analysis of clinical trials suggests that Cefamandole and Cefazolin have comparable efficacy in preventing surgical site infections. While some individual studies point to potential advantages of one agent over the other in specific surgical settings, the overall data does not support the superiority of one drug. Therefore, the choice between Cefamandole and Cefazolin for surgical prophylaxis may be guided by other factors such as cost, local antimicrobial resistance patterns, and the specific patient population being treated. Further research may be beneficial to delineate more clearly the specific scenarios where one agent might be preferred over the other.
References
- 1. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of cefazolin, cefamandole, and vancomycin for surgical prophylaxis in cardiac and vascular operations. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of cefazolin, cefamandole, and gentamicin as prophylactic agents in cardiac surgery. Results of a prospective, randomized, double-blind trial in 1030 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefamandole versus cefazolin in vascular surgical wound infection prophylaxis: cost-effectiveness and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of cefamandole, cefazolin, and cefuroxime for antibiotic prophylaxis in cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Cefazolin versus cefamandole for prophylaxis during total joint arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preventive antibiotics in cardiac surgery: cefazolin versus cefamandole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashp.org [ashp.org]
- 13. Randomized comparison of cefamandole, cefazolin, and cefuroxime prophylaxis in open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mandol (Cefamandole Nafate): A Guide for Laboratory Professionals
The safe and compliant disposal of pharmaceutical products is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for antibiotics like Mandol (cefamandole nafate) is essential to prevent environmental contamination and mitigate the development of antibiotic resistance.[1] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Operational Plan
The disposal of this compound must be managed with care to ensure the safety of laboratory personnel and the environment.[1] The following procedures are based on best practices for handling antibiotic and pharmaceutical waste.
Step 1: Segregation and Identification
Proper segregation is the foundational step in pharmaceutical waste management.[1][2] It is crucial to separate this compound waste from general laboratory trash, biohazardous waste, and other chemical waste streams.
-
Unused or Expired this compound: Pure, unused, or expired this compound powder should be treated as chemical waste.[1]
-
Contaminated Materials: Items such as personal protective equipment (PPE), vials, syringes, and culture media contaminated with this compound must be segregated.[1] These are generally considered pharmaceutical or hazardous waste, depending on institutional and local regulations.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in designated, approved containers.[1]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous drug waste.[1]
Step 2: Waste Collection and Storage
-
Designated Containers: Use clearly labeled, leak-proof containers for collecting this compound waste.[2] For sharps, a designated, puncture-resistant container is mandatory.[1]
-
Labeling: All waste containers must be accurately labeled with "Cefamandole Waste" and any other hazard symbols required by your institution and local regulations.
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.
Step 3: Disposal Route
The appropriate disposal route depends on the waste classification and local regulations.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste, including this compound and contaminated materials, is incineration at a licensed facility.[1][3][4]
-
Hazardous Waste Landfill: In some cases, the ash from incineration may be disposed of in a permitted hazardous waste landfill.[4]
-
Autoclaving: While autoclaving can decontaminate cell culture media containing this compound, it does not always destroy the antibiotic itself. Therefore, after autoclaving, the media should still be disposed of as chemical waste.[1]
-
Prohibited Disposal Methods: Never flush this compound down the drain or dispose of it in the regular trash.[1][3] Improper disposal can lead to the contamination of water supplies and soil.[1][5]
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[5] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[3][6] A significant component of Subpart P is the ban on flushing hazardous waste pharmaceuticals down the drain.[3]
Quantitative Data for Hazardous Waste Generation
The EPA categorizes hazardous waste generators based on the quantity of waste produced per month. This status determines the specific regulations that a facility must follow.
| Generator Category | Monthly Quantity of Hazardous Waste Generated |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) |
Source: EnviroServe[7]
Experimental Protocols and Visualizations
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Cefamandole (Mandol)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Cefamandole, a cephalosporin (B10832234) antibiotic. Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling Cefamandole to minimize exposure risks. The following PPE is required:
-
Gloves: Wear compatible chemical-resistant gloves.[1] Given that specific glove permeation data for Cefamandole is not widely available, it is crucial to follow a strict glove change schedule.[2]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[2][3]
-
Eye and Face Protection: Safety goggles and a face shield are required to protect against potential splashes of Cefamandole solutions.[2]
-
Respiratory Protection: For any operations that may generate aerosols or dust, a NIOSH-approved respirator is necessary.[1][2]
Quantitative Safety Data
The following table summarizes the available quantitative safety data for Cefamandole Nafate, the prodrug form of Cefamandole.
| Parameter | Value | Source |
| Laboratory Exposure Guideline (LEG) | <100 micrograms/m³ TWA for 12 hours | [4] |
| Subcutaneous LD50 (mouse) | 7 g/kg | [5] |
| Subcutaneous LD50 (rat) | >5 g/kg | [5] |
| Intravenous LD50 (rat) | 2242 mg/kg | [4] |
TWA (Time-Weighted Average) is the average exposure over a specified period. The LEG provides a target for controlling airborne exposure.[2]
Operational and Disposal Plans
Experimental Protocol: Safe Handling of Cefamandole in a Laboratory Setting
This protocol outlines the essential steps for the safe handling of Cefamandole.
1. Preparation:
- All work with Cefamandole should be conducted within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize inhalation exposure.[2]
- Cover the work surface with a disposable, absorbent pad.[2]
- Assemble all necessary materials and equipment before commencing work to reduce movement in and out of the containment area.[2]
- Don all required PPE as specified above.[2]
2. Handling and Compounding:
- When working with the solid form of Cefamandole, use techniques that minimize the generation of dust.[2]
- For reconstitution, slowly inject the diluent down the side of the vial to prevent aerosolization.[2]
- After reconstitution, gently swirl the vial to dissolve the contents; avoid vigorous shaking.[2]
- Wipe the exterior of vials, syringes, and other containers with a suitable decontaminating agent before removing them from the BSC.[2]
3. Decontamination and Cleaning:
- Decontaminate all surfaces of the BSC after each use.[2]
- Wipe down all equipment with an appropriate cleaning and disinfecting agent.[2]
- Dispose of all contaminated disposable materials as hazardous waste.[2]
Disposal Plan: Step-by-Step Guide
Proper disposal of Cefamandole and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Segregation:
- Segregate Cefamandole waste from other laboratory waste streams.[2]
- Unused or expired Cefamandole powder should be treated as chemical waste.[6]
- Items contaminated with Cefamandole, such as PPE, vials, and syringes, must be segregated as pharmaceutical or hazardous waste.[6]
2. Waste Collection:
- Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all Cefamandole waste.[2][6]
- Contaminated sharps should be placed in a designated sharps container for hazardous drug waste.[6]
3. Labeling:
- All waste containers must be accurately labeled with the contents, including the name "Cefamandole," and any required hazard symbols in accordance with institutional and local regulations.[6]
4. Disposal Route:
- Contaminated materials and expired Cefamandole should be disposed of through a licensed hazardous waste incineration facility.[6]
- Never flush Cefamandole down the drain or discard it in regular trash.[6]
Visualizations
Workflow for Safe Handling and Disposal of Cefamandole
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. shijiebiaopin.net [shijiebiaopin.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
